SD-91
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C59H62N9O13P |
|---|---|
Molecular Weight |
1136.1 g/mol |
IUPAC Name |
[2-[[(5S,8S,10aR)-8-[[(2S)-5-amino-1-(benzhydrylamino)-1,5-dioxopentan-2-yl]carbamoyl]-3-[8-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]oct-7-ynoyl]-6-oxo-1,2,4,5,8,9,10,10a-octahydropyrrolo[1,2-a][1,5]diazocin-5-yl]carbamoyl]-1H-indole-5-carbonyl]phosphonic acid |
InChI |
InChI=1S/C59H62N9O13P/c60-49(69)27-24-44(53(72)65-52(36-14-7-4-8-15-36)37-16-9-5-10-17-37)62-56(75)48-25-22-40-29-30-66(34-46(58(77)68(40)48)63-54(73)45-32-39-31-38(21-23-43(39)61-45)59(78)82(79,80)81)51(71)20-11-3-1-2-6-13-35-18-12-19-41-42(35)33-67(57(41)76)47-26-28-50(70)64-55(47)74/h4-5,7-10,12,14-19,21,23,31-32,40,44,46-48,52,61H,1-3,11,20,22,24-30,33-34H2,(H2,60,69)(H,62,75)(H,63,73)(H,65,72)(H,64,70,74)(H2,79,80,81)/t40-,44+,46+,47?,48+/m1/s1 |
InChI Key |
OHDMEJTVYXXZNQ-OPKPGBGESA-N |
Isomeric SMILES |
C1C[C@H](N2[C@H]1CCN(C[C@@H](C2=O)NC(=O)C3=CC4=C(N3)C=CC(=C4)C(=O)P(=O)(O)O)C(=O)CCCCCC#CC5=C6CN(C(=O)C6=CC=C5)C7CCC(=O)NC7=O)C(=O)N[C@@H](CCC(=O)N)C(=O)NC(C8=CC=CC=C8)C9=CC=CC=C9 |
Canonical SMILES |
C1CC(N2C1CCN(CC(C2=O)NC(=O)C3=CC4=C(N3)C=CC(=C4)C(=O)P(=O)(O)O)C(=O)CCCCCC#CC5=C6CN(C(=O)C6=CC=C5)C7CCC(=O)NC7=O)C(=O)NC(CCC(=O)N)C(=O)NC(C8=CC=CC=C8)C9=CC=CC=C9 |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Synthesis of SD-91: A Potent and Selective STAT3 Degrader
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
SD-91 is a highly potent and selective small molecule degrader of Signal Transducer and Activator of Transcription 3 (STAT3), a transcription factor implicated in the pathogenesis of various human cancers. As a Proteolysis Targeting Chimera (PROTAC), this compound functions by inducing the proximity of STAT3 to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the STAT3 protein. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound, intended for researchers and professionals in the field of drug development. The document details the scientific rationale behind targeting STAT3, the mechanism of action of this compound, and provides a compilation of its key quantitative biological data. Furthermore, it outlines the experimental protocols for the synthesis of this compound and the critical assays used to characterize its activity, including methods for assessing protein degradation, binding affinity, and in vivo efficacy. Visual representations of the STAT3 signaling pathway and the general workflow for PROTAC discovery are also provided to facilitate a deeper understanding of the scientific context and experimental procedures.
Introduction: The Rationale for Targeting STAT3
Signal Transducer and Activator of Transcription 3 (STAT3) is a latent cytoplasmic transcription factor that plays a pivotal role in mediating signals from various cytokines and growth factors. Upon activation through phosphorylation, typically by Janus kinases (JAKs), STAT3 dimerizes, translocates to the nucleus, and regulates the expression of a wide array of genes involved in cell proliferation, survival, differentiation, and angiogenesis.
While the transient activation of STAT3 is essential for normal cellular functions, its persistent or constitutive activation is a hallmark of numerous human cancers, including hematological malignancies and solid tumors. Aberrant STAT3 signaling promotes tumor cell survival, proliferation, and metastasis, while also contributing to the suppression of anti-tumor immunity. Consequently, the development of therapeutic agents that can effectively inhibit the STAT3 signaling pathway has been a major focus of cancer research.
Traditional approaches to targeting STAT3 have focused on the development of small molecule inhibitors that block its phosphorylation or dimerization. However, these strategies have often been hampered by challenges related to selectivity and the transient nature of their inhibitory effects. The emergence of Proteolysis Targeting Chimeras (PROTACs) has offered a novel and powerful therapeutic modality to overcome these limitations. PROTACs are heterobifunctional molecules that co-opt the cell's natural protein degradation machinery to selectively eliminate target proteins.
Discovery and Mechanism of Action of this compound
This compound was discovered as a potent and selective STAT3 degrader.[1] It is structurally related to a previously reported STAT3 degrader, SD-36.[1] this compound is, in fact, the product of the hydrolysis of SD-36.[1]
As a PROTAC, this compound consists of three key components: a ligand that binds to the STAT3 protein, a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[2][3] The mechanism of action of this compound involves the formation of a ternary complex between STAT3, this compound, and the CRBN E3 ligase. This induced proximity facilitates the transfer of ubiquitin molecules from the E3 ligase to the STAT3 protein. The resulting polyubiquitinated STAT3 is then recognized and degraded by the 26S proteasome, leading to a significant and sustained reduction in cellular STAT3 levels.[1] This degradation-based mechanism offers a key advantage over traditional inhibition, as it can lead to a more profound and durable suppression of STAT3 signaling.
Quantitative Biological Data
The biological activity of this compound has been extensively characterized through a series of in vitro and in vivo studies. The following tables summarize the key quantitative data for this compound.
| Parameter | Value | Cell Line/System | Reference |
| Binding Affinity | |||
| Ki (STAT3) | 5.5 nM | Biochemical Assay | [2] |
| Kd (STAT3) | 28 nM | Biolayer Interferometry (BLI) | [1] |
| Kd (Other STATs) | >10 µM | Biolayer Interferometry (BLI) | [2] |
| Cellular Potency | |||
| IC50 | 0.17 µM | MOLM-16 | [2] |
| 2.6 µM | SU-DHL-1 | [2] | |
| 0.46 µM | SUP-M2 | [2] | |
| Degradation Potency | |||
| DC50 | 0.12 µM | MOLM-16 (4h) | [1] |
| 17 nM | SU-DHL-1 | [4] | |
| 2.5 µM | SUP-M2 | [2] | |
| In Vivo Efficacy | |||
| Tumor Regression | Complete and long-lasting | MOLM-16 xenograft model | [1] |
Table 1: Quantitative Biological Data for this compound. This table summarizes the key in vitro and in vivo activity parameters of this compound.
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound and the key experiments cited for its biological characterization.
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step chemical synthesis process. A general synthetic scheme is presented below, based on the published literature.[1]
General Synthetic Scheme for this compound
Note: The following is a generalized protocol and may require optimization based on specific laboratory conditions and available starting materials.
Step 1: Synthesis of the STAT3-binding moiety with a linker attachment point.
This typically involves the synthesis of a phosphotyrosine mimetic, such as an α-ketophosphonic acid derivative, which is a key structural feature for high-affinity binding to the SH2 domain of STAT3. The synthesis often starts from commercially available materials and involves several steps of organic transformations to introduce the necessary functional groups and the linker attachment point.
Step 2: Synthesis of the CRBN E3 ligase ligand with a linker attachment point.
The CRBN ligand is typically a derivative of thalidomide, such as pomalidomide (B1683931) or lenalidomide. A linker with a reactive functional group is attached to the ligand to enable subsequent conjugation with the STAT3-binding moiety.
Step 3: Linker Conjugation.
The STAT3-binding moiety and the CRBN ligand are coupled together via a suitable linker. The choice of linker is crucial for the efficacy of the PROTAC, as it influences the formation of a stable and productive ternary complex. Common linkers include polyethylene (B3416737) glycol (PEG) chains of varying lengths. The conjugation reaction is typically an amidation or other standard coupling reaction.
Step 4: Deprotection and Purification.
Following the coupling reaction, any protecting groups used during the synthesis are removed. The final product, this compound, is then purified to a high degree of purity using techniques such as reversed-phase high-performance liquid chromatography (RP-HPLC). The identity and purity of the final compound are confirmed by analytical methods such as ¹H NMR and LC-MS.[1]
Western Blotting for STAT3 Degradation
This protocol describes the use of Western blotting to quantify the degradation of STAT3 protein in cultured cells following treatment with this compound.
-
Cell Culture and Treatment: Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of this compound or a vehicle control for the desired time period (e.g., 4, 8, 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of each cell lysate using a BCA or Bradford protein assay to ensure equal protein loading for each sample.
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for total STAT3 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using a chemiluminescence imaging system.
-
To ensure equal loading, the membrane can be stripped and re-probed with an antibody against a housekeeping protein, such as GAPDH or β-actin.
-
Quantify the band intensities using densitometry software. Normalize the STAT3 band intensity to the corresponding loading control band intensity. The percentage of STAT3 degradation can then be calculated relative to the vehicle-treated control.
-
Fluorescence Polarization (FP) Assay for STAT3 Binding
This assay is used to determine the binding affinity of this compound to the STAT3 protein.
-
Reagent Preparation:
-
Prepare a solution of recombinant human STAT3 protein in an appropriate assay buffer.
-
Prepare a fluorescently labeled peptide probe that is known to bind to the SH2 domain of STAT3.
-
Prepare serial dilutions of this compound in the assay buffer.
-
-
Assay Procedure:
-
In a black, low-volume 384-well plate, add the STAT3 protein and the fluorescent peptide probe to each well.
-
Add the serially diluted this compound or a vehicle control to the wells.
-
Incubate the plate at room temperature for a sufficient time to allow the binding to reach equilibrium (e.g., 1-2 hours).
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence polarization of each well using a plate reader equipped with the appropriate filters.
-
The binding of the fluorescent probe to STAT3 results in a high polarization value. When this compound competes for binding to STAT3, it displaces the fluorescent probe, leading to a decrease in the polarization value.
-
Plot the fluorescence polarization values against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in the binding of the fluorescent probe. The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation.
-
Biolayer Interferometry (BLI) for Binding Kinetics
BLI is a label-free technology used to measure the kinetics of protein-ligand interactions.
-
Sensor Preparation:
-
Hydrate streptavidin (SA) biosensors in the assay buffer.
-
Immobilize a biotinylated STAT3 protein onto the surface of the SA biosensors.
-
-
Assay Procedure:
-
Establish a baseline reading by dipping the biosensors with immobilized STAT3 into the assay buffer.
-
Move the biosensors into wells containing different concentrations of this compound (the analyte) to measure the association phase. The binding of this compound to STAT3 causes a change in the interference pattern of light, which is detected in real-time.
-
After the association phase, move the biosensors back into wells containing only the assay buffer to measure the dissociation phase.
-
-
Data Analysis:
-
The association and dissociation curves are analyzed using the instrument's software.
-
Fit the data to a 1:1 binding model to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd), where Kd = kd/ka.
-
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic or cytostatic effects of this compound on cancer cells.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or a vehicle control for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized solubilizing agent) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle-treated control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration that inhibits cell growth by 50%).
-
Mouse Xenograft Model for In Vivo Efficacy
This protocol describes a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., MOLM-16) into the flank of immunocompromised mice (e.g., NOD-SCID or NSG mice).
-
Tumor Growth and Randomization: Monitor the tumor growth regularly. When the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into different treatment groups (e.g., vehicle control, this compound at different doses).
-
Drug Administration: Administer this compound or the vehicle control to the mice according to the planned dosing schedule (e.g., once daily, once weekly) and route of administration (e.g., intravenous, intraperitoneal).
-
Monitoring:
-
Measure the tumor volume with calipers two to three times per week.
-
Monitor the body weight of the mice as an indicator of general health and toxicity.
-
Observe the mice for any other signs of toxicity.
-
-
Endpoint and Analysis:
-
The experiment is typically terminated when the tumors in the control group reach a maximum allowed size or after a predetermined treatment period.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Analyze the tumor growth inhibition for each treatment group compared to the vehicle control group.
-
Tumor tissues can be collected for pharmacodynamic studies, such as Western blotting to confirm the degradation of STAT3 in vivo.
-
Mandatory Visualizations
STAT3 Signaling Pathway
Caption: The STAT3 signaling pathway and the mechanism of action of this compound.
PROTAC Discovery and Development Workflow
Caption: A generalized workflow for the discovery and development of PROTACs.
Conclusion
This compound represents a significant advancement in the field of targeted protein degradation and holds considerable promise as a therapeutic agent for cancers and other diseases driven by aberrant STAT3 signaling. Its high potency, selectivity, and demonstrated in vivo efficacy underscore the potential of the PROTAC approach for targeting challenging drug targets like transcription factors. This technical guide has provided a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound, offering valuable information and detailed protocols for researchers in the field. The continued investigation and development of this compound and other STAT3 degraders will be crucial in translating the promise of this therapeutic strategy into clinical benefits for patients.
References
- 1. This compound as A Potent and Selective STAT3 Degrader Capable of Achieving Complete and Long-Lasting Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. This compound | STAT3 PROTAC | Probechem Biochemicals [probechem.com]
In Vitro Characterization of SD-91: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro characterization of SD-91, a potent and selective degrader of Signal Transducer and Activator of Transcription 3 (STAT3). This compound operates through a Proteolysis Targeting Chimera (PROTAC) mechanism, offering a promising therapeutic strategy for STAT3-driven malignancies. This document details the binding affinity, degradation potency, and anti-proliferative activity of this compound, along with the experimental protocols utilized for its characterization.
Quantitative Data Summary
The in vitro efficacy of this compound has been quantified through various assays, demonstrating its high affinity for STAT3 and its potent degradation capabilities in cancer cell lines.
| Parameter | Value | Cell Line/Assay | Reference |
| Binding Affinity (Kd) | 28 nM | Biolayer Interferometry (BLI) | [1] |
| Binding Affinity (Ki) | 5.5 nM | Not Specified | [1] |
| STAT3 Degradation (DC50) | 0.12 µM | MOLM-16 | [2] |
| 0.061 µM | SU-DHL-1 | [1] | |
| 2.5 µM | SUP-M2 | [1] | |
| Cell Growth Inhibition (IC50) | 0.17 µM | MOLM-16 | [1] |
| 2.6 µM | SU-DHL-1 | [1] | |
| 0.46 µM | SUP-M2 | [1] |
Selectivity: this compound exhibits over 300-fold selectivity for STAT3 compared to other STAT family members.[1][2] In proteomic analyses of MOLM-16 cells treated with this compound, STAT3 was the only protein out of more than 7,000 whose levels were significantly decreased, highlighting the compound's high selectivity.[2]
Signaling Pathway and Mechanism of Action
This compound functions as a PROTAC, a heterobifunctional molecule that hijacks the cell's natural protein disposal system to eliminate the target protein, STAT3.[1] The molecule consists of a ligand that binds to STAT3 and another ligand that recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of STAT3, marking it for degradation by the 26S proteasome.[3] This catalytic mechanism allows a single molecule of this compound to induce the degradation of multiple STAT3 proteins.
Mechanism of action of this compound as a STAT3-targeting PROTAC.
Experimental Protocols
Detailed methodologies for the key in vitro assays are provided below.
Biolayer Interferometry (BLI) for Binding Affinity
This protocol outlines the determination of the binding kinetics and affinity of this compound to STAT3 protein.
Materials:
-
Biotinylated STAT3 protein
-
This compound compound
-
Streptavidin (SA) biosensor tips
-
BLI instrument (e.g., Octet RED96e)
-
Assay buffer (e.g., 20 mM Tris pH 7.5, 100 mM NaCl, 1 mM EDTA, 0.05% Tween-20)
-
96-well black microplate
Procedure:
-
Hydration: Pre-hydrate the SA biosensor tips in the assay buffer for at least 10 minutes.
-
Plate Setup:
-
Add assay buffer to the baseline and wash wells.
-
Add biotinylated STAT3 protein to the loading wells.
-
Prepare serial dilutions of this compound in assay buffer in the association wells.
-
Add assay buffer to the dissociation wells.
-
-
Assay Steps:
-
Baseline: Equilibrate the biosensors in assay buffer (60 seconds).
-
Loading: Immobilize biotinylated STAT3 onto the SA biosensors (120 seconds).
-
Baseline: Establish a new baseline in assay buffer (60 seconds).
-
Association: Transfer the biosensors to the wells containing different concentrations of this compound to monitor binding (300 seconds).
-
Dissociation: Move the biosensors to wells with only assay buffer to monitor the dissociation of the compound (600 seconds).
-
-
Data Analysis: Process the raw data using the instrument's analysis software. Fit the association and dissociation curves to a 1:1 binding model to determine the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (Kd).
Experimental workflow for Biolayer Interferometry (BLI).
Western Blot for STAT3 Degradation
This protocol details the procedure to assess the degradation of STAT3 protein in cell lines treated with this compound.
Materials:
-
MOLM-16, SU-DHL-1, or SUP-M2 cells
-
This compound compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-STAT3, anti-p-STAT3, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed cells and treat with varying concentrations of this compound for a specified time (e.g., 4 hours).
-
Cell Lysis: Harvest and lyse the cells in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples by adding Laemmli buffer and boiling for 5-10 minutes.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Add ECL substrate and capture the chemiluminescent signal.
-
Analysis: Quantify the band intensities using densitometry software. Normalize STAT3 and p-STAT3 levels to a loading control (e.g., GAPDH).
Sulforhodamine B (SRB) Assay for Cell Growth Inhibition
This protocol describes the method for determining the anti-proliferative effect of this compound.
Materials:
-
MOLM-16, SU-DHL-1, or SUP-M2 cells
-
This compound compound
-
96-well plates
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution
-
Tris base solution
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound and incubate for the desired period (e.g., 72 hours).
-
Cell Fixation: Gently add cold TCA to a final concentration of 10% and incubate at 4°C for 1 hour to fix the cells.
-
Staining:
-
Wash the plates with water and air dry.
-
Add SRB solution to each well and incubate at room temperature for 30 minutes.
-
Wash the plates with 1% acetic acid to remove unbound dye and air dry.
-
-
Solubilization and Absorbance Measurement:
-
Add Tris base solution to each well to solubilize the bound dye.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell growth inhibition for each concentration of this compound and determine the IC50 value by non-linear regression analysis.
Experimental workflow for the Sulforhodamine B (SRB) assay.
Quantitative Proteomics
This protocol provides a general overview of the steps involved in analyzing the proteome-wide selectivity of this compound.
Materials:
-
MOLM-16 cells
-
This compound compound
-
Lysis buffer with protease and phosphatase inhibitors
-
Reagents for protein reduction, alkylation, and digestion (e.g., DTT, iodoacetamide, trypsin)
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
Treat MOLM-16 cells with this compound or vehicle control.
-
Lyse the cells and extract proteins.
-
Quantify the protein concentration.
-
Reduce, alkylate, and digest the proteins into peptides.
-
-
LC-MS/MS Analysis:
-
Separate the peptides by liquid chromatography.
-
Analyze the peptides by tandem mass spectrometry.
-
-
Data Analysis:
-
Identify and quantify proteins using a proteomics software suite.
-
Perform statistical analysis to identify proteins with significantly altered abundance in this compound treated cells compared to the control.
-
This comprehensive guide to the in vitro characterization of this compound provides researchers with the necessary data and methodologies to understand and further investigate this promising STAT3 degrader.
References
- 1. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: SD-91 Binding Affinity to STAT3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of SD-91 to Signal Transducer and Activator of Transcription 3 (STAT3). It is designed to offer researchers, scientists, and drug development professionals a detailed understanding of the quantitative binding data, the experimental protocols used to obtain this data, and the underlying signaling pathways.
Introduction to this compound and STAT3
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a critical role in various cellular processes, including cell growth, proliferation, and survival. Constitutive activation of the STAT3 signaling pathway is implicated in the development and progression of numerous human cancers, making it a compelling target for therapeutic intervention.
This compound is a potent and selective small-molecule degrader of STAT3. It functions as a Proteolysis Targeting Chimera (PROTAC), a bifunctional molecule that recruits an E3 ubiquitin ligase to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome. This mechanism of action offers a distinct advantage over traditional inhibitors by eliminating the target protein entirely.
Quantitative Binding Affinity of this compound to STAT3
The binding affinity of this compound for STAT3 has been rigorously quantified, demonstrating a high degree of potency and selectivity. The primary method used to determine these binding kinetics is Biolayer Interferometry (BLI).
Table 1: Quantitative Binding Affinity Data for this compound
| Target Protein | Binding Constant (Kd) | Selectivity (over other STATs) |
| STAT3 | 28 nM | >300-fold |
| STAT1 | > 10 µM | |
| STAT2 | > 10 µM | |
| STAT4 | > 10 µM | |
| STAT5A | > 10 µM | |
| STAT5B | > 10 µM | |
| STAT6 | > 10 µM |
Signaling Pathways and Mechanism of Action
The Canonical STAT3 Signaling Pathway
The STAT3 signaling cascade is typically initiated by the binding of cytokines and growth factors to their cognate receptors on the cell surface. This binding event leads to the activation of Janus kinases (JAKs), which then phosphorylate the receptor, creating docking sites for STAT3. Recruited STAT3 is subsequently phosphorylated by JAKs, leading to its homodimerization, nuclear translocation, and activation of target gene transcription.
Caption: Canonical STAT3 Signaling Pathway.
Mechanism of Action of this compound as a STAT3 Degrader
This compound, as a PROTAC, hijacks the cell's natural protein disposal system to eliminate STAT3. It consists of three key components: a ligand that binds to STAT3, a ligand that binds to an E3 ubiquitin ligase (such as Cereblon), and a linker connecting the two. By simultaneously binding to both STAT3 and the E3 ligase, this compound forms a ternary complex, which facilitates the transfer of ubiquitin from the E3 ligase to STAT3. Polyubiquitinated STAT3 is then recognized and degraded by the 26S proteasome.
Caption: Mechanism of Action of this compound.
Experimental Protocols
The following are detailed methodologies for the key experiments used to determine the binding affinity of this compound to STAT3.
Biolayer Interferometry (BLI) for Binding Kinetics
BLI is a label-free optical biosensing technique used to measure real-time biomolecular interactions.
Experimental Workflow:
Caption: Biolayer Interferometry (BLI) Workflow.
Detailed Protocol:
-
Protein Biotinylation: Recombinant human STAT3 protein is biotinylated using a commercially available biotinylation kit according to the manufacturer's instructions. Unreacted biotin (B1667282) is removed by dialysis.
-
Sensor Preparation: Streptavidin-coated biosensors are hydrated in assay buffer (e.g., PBS with 0.02% Tween-20 and 0.1% BSA) for at least 10 minutes.
-
Immobilization: The hydrated biosensors are immersed in a solution of biotinylated STAT3 to allow for immobilization of the protein onto the sensor surface. A stable baseline reading in assay buffer confirms successful immobilization.
-
Baseline: A stable baseline is established by immersing the STAT3-coated sensors in assay buffer for 60-120 seconds.
-
Association: The sensors are then moved into wells containing serial dilutions of this compound in assay buffer. The change in the interference pattern, indicative of binding, is monitored in real-time for a defined period (e.g., 120-300 seconds).
-
Dissociation: Following the association phase, the sensors are returned to the assay buffer wells, and the dissociation of the this compound from STAT3 is monitored in real-time.
-
Data Analysis: The resulting sensorgrams (plots of response versus time) are analyzed using the instrument's software. The association (kon) and dissociation (koff) rate constants are determined by fitting the curves to a 1:1 binding model. The equilibrium dissociation constant (Kd) is then calculated as koff/kon.
Competitive Fluorescence Polarization (FP) Assay
This assay is used to determine the ability of a compound to displace a fluorescently labeled probe from the target protein.
Experimental Workflow:
Caption: Competitive Fluorescence Polarization (FP) Assay Workflow.
Detailed Protocol:
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer (e.g., 100 mM potassium phosphate, pH 7.5, 100 µg/mL bovine gamma globulin, 0.02% sodium azide).
-
STAT3 Protein: Dilute recombinant human STAT3 protein to the desired concentration in assay buffer.
-
Fluorescent Probe: Prepare a stock solution of a fluorescently labeled peptide known to bind to the STAT3 SH2 domain (e.g., a phosphotyrosine-containing peptide).
-
This compound: Prepare a serial dilution of this compound in assay buffer containing a constant, low percentage of DMSO.
-
-
Assay Procedure:
-
In a black, low-volume 384-well microplate, add the STAT3 protein solution.
-
Add the fluorescent probe to all wells.
-
Add the serially diluted this compound or vehicle control to the appropriate wells.
-
Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to allow the binding to reach equilibrium.
-
-
Measurement:
-
Measure the fluorescence polarization of each well using a microplate reader equipped with appropriate excitation and emission filters.
-
-
Data Analysis:
-
The polarization values are plotted against the logarithm of the inhibitor (this compound) concentration.
-
The data is fitted to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of this compound required to displace 50% of the fluorescent probe.
-
The inhibitory constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, taking into account the concentration and Kd of the fluorescent probe.[1][2]
-
Conclusion
The data and methodologies presented in this guide underscore the high-affinity and selective binding of this compound to STAT3. As a potent STAT3 degrader, this compound represents a promising therapeutic agent for cancers and other diseases driven by aberrant STAT3 signaling. The detailed experimental protocols provided herein offer a valuable resource for researchers seeking to further investigate the properties of this compound and other STAT3-targeting compounds.
References
- 1. A high-throughput fluorescence polarization assay for discovering inhibitors targeting the DNA-binding domain of signal transducer and activator of transcription 3 (STAT3) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biolayer interferometry for measuring the kinetics of protein–protein interactions and nanobody binding | Springer Nature Experiments [experiments.springernature.com]
pharmacokinetics and bioavailability of SD-91
An In-depth Technical Guide on the Pharmacokinetics and Bioavailability of SD-91
Abstract
This compound is a potent and highly selective degrader of Signal Transducer and Activator of Transcription 3 (STAT3), a key therapeutic target in oncology and other diseases.[1][2][3] Developed as a PROTAC (PROteolysis TArgeting Chimera), this compound functions by inducing the ubiquitination and subsequent proteasomal degradation of the STAT3 protein.[4] This document provides a comprehensive overview of the available pharmacokinetic and bioavailability data for this compound, derived from preclinical in vivo studies. It details the experimental protocols used to generate this data and illustrates the compound's mechanism of action and the experimental workflow. This compound is notably the hydrolysis product of the previously reported STAT3 degrader, SD-36, and much of its in vivo characterization has been in the context of its formation from this precursor compound.[2][3]
Core Mechanism of Action
This compound is a heterobifunctional molecule designed to recruit the STAT3 protein to the Cereblon (CRBN) E3 ubiquitin ligase complex.[4] This induced proximity facilitates the transfer of ubiquitin to STAT3, marking it for degradation by the proteasome. This catalytic mechanism allows a single molecule of this compound to induce the degradation of multiple STAT3 proteins, leading to a potent and sustained pharmacodynamic effect.[2][4]
The signaling pathway and mechanism of action are depicted below.
Pharmacokinetic Profile
The following pharmacokinetic data were obtained from an in vivo study in mice bearing MOLM-16 xenograft tumors following a single intravenous (IV) administration of the parent compound, SD-36, at 50 mg/kg.[1] SD-36 rapidly converts to this compound in vivo, making the plasma concentrations of this compound critical to understanding the overall exposure and activity.[1][2]
Table 1: Plasma Concentrations of SD-36 and this compound Post-IV Administration of SD-36
| Time Point (hours) | SD-36 Concentration (ng/mL) | This compound Concentration (ng/mL) |
| 1 | ~100,000 | ~50,000 |
| 6 | ~1,000 | ~25,000 |
| 24 | 58 | Data not specified |
Data extracted from in vivo studies in mice bearing MOLM-16 xenograft tumors following a 50 mg/kg IV dose of SD-36.[1]
Interpretation: Following intravenous administration, the parent compound SD-36 shows a high initial plasma concentration which rapidly declines.[1] Concurrently, its active metabolite, this compound, appears at very high concentrations at 1 hour and demonstrates a more sustained plasma concentration at the 6-hour time point, indicating rapid and efficient in vivo conversion.[1]
Pharmacodynamics
The pharmacodynamic effect of this compound was evaluated by measuring the levels of total and phosphorylated STAT3 (p-STAT3Y705) protein in tumor tissue.
Table 2: In Vivo Pharmacodynamic Effect of this compound on STAT3 Protein Levels
| Treatment | Time Point (hours) | STAT3 Depletion in Tumor | p-STAT3Y705 Depletion in Tumor |
| Single 50 mg/kg IV dose of this compound | 1 | >90% | Essentially eliminated |
| 24 | Sustained depletion | Essentially eliminated | |
| 48 | Sustained depletion (>90%) | Essentially eliminated |
Data from studies in mice with MOLM-16 xenograft tumors.[1]
Interpretation: A single intravenous dose of this compound leads to a rapid, profound, and durable depletion of both total and phosphorylated STAT3 protein in tumor tissue, with the effect lasting for at least 48 hours.[1] This sustained pharmacodynamic effect supports less frequent dosing schedules, such as the weekly administrations that proved effective in achieving complete tumor regression in xenograft models.[1][2]
Experimental Protocols
The data presented were generated using the following methodologies.
In Vivo Pharmacokinetic and Pharmacodynamic Study
-
Animal Model: Severe Combined Immunodeficiency (SCID) mice bearing MOLM-16 (acute myeloid leukemia) xenograft tumors.[1][5]
-
Compound Administration:
-
Sample Collection:
-
Bioanalytical Method:
-
Sample Preparation: Plasma and tumor lysate samples were likely processed using protein precipitation followed by solid-phase extraction to isolate the compounds of interest.
-
Quantification: Concentrations of SD-36 and this compound in plasma and tumor lysates were determined using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. This technique provides the high sensitivity and specificity required for quantifying small molecules in complex biological matrices.[6]
-
-
Pharmacodynamic Analysis:
-
Method: Tumor lysates were analyzed by Western Blot (immunoblotting) to determine the relative protein levels of total STAT3 and phosphorylated STAT3 (p-STAT3Y705).[1]
-
Data Analysis: Densitometry was used to quantify the protein bands and calculate the percentage of STAT3 degradation relative to vehicle-treated control groups.[2]
-
The workflow for this experimental protocol is visualized below.
Bioavailability and Stability
-
Bioavailability: Formal oral bioavailability studies for this compound have not been detailed in the reviewed literature. The primary route of administration in preclinical efficacy studies was intravenous injection, which ensures 100% bioavailability.[1]
-
Stability: this compound is the stable hydrolysis product of SD-36. It was found to be stable in both cell culture media and the in vivo dosing vehicle used in experiments.[2] In contrast, SD-36 converts to this compound rapidly in cell culture media (nearly 50% conversion at 2 hours and 90% at 24 hours) and in vivo.[1][2]
Conclusion
This compound is a potent and selective STAT3 protein degrader with a compelling pharmacodynamic profile. In vivo studies demonstrate that after its formation from the parent compound SD-36, this compound achieves sustained plasma concentrations and results in a rapid, profound, and durable depletion of STAT3 protein in tumor tissues.[1] This long-lasting pharmacodynamic effect supports intermittent dosing schedules and has been correlated with significant anti-tumor efficacy in preclinical models.[1][2] Further studies are warranted to fully characterize the oral bioavailability and complete pharmacokinetic profile of directly administered this compound.
References
- 1. Frontiers | Editorial: The role of STAT3 signaling pathway in tumor progression [frontiersin.org]
- 2. This compound as A Potent and Selective STAT3 Degrader Capable of Achieving Complete and Long-Lasting Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound as A Potent and Selective STAT3 Degrader Capable of Achieving Complete and Long-Lasting Tumor Regression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-Based Discovery of SD-36 as a Potent, Selective, and Efficacious PROTAC Degrader of STAT3 Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Disruption of STAT3 Signaling: A Technical Guide to the Effects of the PROTAC Degrader SD-91 on Downstream Targets
For Researchers, Scientists, and Drug Development Professionals
Abstract
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical signaling protein that, when aberrantly activated, plays a pivotal role in the pathogenesis of numerous human cancers and inflammatory diseases. Its function as a transcription factor regulating genes involved in cell proliferation, survival, and differentiation makes it a compelling therapeutic target. This technical guide provides an in-depth examination of SD-91, a potent and highly selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of STAT3. We will explore the mechanism of action of this compound, its quantitative effects on STAT3 and its downstream targets, detailed experimental protocols for its characterization, and visual representations of the involved signaling pathways and experimental workflows.
Introduction to STAT3 and the Rationale for Targeted Degradation
The canonical STAT3 signaling pathway is transiently activated by cytokines and growth factors, such as Interleukin-6 (IL-6) and Epidermal Growth Factor (EGF).[1][2] This activation involves phosphorylation of STAT3 at a critical tyrosine residue (Tyr705) by Janus kinases (JAKs) or other kinases like Src.[1][3] Phosphorylated STAT3 then forms homodimers, translocates to the nucleus, and binds to the DNA of target genes, thereby regulating their expression.[1][3] These downstream genes include key players in cell cycle progression (e.g., c-Myc) and apoptosis inhibition (e.g., Bcl-xL).[1]
Persistent, constitutive activation of STAT3 is a hallmark of many cancers, where it drives tumor growth and survival.[1] Traditional therapeutic strategies have focused on inhibiting STAT3 dimerization or its upstream activating kinases.[1][4] However, these approaches can be limited by a lack of selectivity and the potential for resistance.[5] The development of PROTACs, such as this compound, offers a novel and highly effective alternative by inducing the targeted degradation of the entire STAT3 protein.[6]
This compound is a bifunctional molecule that tethers STAT3 to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of STAT3.[6] This event-driven mechanism provides a catalytic mode of action, offering the potential for a more potent and durable effect compared to traditional occupancy-driven inhibitors.[6]
Quantitative Effects of this compound on STAT3 and Downstream Targets
This compound has demonstrated potent and selective degradation of STAT3 across various cancer cell lines. The following tables summarize the key quantitative data reported for this compound.
| Parameter | Cell Line | Value | Reference |
| DC₅₀ (STAT3 Degradation) | MOLM-16 | 0.12 µM | [5] |
| SUP-M2 | 1.2 µM | [5] | |
| Binding Affinity (Kd) to STAT3 | - | High Affinity | [5][7][8] |
| Selectivity | STAT3 vs. other STATs | >300-fold | [5][7][8] |
| STAT3 vs. >7000 other proteins | High Selectivity | [5][7][8] |
Table 1: In Vitro Potency and Selectivity of this compound. DC₅₀ represents the concentration of this compound required to induce 50% degradation of STAT3 protein.
| Experiment | Cell Line/Model | Treatment | Effect | Reference |
| Western Blot | MOLM-16 | This compound (0.4 µM, 4h) | Complete degradation of STAT3 protein | [5] |
| Western Blot | MOLM-16 Xenograft | This compound (50 mg/kg, single dose) | Elimination of phosphorylated (p-STAT3Y705) and total STAT3 for at least 48h | [5] |
| Western Blot | SU-DHL-1 Xenograft | This compound (50 mg/kg, single dose) | Reduction of phosphorylated and total STAT3 for at least 24h | [5] |
| Quantitative Proteomics | MOLM-16 | This compound (1 µM and 10 µM, 4h) | STAT3 was the only protein significantly decreased | [5] |
Table 2: In Vitro and In Vivo Effects of this compound on STAT3 Protein Levels.
Signaling Pathways and Mechanism of Action
The Canonical STAT3 Signaling Pathway
The following diagram illustrates the conventional activation cascade of STAT3, which is disrupted by this compound.
Mechanism of Action of this compound as a STAT3 PROTAC Degrader
This compound functions by hijacking the cell's natural protein disposal system to eliminate STAT3. The diagram below outlines this process.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the effects of this compound on STAT3 and its downstream targets.
Western Blotting for STAT3 and p-STAT3 Levels
Objective: To quantify the levels of total STAT3 and phosphorylated STAT3 (Tyr705) in cells or tissues following treatment with this compound.
Materials:
-
Cell lines (e.g., MOLM-16, SU-DHL-1) or tissue homogenates
-
This compound
-
Complete lysis buffer (containing protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-STAT3, anti-p-STAT3 (Tyr705), anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or vehicle control for the desired time (e.g., 4 hours).
-
Wash cells with ice-cold PBS and lyse with complete lysis buffer on ice for 30 minutes.
-
Clarify lysates by centrifugation at ≥10,000 x g for 10 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software and normalize to the loading control.
-
STAT3-Dependent Luciferase Reporter Assay
Objective: To assess the transcriptional activity of STAT3 in response to this compound treatment.
Materials:
-
HEK293T cells
-
STAT3-responsive luciferase reporter plasmid and a Renilla luciferase control plasmid
-
Lipofectamine 2000 or other transfection reagent
-
This compound
-
IL-6 or other STAT3 activator
-
Dual-Luciferase Reporter Assay System
-
96-well white, clear-bottom plates
-
Luminometer
Procedure:
-
Transfection and Seeding:
-
Co-transfect HEK293T cells with the STAT3 luciferase reporter and Renilla plasmids.
-
Seed the transfected cells into 96-well plates and incubate overnight.
-
-
Compound Treatment and Stimulation:
-
Treat the cells with serial dilutions of this compound or vehicle control.
-
After a pre-incubation period, stimulate the cells with a STAT3 activator like IL-6 (e.g., 20 ng/mL).
-
-
Lysis and Luminescence Reading:
-
After the optimal stimulation time, lyse the cells according to the manufacturer's protocol.
-
Measure firefly and Renilla luciferase activities using a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.
-
Calculate the percentage of inhibition relative to the stimulated vehicle control.
-
Fluorescence Polarization (FP) Assay for STAT3 Binding
Objective: To determine the binding affinity of this compound to the STAT3 protein.
Materials:
-
Recombinant STAT3 protein
-
Fluorescently labeled tracer molecule that binds to STAT3
-
This compound
-
Assay buffer
-
Microplate reader with fluorescence polarization capabilities
Procedure:
-
Assay Setup:
-
In a microplate, incubate the recombinant STAT3 protein with the fluorescent tracer for a short period.
-
Add serially diluted this compound to the wells.
-
-
Incubation and Measurement:
-
Incubate the plate for 1 hour to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization in each well.
-
-
Data Analysis:
-
As this compound displaces the tracer, the polarization value will decrease.
-
Calculate the IC₅₀ value by nonlinear regression analysis.
-
The Ki (inhibition constant) can be calculated from the IC₅₀ value.
-
Experimental and Logical Workflow
The following diagram illustrates a typical workflow for evaluating the effects of a STAT3 degrader like this compound.
Conclusion
This compound represents a significant advancement in the targeted therapy of STAT3-driven diseases. Its ability to induce potent, selective, and durable degradation of STAT3 protein offers a promising strategy to overcome the limitations of traditional inhibitors.[5][8] The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further understand and exploit the therapeutic potential of STAT3 degradation. The profound effect of this compound on both total and phosphorylated STAT3 levels underscores its efficacy in shutting down the entire STAT3 signaling axis, leading to robust anti-tumor activity in preclinical models.[5] Further investigation into the full spectrum of downstream gene and protein expression changes induced by this compound will continue to illuminate its biological impact and clinical potential.
References
- 1. benchchem.com [benchchem.com]
- 2. Stat3: a STAT family member activated by tyrosine phosphorylation in response to epidermal growth factor and interleukin-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of potent STAT3 inhibitors using structure-based virtual screening, molecular dynamic simulation, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of quantitative assays for the identification of direct signal transducer and activator of transcription 3 (STAT3) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound as A Potent and Selective STAT3 Degrader Capable of Achieving Complete and Long-Lasting Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medkoo.com [medkoo.com]
- 8. This compound as A Potent and Selective STAT3 Degrader Capable of Achieving Complete and Long-Lasting Tumor Regression - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the PROTAC Mechanism of SD-91
For Researchers, Scientists, and Drug Development Professionals
Introduction
SD-91 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed for the targeted degradation of Signal Transducer and Activator of Transcription 3 (STAT3).[1][2][3] As a key transcription factor, aberrant STAT3 activity is implicated in numerous malignancies, making it a compelling therapeutic target.[3][4] this compound operates through the ubiquitin-proteasome system to eliminate the STAT3 protein, offering a distinct and potentially more durable therapeutic effect compared to traditional small-molecule inhibitors. This guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers in the field. This compound is the hydrolysis product of SD-36, a previously reported STAT3 degrader.[2][3]
Core Mechanism of Action
The primary mechanism of this compound involves hijacking the cell's natural protein disposal machinery to selectively degrade the STAT3 protein. This is achieved through its heterobifunctional nature, consisting of three key components: a ligand that binds to the target protein (STAT3), a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[2] In the case of this compound, the recruited E3 ligase is Cereblon (CRBN).[5][6]
The process unfolds in a series of orchestrated steps:
-
Ternary Complex Formation: this compound first binds to both the STAT3 protein and the CRBN E3 ligase, forming a ternary complex. This proximity is crucial for the subsequent steps.
-
Ubiquitination: Within this complex, the E3 ligase facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the STAT3 protein.
-
Proteasomal Recognition and Degradation: The polyubiquitinated STAT3 is then recognized by the 26S proteasome, which unfolds and degrades the protein into smaller peptides, effectively eliminating it from the cell. The this compound molecule is then released and can engage in another cycle of degradation.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the processes described, the following diagrams have been generated using the DOT language.
Signaling Pathway of this compound Mediated STAT3 Degradation
Caption: Mechanism of this compound-mediated STAT3 degradation.
Experimental Workflow for Assessing STAT3 Degradation
Caption: Western Blot workflow for STAT3 degradation analysis.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, demonstrating its potency and selectivity.
Table 1: Binding Affinity and Potency of this compound
| Parameter | Value | Target/Cell Line | Reference |
| Ki | 5.5 nM | STAT3 | [2] |
| Kd | 28 nM | STAT3 | [3] |
| IC50 | 0.17 µM | MOLM-16 | [2] |
| IC50 | 2.6 µM | SU-DHL-1 | [2] |
| IC50 | 0.46 µM | SUP-M2 | [2] |
Table 2: Degradation Efficacy of this compound
| Parameter | Value | Cell Line | Treatment Time | Reference |
| DC50 | 0.38 µM | MOLM-16 | 4 h | [2] |
| DC50 | 17 nM | SU-DHL-1 | Not Specified | [1] |
| DC50 | 0.061 µM | SU-DHL-1 | 4 h | [2] |
| DC50 | 2.5 µM | SUP-M2 | 4 h | [2] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These are based on standard protocols for PROTAC evaluation.
Western Blotting for STAT3 Degradation
This protocol is used to qualitatively and quantitatively assess the degradation of STAT3 protein levels following treatment with this compound.
-
Cell Culture and Treatment:
-
Culture human leukemia (MOLM-16) or lymphoma (SU-DHL-1, SUP-M2) cell lines in appropriate media and conditions until they reach 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0.01, 0.1, 1, 10 µM) for a specified duration (e.g., 4 hours). Include a vehicle control (DMSO).
-
-
Protein Extraction:
-
Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for STAT3 overnight at 4°C. A loading control antibody (e.g., anti-GAPDH) should also be used.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the STAT3 band intensity to the loading control.
-
Calculate the percentage of STAT3 degradation relative to the DMSO control for each concentration of this compound to determine the DC50 value.
-
Quantitative Proteomics for Selectivity Profiling
This method provides an unbiased, proteome-wide assessment of this compound's selectivity.
-
Cell Culture and Treatment:
-
Culture MOLM-16 cells as described above.
-
Treat cells with this compound (e.g., 1 µM and 10 µM) and a DMSO control for 4 hours.
-
-
Protein Extraction and Digestion:
-
Lyse the cells and extract proteins.
-
Quantify the protein concentration for each sample.
-
Reduce, alkylate, and digest the proteins into peptides using trypsin.
-
-
Tandem Mass Tag (TMT) Labeling:
-
Label the peptide samples from different treatment conditions with isobaric TMT reagents according to the manufacturer's protocol. This allows for multiplexed analysis.
-
Combine the labeled samples.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
-
Fractionate the combined peptide sample using high-pH reversed-phase liquid chromatography.
-
Analyze the fractions by LC-MS/MS on a high-resolution mass spectrometer.
-
-
Data Analysis:
-
Process the raw mass spectrometry data using a suitable software package (e.g., Proteome Discoverer).
-
Search the data against a human protein database to identify peptides and proteins.
-
Quantify the relative abundance of proteins across the different treatment groups based on the TMT reporter ion intensities.
-
Identify proteins with statistically significant changes in abundance in the this compound-treated samples compared to the control. STAT3 should be among the most significantly downregulated proteins, while other proteins should remain largely unaffected, demonstrating the selectivity of this compound.[3]
-
Conclusion
This compound is a highly effective and selective PROTAC degrader of STAT3. Its mechanism of action, leveraging the CRBN E3 ligase to induce proteasomal degradation, offers a promising strategy for targeting STAT3-driven diseases. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers and drug developers working to advance our understanding and application of targeted protein degradation.
References
- 1. This compound | STAT3 PROTAC | Probechem Biochemicals [probechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound as A Potent and Selective STAT3 Degrader Capable of Achieving Complete and Long-Lasting Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. PROTAC STAT3 degrader-3 | Benchchem [benchchem.com]
An In-depth Technical Guide to SD-91 Induced Ubiquitination and Degradation of STAT3
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Signal Transducer and Activator of Transcription 3 (STAT3) is a well-validated therapeutic target for oncology and other human diseases due to its critical role in regulating cell proliferation, survival, and differentiation.[1] Direct inhibition of STAT3 has proven challenging.[2][3] The emergence of Proteolysis Targeting Chimera (PROTAC) technology offers a novel therapeutic modality to eliminate target proteins, rather than merely inhibiting them. This guide provides a comprehensive technical overview of SD-91, a potent and highly selective PROTAC degrader of STAT3. We will delve into its mechanism of action, present key quantitative performance data, detail relevant experimental protocols, and visualize the core concepts through signaling and workflow diagrams.
Introduction to this compound: A PROTAC-based STAT3 Degrader
This compound is a heterobifunctional small molecule designed to specifically induce the degradation of the STAT3 protein.[4][5] It operates on the PROTAC principle, which utilizes the cell's own ubiquitin-proteasome system (UPS) to eliminate target proteins.[6] this compound is the more chemically stable, hydrolyzed product of the earlier STAT3 degrader, SD-36.[2][5]
Structurally, this compound consists of three key components:
-
A high-affinity ligand that binds to the SH2 domain of STAT3.[2]
-
A ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[6][7]
-
A chemical linker that optimally positions the two proteins for interaction.[8]
By hijacking the CRBN E3 ligase, this compound effectively "tags" STAT3 for destruction by the proteasome, offering a catalytic and event-driven mechanism of action that distinguishes it from traditional occupancy-based inhibitors.[6]
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
The core function of this compound is to induce the proximity of STAT3 and the CRBN E3 ligase, thereby triggering the ubiquitination and subsequent degradation of STAT3. This process can be broken down into several key steps:
-
Ternary Complex Formation: this compound simultaneously binds to the STAT3 protein and the CRBN subunit of the CUL4A E3 ubiquitin ligase complex, forming a ternary STAT3-SD-91-CRBN complex.[6]
-
Ubiquitination: The formation of this complex brings STAT3 into close proximity with the E3 ligase machinery. This allows for the efficient transfer of ubiquitin (a small regulatory protein) from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the STAT3 protein.
-
Polyubiquitination: This process is repeated, forming a polyubiquitin (B1169507) chain on STAT3, which acts as a recognition signal for the proteasome.[9]
-
Proteasomal Degradation: The 26S proteasome recognizes and binds to the polyubiquitinated STAT3, unfolds the protein, and degrades it into small peptides. This compound is then released and can engage another STAT3 molecule, acting in a catalytic manner.[6]
Quantitative Data and Performance Metrics
This compound has demonstrated high potency and selectivity in both biochemical and cellular assays. The following tables summarize key quantitative data.
Table 1: Binding Affinity and Selectivity
This table outlines the binding affinity of this compound for STAT3 compared to other STAT family proteins, highlighting its high selectivity.
| Parameter | Target Protein | Value | Assay Method | Reference |
| Ki | STAT3 | 5.5 nM | Competitive Fluorescence Polarization | [2][8] |
| Kd | STAT3 | 28 nM | Biolayer Interferometry (BLI) | [2] |
| Kd | STAT1, 2, 4, 5A, 5B, 6 | >10 µM | Biolayer Interferometry (BLI) | [2] |
| Binding Selectivity | STAT3 vs. other STATs | >300-fold | Biolayer Interferometry (BLI) | [2][8][10] |
Table 2: Cellular Potency (Degradation and Growth Inhibition)
This table presents the half-maximal degradation concentration (DC₅₀) and half-maximal inhibitory concentration (IC₅₀) of this compound in various cancer cell lines.
| Cell Line | Cancer Type | DC₅₀ (STAT3 Degradation) | IC₅₀ (Cell Growth) | Reference |
| MOLM-16 | Acute Myeloid Leukemia | 0.12 µM | 0.17 µM | [2][8] |
| SU-DHL-1 | Lymphoma | 0.061 µM | 2.6 µM | [2][8] |
| SUP-M2 | Lymphoma | 1.2 µM | 0.46 µM | [2][8] |
Table 3: In Vivo Pharmacodynamics and Efficacy
This table summarizes the results from in vivo studies using a MOLM-16 xenograft mouse model.
| Parameter | Dosage | Result | Timepoint / Duration | Reference |
| STAT3 Degradation | 50 mg/kg (single i.v. dose) | >90% depletion of total STAT3 | At least 24 hours | [2] |
| pSTAT3Y705 Degradation | 50 mg/kg (single i.v. dose) | Elimination of phosphorylated STAT3 | At least 48 hours | [2] |
| Anti-tumor Efficacy | 50 mg/kg (weekly i.v. dose) | Complete and long-lasting tumor regression | After 3 doses | [2][5][10] |
| Toxicity | 50 mg/kg (weekly i.v. dose) | No weight loss or other signs of toxicity | During and after treatment | [2] |
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following are detailed protocols for key experiments used to characterize this compound.
Protocol 1: Western Blot Analysis for STAT3 Degradation
This protocol is used to quantify the reduction in STAT3 protein levels following treatment with this compound.
-
Cell Culture and Treatment: Plate cancer cells (e.g., MOLM-16) at an appropriate density. Treat cells with varying concentrations of this compound (e.g., 0, 25 nM to 10 µM) for a specified duration (e.g., 4 hours).
-
Cell Lysis: Harvest cells and wash with ice-cold PBS. Lyse the cells using a suitable lysis buffer (e.g., Cell Signaling Technology, #9803) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method such as the BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and heat at 95°C for 5-10 minutes to denature the proteins.
-
SDS-PAGE: Load equal amounts of protein per lane onto a polyacrylamide gel (e.g., 4-12% Bis-Tris). Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against STAT3, p-STAT3 (Y705), and a loading control (e.g., β-actin or GAPDH) overnight at 4°C with gentle agitation.
-
Washing and Secondary Antibody Incubation: Wash the membrane several times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensities using densitometry software. Normalize STAT3 and p-STAT3 levels to the loading control to determine the extent of degradation.
Protocol 2: Cell Viability Assay (CellTiter-Glo®)
This protocol measures the effect of this compound on the viability and proliferation of cancer cells.
-
Cell Plating: Seed cells (e.g., SU-DHL-1) in a 384-well white, clear-bottom plate at a predetermined optimal density.
-
Compound Treatment: Add serially diluted concentrations of this compound to the wells. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plates for an extended period (e.g., 4 days) under standard cell culture conditions (37°C, 5% CO₂).
-
Reagent Preparation: Equilibrate the CellTiter-Glo® 2.0 reagent to room temperature.
-
Luminescence Measurement: Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions. Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Normalize the data to the vehicle control. Plot the results as percent viability versus log[concentration] and fit a dose-response curve to calculate the IC₅₀ value.[11]
Protocol 3: Biolayer Interferometry (BLI) for Binding Affinity
This protocol measures the binding kinetics and affinity (Kd) between this compound and STAT proteins.
-
Protein Biotinylation: Purify recombinant STAT proteins. Biotinylate the proteins using a reagent such as EZ-Link™ NHS-Biotin, typically at a 1:1 molar ratio to avoid over-biotinylation. Remove excess, unreacted biotin (B1667282) via dialysis.[11]
-
Sensor Hydration and Loading: Hydrate streptavidin (SA) biosensors in a suitable buffer. Load the biotinylated STAT protein onto the SA biosensors until a stable signal is achieved.
-
Baseline Establishment: Equilibrate the loaded biosensors in a running buffer (e.g., PBS with 0.1% BSA and 0.02% Tween-20) to establish a stable baseline.
-
Association: Move the biosensors into wells containing serial dilutions of this compound to measure the association phase (binding).
-
Dissociation: Transfer the biosensors back to the running buffer to measure the dissociation phase (unbinding).
-
Data Analysis: Fit the association and dissociation curves to a 1:1 binding model to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd = kd/ka).
Logical and Structural Relationships
The effectiveness of a PROTAC like this compound depends on the precise chemical architecture that links the target-binding and E3-binding moieties.
Conclusion
This compound is a highly potent, selective, and efficacious STAT3 degrader that exemplifies the therapeutic promise of PROTAC technology.[2][10][12] It effectively induces the ubiquitination and proteasomal degradation of STAT3, leading to profound anti-tumor activity in preclinical models of leukemia and lymphoma.[2] The comprehensive data on its binding affinity, cellular potency, and in vivo efficacy establish this compound as a valuable tool for cancer research and a promising candidate for further therapeutic development. The detailed protocols provided herein offer a guide for the continued investigation and characterization of this compound and other novel protein degraders.
References
- 1. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound as A Potent and Selective STAT3 Degrader Capable of Achieving Complete and Long-Lasting Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound as A Potent and Selective STAT3 Degrader Capable of Achieving Complete and Long-Lasting Tumor Regression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Signal Transducer and Activator of Transcription 3 (STAT3) Degradation by Proteasome Controls a Developmental Switch in Neurotrophin Dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medkoo.com [medkoo.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. This compound as A Potent and Selective STAT3 Degrader Capable of Achieving Complete and Long-Lasting Tumor Regression. | Semantic Scholar [semanticscholar.org]
An In-depth Technical Guide on the Cellular Uptake and Distribution of SD-91
For Researchers, Scientists, and Drug Development Professionals
Introduction
SD-91 is a potent and highly selective degrader of Signal Transducer and Activator of Transcription 3 (STAT3), a protein implicated in the proliferation, survival, and metastasis of various cancer cells.[1][2] As a Proteolysis Targeting Chimera (PROTAC), this compound functions by hijacking the cell's ubiquitin-proteasome system to induce the targeted degradation of STAT3.[3][4][5] This technical guide provides a comprehensive overview of the cellular uptake, distribution, and mechanism of action of this compound, along with detailed experimental protocols relevant to its study.
Mechanism of Action: STAT3 Degradation via PROTAC Technology
This compound is a heterobifunctional molecule composed of a ligand that binds to the STAT3 protein, a linker, and a ligand that recruits an E3 ubiquitin ligase.[6] This tripartite complex formation brings the E3 ligase into close proximity with STAT3, leading to the ubiquitination of STAT3.[3][4] The polyubiquitinated STAT3 is then recognized and degraded by the 26S proteasome, effectively reducing the intracellular levels of STAT3 protein.[3][4] This targeted degradation approach offers a catalytic mode of action, where a single molecule of this compound can induce the degradation of multiple STAT3 proteins.[3][7]
The STAT3 Signaling Pathway
The STAT3 signaling pathway plays a crucial role in normal cellular processes such as proliferation, differentiation, and apoptosis.[8][9][10] However, its aberrant and persistent activation is a hallmark of many cancers, contributing to tumor growth and progression.[8][9][10] The pathway is typically activated by cytokines and growth factors, which leads to the phosphorylation of STAT3, its dimerization, and subsequent translocation to the nucleus where it acts as a transcription factor for various oncogenes.[8][11]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the in vitro and in vivo activity of this compound.
Table 1: In Vitro Binding Affinity and Degradation Efficiency of this compound
| Parameter | Cell Line | Value | Reference |
| Binding Affinity (Ki) | - | 5.5 nM | [6] |
| Binding Affinity (Kd) | - | 28 nM | [6] |
| STAT3 Degradation (DC50) | MOLM-16 | 0.12 µM | [1] |
| SU-DHL-1 | 61 nM | N/A | |
| SUP-M2 | 2.5 µM | [6] | |
| Growth Inhibition (IC50) | MOLM-16 | 0.17 µM | [6] |
| SU-DHL-1 | 2.6 µM | [6] | |
| SUP-M2 | 0.46 µM | [6] |
Note: DC50 is the concentration required to induce 50% degradation of the target protein. IC50 is the concentration required to inhibit 50% of cell growth.
Table 2: In Vivo Pharmacokinetics and Tissue Distribution of this compound in Mice
| Time Point | Plasma Concentration (ng/mL) | Tumor Concentration (ng/g) | Reference |
| 1 hour | ~50,000 | ~6,350 | N/A |
| 6 hours | ~25,000 | 1,750 | N/A |
| 24 hours | Not Reported | 396 | N/A |
Data obtained after a single intravenous administration of 50 mg/kg this compound in mice with MOLM-16 xenograft tumors.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the cellular uptake, distribution, and activity of this compound.
Western Blot Analysis for STAT3 Degradation
This protocol is used to determine the extent of STAT3 protein degradation in cells treated with this compound.
a. Cell Culture and Treatment:
-
Culture cancer cell lines (e.g., MOLM-16, SU-DHL-1) in appropriate media and conditions until they reach 70-80% confluency.
-
Treat cells with varying concentrations of this compound for desired time points (e.g., 4 hours). Include a vehicle-treated control.
b. Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay.
c. SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
d. Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour.
-
Incubate the membrane with a primary antibody specific for total STAT3 overnight at 4°C.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
e. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against a housekeeping protein, such as GAPDH or β-actin.
-
Quantify the band intensities using densitometry software.
Competitive Fluorescence-Polarization Assay for Binding Affinity
This assay is used to determine the binding affinity (Ki) of this compound to the STAT3 protein.
a. Reagents and Preparation:
-
Recombinant STAT3 protein.
-
A fluorescently labeled peptide that binds to the STAT3 SH2 domain.
-
Assay buffer.
b. Assay Procedure:
-
In a microplate, combine the recombinant STAT3 protein and the fluorescently labeled peptide at concentrations that result in a stable fluorescence polarization signal.
-
Add varying concentrations of this compound to the wells.
-
Incubate the plate to allow the binding reaction to reach equilibrium.
c. Data Acquisition and Analysis:
-
Measure the fluorescence polarization of each well using a plate reader.
-
The binding of the fluorescent peptide to STAT3 results in a high polarization value. Competitive binding of this compound displaces the fluorescent peptide, leading to a decrease in polarization.
-
Plot the fluorescence polarization values against the concentration of this compound and fit the data to a suitable binding model to calculate the IC50, which can then be converted to the Ki value.
In Vivo Xenograft Tumor Model for Efficacy and Distribution Studies
This protocol is used to evaluate the anti-tumor efficacy and tissue distribution of this compound in a living organism.
a. Animal Model and Tumor Implantation:
-
Use immunodeficient mice (e.g., nude or NOD/SCID mice).[12]
-
Subcutaneously inject a suspension of human cancer cells (e.g., MOLM-16) into the flank of each mouse.
-
Monitor the mice until tumors reach a palpable size.
b. Drug Administration:
-
Randomize the tumor-bearing mice into treatment and control groups.
-
Administer this compound to the treatment group via the desired route (e.g., intravenous injection) at a specified dose and schedule. The control group receives the vehicle.
c. Efficacy Evaluation:
-
Measure tumor volume and mouse body weight regularly throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting to confirm STAT3 degradation).
d. Tissue Distribution Analysis:
-
At various time points after a single dose of this compound, collect blood and tumor tissue samples.
-
Process the samples and analyze the concentration of this compound in plasma and tumor tissue using a suitable analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
Conclusion
This compound represents a promising therapeutic agent that selectively targets and degrades STAT3, a key driver in many cancers. Its potent in vitro and in vivo activity, coupled with a well-defined mechanism of action, makes it a compelling candidate for further drug development. The experimental protocols outlined in this guide provide a robust framework for researchers to investigate the cellular and physiological effects of this compound and other STAT3-targeting PROTACs.
References
- 1. This compound as A Potent and Selective STAT3 Degrader Capable of Achieving Complete and Long-Lasting Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound as A Potent and Selective STAT3 Degrader Capable of Achieving Complete and Long-Lasting Tumor Regression. | Semantic Scholar [semanticscholar.org]
- 3. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. portlandpress.com [portlandpress.com]
- 8. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jebms.org [jebms.org]
- 10. Targeting STAT-3 signaling pathway in cancer for development of novel drugs: Advancements and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Editorial: The role of STAT3 signaling pathway in tumor progression [frontiersin.org]
- 12. meliordiscovery.com [meliordiscovery.com]
SD-91: A Deep Dive into a Potent and Selective STAT3 Degrader for Therapeutic Development
An In-depth Technical Guide for Researchers and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of the early-stage research on SD-91, a promising therapeutic agent that functions as a potent and selective degrader of Signal Transducer and Activator of Transcription 3 (STAT3). The document consolidates key findings on its mechanism of action, preclinical efficacy, and selectivity, presenting quantitative data in a structured format and detailing experimental methodologies. Visual diagrams of relevant signaling pathways and experimental workflows are included to facilitate a deeper understanding of this novel therapeutic candidate.
Core Concepts: Mechanism of Action and Therapeutic Rationale
This compound is a PROteolysis TArgeting Chimera (PROTAC), a bifunctional molecule designed to eliminate specific proteins from the cell.[1] It operates by hijacking the ubiquitin-proteasome system, the cell's natural machinery for protein disposal. This compound tethers the STAT3 protein to an E3 ubiquitin ligase, leading to the ubiquitination of STAT3 and its subsequent degradation by the proteasome.[1]
The therapeutic rationale for targeting STAT3 is compelling. STAT3 is a key signaling protein that, when aberrantly activated, plays a critical role in the development and progression of numerous human cancers and other diseases by promoting cell proliferation, survival, and metastasis.[2][3] The IL-6/JAK/STAT3 signaling pathway is a well-established driver of oncogenesis.[2] Traditional small molecule inhibitors often struggle to achieve sufficient selectivity and a durable response.[2] By inducing the degradation of the entire STAT3 protein, this compound offers the potential for a more profound and sustained inhibition of this critical cancer-driving pathway.[1][4]
Interestingly, this compound is the hydrolysis product of a precursor molecule, SD-36.[2][4] Research has shown that SD-36 can convert to this compound both in vitro and in vivo, suggesting that the observed biological activity of SD-36 is a combined effect of both molecules.[2]
Quantitative Preclinical Data
The preclinical efficacy of this compound has been evaluated in various cancer cell lines and in vivo models. The following tables summarize the key quantitative data from these early-stage studies.
| Cell Line | Cancer Type | IC50 (µM) | DC50 (µM) |
| MOLM-16 | Acute Myeloid Leukemia | 0.17 | N/A |
| SU-DHL-1 | Lymphoma | 2.6 | N/A |
| SUP-M2 | Lymphoma | 0.46 | 1.2 |
| Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines.[2] |
| Animal Model | Dosing Regimen | Tumor Growth Inhibition | Outcome |
| MOLM-16 Xenograft (mice) | 25 mg/kg weekly | 87% after two doses | Significant tumor growth inhibition.[2] |
| MOLM-16 Xenograft (mice) | 50 mg/kg weekly | N/A | Complete tumor regression after three doses.[2][4] |
| Table 2: In Vivo Efficacy of this compound in a Xenograft Model.[2][4] |
Signaling Pathway and Mechanism of Action
The following diagram illustrates the targeted signaling pathway and the mechanism of action of this compound.
Caption: The IL-6/JAK/STAT3 signaling pathway and the mechanism of this compound-mediated STAT3 degradation.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the probable experimental protocols based on standard laboratory practices and the information available in the initial research.
Cell Growth Inhibition Assay
This assay determines the concentration of this compound required to inhibit the growth of cancer cells by 50% (IC50).
-
Cell Lines: MOLM-16, SU-DHL-1, and SUP-M2 lymphoma cell lines.[2]
-
Procedure:
-
Cells are seeded in 96-well plates at a predetermined density.
-
A serial dilution of this compound is prepared and added to the wells. Control wells receive a vehicle (e.g., DMSO).
-
The plates are incubated for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Cell viability is assessed using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo.
-
The absorbance or luminescence is measured using a plate reader.
-
The data is normalized to the vehicle control, and the IC50 values are calculated using non-linear regression analysis.
-
Western Blotting for STAT3 Degradation
This technique is used to quantify the reduction of STAT3 protein levels following treatment with this compound.
-
Procedure:
-
Cells are treated with varying concentrations of this compound or a vehicle control for a specified duration.
-
The cells are harvested and lysed to extract total protein.
-
Protein concentration is determined using a BCA or Bradford assay to ensure equal loading.
-
Proteins are separated by size using SDS-PAGE and then transferred to a PVDF or nitrocellulose membrane.
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for STAT3. Antibodies for phosphorylated STAT3 (p-STAT3) and a loading control (e.g., GAPDH or β-actin) are also used.
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
The intensity of the bands is quantified using densitometry software, and the levels of STAT3 are normalized to the loading control.
-
In Vivo Xenograft Studies
These studies assess the anti-tumor efficacy of this compound in a living organism.
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID or NSG) are used to prevent rejection of human tumor cells.
-
Procedure:
-
MOLM-16 or SU-DHL-1 cells are injected subcutaneously into the flanks of the mice.[2]
-
Tumors are allowed to grow to a palpable size.
-
The mice are randomized into treatment and control groups.
-
This compound is administered to the treatment group at specified doses and schedules (e.g., 25 mg/kg or 50 mg/kg weekly via intravenous injection).[2] The control group receives the vehicle.
-
Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
The body weight and overall health of the mice are monitored for signs of toxicity.[2]
-
At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., pharmacodynamics).
-
Experimental Workflow Visualization
The following diagram outlines the general workflow for the preclinical evaluation of this compound.
Caption: A generalized workflow for the preclinical assessment of this compound.
Selectivity Profile
A critical aspect of a targeted therapeutic is its selectivity. This compound has demonstrated a high degree of selectivity for STAT3. In cellular assays, it effectively degrades STAT3 without significantly affecting the levels of other STAT family proteins.[2] Furthermore, broader proteomic studies have shown that this compound is highly selective for STAT3 over a vast number of other cellular proteins (over 7000).[2][4] This high selectivity is a promising feature that may translate to a favorable safety profile in future clinical development.
Conclusion and Future Directions
The early-stage research on this compound has established it as a potent and highly selective degrader of STAT3 with significant anti-tumor activity in preclinical models of hematological malignancies.[2][4] The ability of this compound to induce complete and lasting tumor regression in vivo at well-tolerated doses highlights its therapeutic potential.[2]
Future research will likely focus on several key areas:
-
Expansion to other cancer types: Investigating the efficacy of this compound in other STAT3-driven malignancies, including solid tumors.
-
Combination therapies: Evaluating the synergistic potential of this compound with other anti-cancer agents.
-
Pharmacokinetic and pharmacodynamic studies: In-depth characterization of the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, along with a more detailed understanding of its dose-dependent effects on STAT3 levels in various tissues.
-
Investigational New Drug (IND)-enabling studies: Conducting the necessary safety and toxicology studies to support the initiation of clinical trials in humans.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound as A Potent and Selective STAT3 Degrader Capable of Achieving Complete and Long-Lasting Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. This compound as A Potent and Selective STAT3 Degrader Capable of Achieving Complete and Long-Lasting Tumor Regression - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In-Vivo Studies with SD-91, a STAT3 Degrader
For Researchers, Scientists, and Drug Development Professionals
Introduction
SD-91 is a potent and selective degrader of Signal Transducer and Activator of Transcription 3 (STAT3). It functions as a Proteolysis Targeting Chimera (PROTAC), a bifunctional molecule that recruits STAT3 to an E3 ubiquitin ligase, leading to its ubiquitination and subsequent degradation by the proteasome.[1] Constitutive activation of STAT3 is implicated in the pathogenesis of various diseases, including cancer, autoimmune disorders, and chronic inflammation, making it a compelling therapeutic target.[2][3][4] These application notes provide detailed experimental designs and protocols for in vivo studies to evaluate the efficacy, pharmacokinetics (PK), and pharmacodynamics (PD) of this compound in preclinical models of oncology and autoimmune diseases.
Mechanism of Action of this compound
This compound is designed to specifically target STAT3 for degradation. As a PROTAC, it consists of a ligand that binds to STAT3, a linker, and a ligand that recruits an E3 ubiquitin ligase, such as Cereblon (CRBN).[1][5] This ternary complex formation facilitates the transfer of ubiquitin to STAT3, marking it for destruction by the 26S proteasome.[5] This event-driven mechanism offers potential advantages over traditional small molecule inhibitors by eliminating both the signaling and scaffolding functions of the target protein and can lead to a more sustained pharmacological effect.[1]
Signaling Pathway
The Janus kinase (JAK)-STAT pathway is a critical signaling cascade for numerous cytokines and growth factors involved in immunity, inflammation, and cell proliferation.[6][7] Upon ligand binding to its receptor, JAKs are activated and phosphorylate the receptor, creating docking sites for STAT proteins. STAT3 is recruited, phosphorylated by JAKs, and then dimerizes. These dimers translocate to the nucleus to regulate the transcription of target genes involved in cell survival, proliferation, and inflammation.[6][8] this compound intervenes by inducing the degradation of STAT3, thereby inhibiting the downstream transcriptional effects.
Caption: STAT3 signaling pathway and the mechanism of action of this compound.
Experimental Design for In Vivo Oncology Studies
Based on preclinical data, this compound has shown significant anti-tumor activity in xenograft models of acute myeloid leukemia (AML) and anaplastic large-cell lymphoma (ALCL).[9][10] The following protocols outline a general framework for evaluating this compound in similar models.
Experimental Workflow
Caption: General workflow for in vivo oncology studies with this compound.
Protocols
1. Animal Model and Tumor Implantation:
-
Animal Strain: Non-obese diabetic/severe combined immunodeficiency (NOD/SCID) mice are commonly used for xenograft studies.
-
Cell Lines: MOLM-16 (AML) or SU-DHL-1 (ALCL) cells.
-
Procedure: Subcutaneously inject 5-10 x 10^6 tumor cells in a suitable medium (e.g., RPMI-1640) mixed with Matrigel into the flank of each mouse.
2. Dosing and Administration:
-
Formulation: Prepare this compound in a vehicle suitable for intravenous (IV) administration.
-
Dosing: Based on published data, weekly IV doses of 25 mg/kg and 50 mg/kg have been shown to be effective.[11] A dose-response study is recommended.
-
Groups:
-
Group 1: Vehicle control
-
Group 2: this compound (25 mg/kg, weekly)
-
Group 3: this compound (50 mg/kg, weekly)
-
3. Efficacy Assessment:
-
Tumor Volume: Measure tumor dimensions with calipers 2-3 times per week and calculate volume using the formula: (Length x Width^2) / 2.
-
Body Weight: Monitor body weight as an indicator of general health and toxicity.
-
Endpoint: Euthanize mice when tumors reach a predetermined size, or at the end of the study period.
4. Pharmacokinetic (PK) Analysis:
-
Sample Collection: Collect blood samples at various time points after a single dose of this compound.
-
Analysis: Determine the concentration of this compound in plasma using LC-MS/MS to calculate key PK parameters.
5. Pharmacodynamic (PD) Analysis:
-
Sample Collection: Collect tumor tissue and/or peripheral blood mononuclear cells (PBMCs) at different time points after this compound administration.
-
STAT3 Degradation: Assess the levels of total STAT3 and phosphorylated STAT3 (p-STAT3) using Western blotting or immunohistochemistry (IHC).[11][12]
-
Target Gene Expression: Analyze the expression of STAT3 target genes (e.g., c-Myc, Cyclin D1) by qRT-PCR.
Data Presentation
| Parameter | Vehicle Control | This compound (25 mg/kg) | This compound (50 mg/kg) |
| Efficacy | |||
| Tumor Growth Inhibition (%) | 0 | 87[11] | 100 (Complete Regression)[11] |
| Mean Tumor Volume (mm³) at Day X | Report Mean ± SEM | Report Mean ± SEM | Report Mean ± SEM |
| Pharmacodynamics | |||
| STAT3 Degradation in Tumor (%) at 24h | 0 | >80[9] | >90[11] |
| p-STAT3 Inhibition in Tumor (%) at 24h | 0 | >90[11] | >95[11] |
| Tolerability | |||
| Mean Body Weight Change (%) | Report Mean ± SEM | Report Mean ± SEM | Report Mean ± SEM |
Experimental Design for In Vivo Autoimmune Disease Studies
The role of STAT3 in regulating inflammatory responses makes it a promising target for autoimmune diseases.[7][13][14] The following protocols provide a framework for evaluating this compound in models of rheumatoid arthritis (RA) and inflammatory bowel disease (IBD).
Experimental Workflow for Autoimmune Models
Caption: General workflow for in vivo autoimmune studies with this compound.
Protocols
1. Rheumatoid Arthritis Model (Collagen-Induced Arthritis - CIA):
-
Animal Strain: DBA/1 mice are commonly used for the CIA model.[15][16]
-
Induction: Immunize mice with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA). A booster immunization is typically given 21 days later.[15]
-
Dosing:
-
Prophylactic: Start this compound treatment before or at the time of the first immunization.
-
Therapeutic: Begin treatment after the onset of clinical signs of arthritis.
-
-
Assessment:
-
Clinical Score: Score paws for erythema and swelling on a scale of 0-4.
-
Histopathology: At the end of the study, collect joints for histological analysis of inflammation, pannus formation, and bone erosion.
-
Cytokine Levels: Measure serum levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α, IL-17) using ELISA or multiplex assays.[6]
-
Pharmacodynamics: Assess STAT3 degradation in immune cells from spleen or lymph nodes.
-
2. Inflammatory Bowel Disease Model (Dextran Sulfate Sodium - DSS-induced Colitis):
-
Animal Strain: C57BL/6 mice are susceptible to DSS-induced colitis.[17]
-
Induction: Administer DSS (typically 2-3%) in the drinking water for 5-7 days.[18]
-
Dosing:
-
Prophylactic: Start this compound treatment concurrently with DSS administration.
-
Therapeutic: Begin treatment after the onset of clinical symptoms (e.g., weight loss, diarrhea).
-
-
Assessment:
-
Disease Activity Index (DAI): Score mice daily for weight loss, stool consistency, and rectal bleeding.
-
Colon Length: At necropsy, measure the length of the colon as an indicator of inflammation.
-
Histopathology: Collect colon tissue for histological scoring of inflammation and tissue damage.
-
Myeloperoxidase (MPO) Activity: Measure MPO activity in colon tissue as a marker of neutrophil infiltration.
-
Pharmacodynamics: Assess STAT3 degradation in colon tissue or isolated lamina propria mononuclear cells.
-
Data Presentation
| Parameter | Control (Vehicle/Untreated) | This compound (Low Dose) | This compound (High Dose) |
| Rheumatoid Arthritis (CIA Model) | |||
| Mean Clinical Score | Report Mean ± SEM | Report Mean ± SEM | Report Mean ± SEM |
| Histological Score (Inflammation) | Report Mean ± SEM | Report Mean ± SEM | Report Mean ± SEM |
| Serum IL-6 Levels (pg/mL) | Report Mean ± SEM | Report Mean ± SEM | Report Mean ± SEM |
| Inflammatory Bowel Disease (DSS Model) | |||
| Disease Activity Index (DAI) | Report Mean ± SEM | Report Mean ± SEM | Report Mean ± SEM |
| Colon Length (cm) | Report Mean ± SEM | Report Mean ± SEM | Report Mean ± SEM |
| MPO Activity (U/g tissue) | Report Mean ± SEM | Report Mean ± SEM | Report Mean ± SEM |
| Pharmacodynamics | |||
| STAT3 Degradation in Target Tissue (%) | 0 | Report Mean ± SEM | Report Mean ± SEM |
Conclusion
These application notes provide a comprehensive framework for designing and executing in vivo studies with the STAT3 degrader, this compound. The detailed protocols for oncology and autoimmune disease models, along with the structured data presentation tables and workflow diagrams, are intended to guide researchers in the effective evaluation of this promising therapeutic agent. Careful consideration of experimental design, including appropriate animal models, dosing regimens, and endpoint analyses, will be crucial for elucidating the full therapeutic potential of this compound.
References
- 1. Advances in the role of STAT3 in macrophage polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. STATs in cancer inflammation and immunity: a leading role for STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Targeting STAT3 in cancer and autoimmune diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. STAT3 signaling in immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JAK–STAT Signaling as a Target for Inflammatory and Autoimmune Diseases: Current and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Stat3 Signaling Pathway: A Future Therapeutic Target for Bone-Related Diseases [frontiersin.org]
- 9. A Potent and Selective Small-molecule Degrader of STAT3 Achieves Complete Tumor Regression in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lumen.luc.edu [lumen.luc.edu]
- 11. Experimental animal models for rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis, and biological characterization of a potent STAT3 degrader for the treatment of gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Multisystem autoimmune disease caused by increased STAT3 phosphorylation and dysregulated gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | JAK/STAT in human diseases: a common axis in immunodeficiencies and hematological disorders [frontiersin.org]
- 15. The use of animal models in rheumatoid arthritis research - PMC [pmc.ncbi.nlm.nih.gov]
- 16. brainkart.com [brainkart.com]
- 17. TIPE-2 ameliorates inflammatory bowel disease in mice via inhibiting STAT3 and NF-kB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
Measuring STAT3 Degradation by SD-91: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical signaling protein and transcription factor that is constitutively activated in a wide array of human cancers, promoting cell proliferation, survival, and metastasis.[1] Consequently, STAT3 has emerged as a high-priority therapeutic target. SD-91 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to specifically induce the degradation of STAT3.[2][3][4] This document provides detailed application notes and experimental protocols for researchers to effectively measure the degradation of STAT3 mediated by this compound in a laboratory setting.
Introduction to this compound
This compound is a heterobifunctional molecule that functions as a STAT3 degrader.[5] It is the product of the hydrolysis of a precursor molecule, SD-36.[4] this compound operates by simultaneously binding to the STAT3 protein and an E3 ubiquitin ligase.[5] This proximity induces the ubiquitination of STAT3, marking it for degradation by the proteasome.[5][6] This targeted protein degradation offers a powerful therapeutic strategy compared to traditional inhibition.[5] this compound has demonstrated high potency and selectivity for STAT3 over other STAT family members and thousands of other non-STAT proteins.[4][7]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the activity of this compound in various cancer cell lines.
Table 1: In Vitro Potency of this compound
| Parameter | Cell Line | Value | Reference |
| DC₅₀ (Degradation) | SU-DHL-1 | 17 nM | [2] |
| MOLM-16 | 0.12 µM (120 nM) | [4] | |
| SUP-M2 | 1.2 µM | [4] | |
| IC₅₀ (Growth Inhibition) | MOLM-16 | 0.17 µM | [3] |
| SU-DHL-1 | 2.6 µM | [3] | |
| SUP-M2 | 0.46 µM | [3] | |
| Binding Affinity (Kᵢ) | STAT3 | 5.5 nM | [3] |
| Binding Affinity (Kₔ) | STAT3 | 28 nM | [3] |
Table 2: Dose-Dependent Degradation of STAT3 by this compound in MOLM-16 Cells
| This compound Concentration | Treatment Time | % STAT3 Degradation | Reference |
| 30 nM | 3 hours | Noticeable Decrease | [3] |
| 100 nM | 3 hours | Significant Decrease | [3] |
| 300 nM | 3 hours | Substantial Decrease | [3] |
| 0.2 µM | 3 hours | Pronounced Decrease | [3] |
| 0.4 µM | 4 hours | Complete Degradation | [4] |
| 1 µM | 3 hours | Near Complete Degradation | [3] |
Table 3: Time-Course of STAT3 Degradation by this compound in MOLM-16 Xenograft Tumors
| Treatment | Time Post-Administration | Effect on STAT3 Levels | Reference |
| Single 50 mg/kg i.v. dose | 1 hour | Essentially depleted | [4] |
| 24 hours | Effect persisted | [4] | |
| 48 hours | Effect persisted | [4] |
Signaling Pathway and Mechanism of Action
The following diagrams illustrate the STAT3 signaling pathway and the mechanism by which this compound induces its degradation.
Caption: The canonical JAK-STAT3 signaling pathway.
Caption: Mechanism of this compound-induced STAT3 degradation.
Experimental Protocols
Protocol 1: Western Blot Analysis of STAT3 Degradation
This protocol details the steps to quantify the reduction in total and phosphorylated STAT3 levels following treatment with this compound.[1][8]
Caption: Experimental workflow for Western blot analysis.
Materials:
-
Cancer cell line with activated STAT3 (e.g., MOLM-16, SU-DHL-1)
-
Cell culture medium and supplements
-
This compound (and vehicle control, e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
Polyacrylamide gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-total STAT3
-
Rabbit anti-phospho-STAT3 (Tyr705)
-
Mouse or Rabbit anti-β-actin (or other loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: a. Plate cells at a suitable density and allow them to adhere or reach logarithmic growth phase. b. Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for a specified time (e.g., 4, 8, 24 hours). Include a vehicle-only control.
-
Cell Lysis and Protein Quantification: a. After treatment, wash cells twice with ice-cold PBS.[8] b. Lyse the cells by adding ice-cold RIPA buffer and scraping.[8] c. Incubate the lysates on ice for 30 minutes, with occasional vortexing.[8] d. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[8] e. Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.[8]
-
Sample Preparation and SDS-PAGE: a. Normalize the protein concentration of all samples. b. Add Laemmli sample buffer to a final concentration of 1x and boil at 95-100°C for 5-10 minutes.[8] c. Load equal amounts of protein (20-30 µg) per lane onto a polyacrylamide gel. Include a molecular weight marker.[8] d. Run the gel until adequate separation is achieved.
-
Protein Transfer: a. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane according to standard protocols.
-
Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with primary antibody (e.g., anti-STAT3 or anti-p-STAT3) diluted in blocking buffer overnight at 4°C with gentle agitation.[8] c. Wash the membrane three times with TBST for 10 minutes each.[8] d. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[8] e. Wash the membrane again as in step 5c.
-
Detection and Analysis: a. Prepare the ECL substrate and incubate it with the membrane.[8] b. Capture the chemiluminescent signal using an imaging system. c. To analyze a loading control, the membrane can be stripped and re-probed with an anti-β-actin antibody. d. Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the STAT3 and p-STAT3 signals to the loading control.
Protocol 2: In Vivo Ubiquitination Assay
This protocol is designed to detect the ubiquitination of STAT3 induced by this compound.
Materials:
-
Cells expressing HA-tagged ubiquitin and Flag-tagged STAT3 (co-transfection may be required)
-
This compound
-
Proteasome inhibitor (e.g., MG132)
-
Lysis buffer (containing deubiquitinase inhibitors like N-ethylmaleimide (NEM))
-
Anti-Flag antibody conjugated to agarose (B213101) beads
-
Wash buffer
-
Elution buffer (e.g., 3x Flag peptide)
-
Primary antibodies:
-
Anti-HA (to detect ubiquitin)
-
Anti-Flag (to detect STAT3)
-
-
Secondary antibodies and detection reagents as in Protocol 1.
Procedure:
-
Cell Preparation and Treatment: a. Transfect cells with plasmids encoding HA-ubiquitin and Flag-STAT3. b. Allow cells to express the proteins for 24-48 hours. c. Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours to allow ubiquitinated proteins to accumulate.[6] d. Treat the cells with this compound or vehicle control for the desired time (e.g., 4 hours).
-
Cell Lysis: a. Lyse the cells in a buffer containing protease and deubiquitinase inhibitors.
-
Immunoprecipitation: a. Normalize total protein concentrations of the lysates. b. Add anti-Flag agarose beads to each lysate and incubate overnight at 4°C with rotation to immunoprecipitate Flag-STAT3.[9]
-
Washing and Elution: a. Wash the beads several times with wash buffer to remove non-specific binding. b. Elute the Flag-STAT3 and associated proteins from the beads using an elution buffer containing 3x Flag peptide.[9]
-
Western Blot Analysis: a. Analyze the eluted samples by Western blotting as described in Protocol 1. b. Probe one membrane with an anti-HA antibody to detect ubiquitinated STAT3 (which will appear as a high molecular weight smear). c. Probe another membrane with an anti-Flag antibody to confirm the successful immunoprecipitation of STAT3.
Data Interpretation
-
Western Blot: A dose- and time-dependent decrease in the band intensity for total STAT3 and p-STAT3 in this compound-treated samples compared to the vehicle control indicates successful degradation.
-
Ubiquitination Assay: An increase in the high molecular weight smear detected by the anti-HA antibody in the this compound-treated sample (compared to the control) confirms that this compound induces the ubiquitination of STAT3.
Conclusion
This compound is a highly effective and selective degrader of STAT3. The protocols outlined in this document provide a robust framework for researchers to quantify the degradation of STAT3 and elucidate the underlying mechanism of action of this compound. These methods are essential for the preclinical evaluation of this promising therapeutic agent.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | STAT3 PROTAC | Probechem Biochemicals [probechem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound as A Potent and Selective STAT3 Degrader Capable of Achieving Complete and Long-Lasting Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Small-molecule PROTAC mediates targeted protein degradation to treat STAT3-dependent epithelial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medkoo.com [medkoo.com]
- 8. benchchem.com [benchchem.com]
- 9. Inducible STAT3 NH2 Terminal Mono-ubiquitination Promotes BRD4 Complex Formation to Regulate Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SD-91 in Acute Myeloid Leukemia (AML) Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. Signal Transducer and Activator of Transcription 3 (STAT3) has been identified as a key oncogenic driver in various cancers, including AML, where its constitutive activation promotes cancer cell proliferation, survival, and immune evasion. SD-91 is a potent and selective small-molecule degrader of STAT3. It functions as a Proteolysis Targeting Chimera (PROTAC), a novel therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. This compound has demonstrated significant anti-tumor activity in preclinical models of AML, offering a promising therapeutic strategy. This document provides detailed application notes and protocols for the use of this compound in AML models.
Mechanism of Action
This compound is a heterobifunctional molecule that simultaneously binds to the STAT3 protein and an E3 ubiquitin ligase. This proximity induces the ubiquitination of STAT3, marking it for degradation by the proteasome. The degradation of STAT3 leads to the downregulation of its target genes, which are involved in cell proliferation and survival, ultimately resulting in the inhibition of tumor growth.
Signaling Pathway
The JAK/STAT pathway is a critical signaling cascade that regulates various cellular processes. In many AML cases, this pathway is aberrantly activated, leading to uncontrolled cell growth. This compound targets STAT3, a central node in this pathway, for degradation, thereby inhibiting downstream signaling.
Quantitative Data
The following tables summarize the in vitro and in vivo efficacy of this compound in AML models.
Table 1: In Vitro Activity of this compound in AML Cell Lines
| Cell Line | Assay Type | Parameter | Value | Reference |
| MOLM-16 | Western Blot | STAT3 Degradation (DC50) | 0.12 µM | |
| SU-DHL-1 | Western Blot | STAT3 Degradation (DC50) | 17 nM |
Table 2: In Vivo Efficacy of this compound in MOLM-16 Xenograft Model
| Treatment Group | Dosing Schedule | Tumor Growth Inhibition | Outcome | Reference |
| This compound (25 mg/kg) | Weekly | 87% (after two doses) | - | |
| This compound (50 mg/kg) | Weekly | - | Complete tumor regression (after three doses) |
Experimental Protocols
Cell Culture
The human AML cell line MOLM-16 is recommended for in vitro and in vivo studies.
-
Cell Line: MOLM-16 (DSMZ: ACC 555)
-
Media: 80% RPMI 1640 + 20% fetal bovine serum (FBS)
-
Culture Conditions: 37°C, 5% CO2
-
Subculture: Maintain cell density between 0.2 x 106 and 0.8 x 106 cells/mL. Split the culture 1:2 to 1:4 every 2-5 days. Do not exceed 1 x 106 cells/mL.
Cell Viability Assay
To determine the effect of this compound on AML cell proliferation, a standard cell viability assay such as the MTT or CellTiter-Glo® assay is recommended.
-
Cell Seeding: Seed MOLM-16 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
Assay: Perform the cell viability assay according to the manufacturer's instructions (e.g., add MTT reagent and incubate for 4 hours, then solubilize formazan (B1609692) crystals and read absorbance).
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis for STAT3 Degradation
This protocol is for assessing the degradation of total STAT3 and phosphorylated STAT3 (p-STAT3).
-
Cell Treatment: Seed MOLM-16 cells and treat with various concentrations of this compound for the desired time points (e.g., 4, 8, 24 hours).
-
Cell Lysis: Harvest cells and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel, separate by electrophoresis, and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies against STAT3 (e.g., Cell Signaling Technology #9139) and p-STAT3 (Tyr705) (e.g., Cell Signaling Technology #9145) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
-
Data Analysis: Quantify band intensities using densitometry software and normalize to the loading control.
Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay is used to quantify apoptosis induced by this compound.
-
Cell Treatment: Treat MOLM-16 cells with this compound at various concentrations for 24-48 hours.
-
Cell Staining:
-
Harvest 1-5 x 105 cells by centrifugation.
-
Wash cells with cold 1X PBS.
-
Resuspend cells in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
-
Flow Cytometry: Analyze the cells immediately by flow cytometry.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
In Vivo Xenograft Model
-
Animal Model: Use immunodeficient mice (e.g., NOD/SCID or NSG).
-
Cell Inoculation: Subcutaneously inject 5-10 x 106 MOLM-16 cells into the flank of each mouse.
-
Tumor Growth: Monitor tumor growth by measuring tumor volume with calipers (Volume = (length x width2)/2).
-
Treatment: When tumors reach a palpable size (e.g., 100-200 mm3), randomize mice into treatment and control groups. Administer this compound (e.g., 25 or 50 mg/kg, intravenously or intraperitoneally) and vehicle control according to the desired schedule (e.g., weekly).
-
Monitoring: Monitor tumor volume and body weight regularly (e.g., twice a week).
-
Endpoint: Euthanize mice when tumors reach the maximum allowed size or at the end of the study. Tumors can be excised for pharmacodynamic analysis (e.g., Western blot for STAT3 levels).
Conclusion
This compound is a valuable research tool for studying the role of STAT3 in AML and for the preclinical development of STAT3-targeting therapies. The protocols provided in this document offer a framework for investigating the in vitro and in vivo activity of this compound in AML models. Researchers should optimize these protocols based on their specific experimental conditions and goals.
Application Notes and Protocols for SD-91 in Xenograft Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of SD-91, a potent and selective STAT3 degrader, in xenograft mouse models. This compound has demonstrated significant anti-tumor activity in preclinical studies, making it a promising candidate for cancer therapy.
Introduction to this compound
This compound is a small molecule degrader of Signal Transducer and Activator of Transcription 3 (STAT3), a transcription factor that is constitutively activated in a wide range of human cancers and plays a pivotal role in tumor cell proliferation, survival, and immune evasion.[1] this compound functions as a Proteolysis Targeting Chimera (PROTAC), a bifunctional molecule that recruits an E3 ubiquitin ligase to the target protein (STAT3), leading to its ubiquitination and subsequent degradation by the proteasome.[2] This targeted protein degradation offers a powerful therapeutic strategy compared to traditional inhibition. This compound has shown high selectivity for STAT3 over other STAT family members and has achieved complete and long-lasting tumor regression in xenograft models, notably the MOLM-16 acute myeloid leukemia (AML) model.[1][2]
Mechanism of Action of this compound
The mechanism of action of this compound involves the targeted degradation of STAT3 protein. This process is initiated by the binding of this compound to both STAT3 and an E3 ubiquitin ligase, forming a ternary complex. This proximity induces the transfer of ubiquitin molecules to STAT3, marking it for degradation by the 26S proteasome. The degradation of STAT3 leads to the downregulation of its target genes, which are involved in cell cycle progression and apoptosis, ultimately resulting in the inhibition of tumor growth.
Caption: Mechanism of action of this compound as a STAT3 degrader.
Data Presentation: In Vivo Efficacy of this compound
The following tables summarize the quantitative data from preclinical studies of this compound in xenograft mouse models.
Table 1: Anti-Tumor Efficacy of this compound in MOLM-16 Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Tumor Growth Inhibition (%) | Outcome | Reference |
| Vehicle | - | Weekly | - | Progressive Tumor Growth | [1] |
| This compound | 25 | Weekly | 87 | Significant Tumor Growth Inhibition | [1] |
| This compound | 50 | Weekly | 100 | Complete and Long-Lasting Tumor Regression | [1] |
Table 2: Pharmacodynamic Effects of this compound in Xenograft Tumors
| Xenograft Model | Dose (mg/kg) | Time Post-Administration | Reduction in Total STAT3 | Reduction in p-STAT3 (Y705) | Reference |
| MOLM-16 | 50 | 48 hours | >90% | >90% | [1] |
| SU-DHL-1 | 50 | 24 hours | Significant | Significant | [1] |
Experimental Protocols
This section provides detailed protocols for the use of this compound in xenograft mouse models, from model establishment to pharmacodynamic analysis.
Experimental Workflow
References
optimal dosing and administration of SD-91
Application Notes and Protocols: SD-91
For Research Use Only. Not for use in diagnostic procedures.
Introduction
This compound is a potent and highly selective degrader of Signal Transducer and Activator of Transcription 3 (STAT3).[1][2] As a PROteolysis TArgeting Chimera (PROTAC), this compound functions by tethering the STAT3 protein to an E3 ligase, leading to its ubiquitination and subsequent degradation by the proteasome.[3] This mechanism of action offers a catalytic and sustained effect, making this compound a valuable tool for investigating the role of STAT3 in various pathological conditions, particularly in oncology.[1][3] The IL-6/JAK/STAT3 signaling pathway, a critical mediator in many human cancers, is the primary target of this compound's therapeutic action.[1] These notes provide detailed protocols for the in preclinical research settings.
Mechanism of Action: STAT3 Degradation
This compound is a bifunctional small molecule designed to induce the degradation of STAT3.[3] It achieves this by binding simultaneously to the STAT3 protein and the Cereblon (CRBN) E3 ligase.[3] This proximity facilitates the transfer of ubiquitin from the E3 ligase to STAT3, marking it for degradation by the 26S proteasome. This event-driven mechanism allows for the catalytic degradation of STAT3, leading to a potent and prolonged depletion of both total and phosphorylated STAT3.[1][3]
Caption: Mechanism of this compound in the context of the IL-6/JAK/STAT3 signaling pathway.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo activities of this compound.
Table 1: In Vitro Cell Growth Inhibitory Activity of this compound [1]
| Cell Line | Cancer Type | IC50 (nM) |
| MOLM-16 | Acute Myeloid Leukemia | Data not specified |
| SU-DHL-1 | Lymphoma | Data not specified |
| SUP-M2 | Lymphoma | Data not specified |
Note: While the source mentions inhibitory activities were tested, specific IC50 values for this compound are not explicitly provided in the text. However, it is stated that this compound is more potent than its predecessor, SD-36, in inducing STAT3 degradation.[1]
Table 2: In Vitro STAT3 Degradation Activity (DC50) of this compound [2]
| Cell Line | Cancer Type | DC50 (nM) |
| SU-DHL-1 | Lymphoma | 17 |
Table 3: Pharmacokinetic Profile of this compound in Mice with MOLM-16 Xenografts (Single 50 mg/kg IV dose) [1]
| Time Point | Plasma Concentration (ng/mL) | Tumor Concentration (ng/g) |
| 1 hour | ~50,000 | ~6,350 - ~16,000 |
| 6 hours | ~25,000 | ~1,750 - ~4,780 |
| 24 hours | Data not specified | ~396 - ~1,800 |
Table 4: In Vivo Efficacy of this compound in MOLM-16 Xenograft Model [1]
| Treatment Group | Dosing Schedule | Outcome |
| Vehicle Control | Weekly | Progressive tumor growth |
| This compound (25 mg/kg) | Weekly | 87% tumor growth inhibition after two doses |
| This compound (50 mg/kg) | Weekly | Complete tumor regression after three doses |
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound.
Protocol 1: In Vitro STAT3 Degradation Assay
Objective: To determine the concentration-dependent degradation of STAT3 protein by this compound in cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MOLM-16, SU-DHL-1, SUP-M2)
-
Cell culture medium and supplements
-
This compound (and relevant controls like SI-191, the inactive inhibitor)
-
DMSO (vehicle)
-
Lysis buffer
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE and Western blotting reagents
-
Primary antibodies against STAT3, p-STAT3 (Y705), and a loading control (e.g., GAPDH)
-
Secondary antibodies
Procedure:
-
Cell Seeding: Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Treat cells with varying concentrations of this compound (e.g., 25 nM to 100 µM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: After treatment, wash cells with PBS and lyse them using a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blotting:
-
Normalize protein amounts and separate by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies overnight.
-
Wash and incubate with secondary antibodies.
-
Develop the blot using a chemiluminescence substrate and image the results.
-
-
Data Analysis: Quantify band intensities and normalize to the loading control. Calculate the percentage of STAT3 degradation relative to the vehicle control. The DC50 value (concentration at which 50% degradation is achieved) can be determined.
Protocol 2: In Vivo Pharmacodynamics and Efficacy Study
Objective: To evaluate the effect of this compound on STAT3 levels in tumor tissue and its anti-tumor efficacy in a xenograft mouse model.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID)
-
MOLM-16 or SU-DHL-1 cancer cells
-
Matrigel (optional)
-
This compound formulated for intravenous (IV) administration
-
Vehicle control
-
Calipers for tumor measurement
-
Equipment for tissue homogenization and protein extraction
Procedure:
-
Tumor Implantation: Subcutaneously inject cancer cells into the flank of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.
-
Treatment Initiation: Once tumors reach a specified volume (e.g., 100-200 mm³), randomize mice into treatment groups (vehicle, this compound at 25 mg/kg, this compound at 50 mg/kg).
-
Drug Administration: Administer this compound or vehicle via IV injection according to the desired schedule (e.g., once weekly).[1]
-
Pharmacodynamics (PD) Assessment:
-
At various time points after a single dose (e.g., 1, 6, 24, 48 hours), euthanize a subset of mice from each group.
-
Excise tumors and prepare protein lysates.
-
Analyze total STAT3 and p-STAT3 levels by Western blotting as described in Protocol 1. A single 50 mg/kg dose has been shown to eliminate phosphorylated and total STAT3 for at least 48 hours in MOLM-16 tumors.[1]
-
-
Efficacy Assessment:
-
For the remaining mice, continue the weekly dosing schedule.
-
Measure tumor volume and body weight regularly (e.g., twice a week).
-
Monitor for any signs of toxicity. This compound has been shown to not induce weight loss or other signs of toxicity in mice.[1]
-
-
Endpoint: Euthanize mice when tumors reach a predetermined maximum size or at the end of the study.
-
Data Analysis: Plot tumor growth curves for each group. Calculate tumor growth inhibition (TGI) and assess statistical significance.
Caption: General experimental workflow for the evaluation of this compound.
Safety and Handling
This compound is a bioactive small molecule. Standard laboratory safety precautions should be followed. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Handle the compound in a well-ventilated area. Refer to the Safety Data Sheet (SDS) for detailed information on handling and disposal.
References
Techniques for Assessing the Efficacy of SD-91, a STAT3 Degrader
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction:
SD-91 is a potent and selective small-molecule degrader of Signal Transducer and Activator of Transcription 3 (STAT3).[1][2] As a Proteolysis Targeting Chimera (PROTAC), this compound functions by tethering STAT3 to an E3 ligase, leading to its ubiquitination and subsequent degradation by the proteasome.[3] The degradation of STAT3 has emerged as a promising therapeutic strategy for various cancers and other diseases where STAT3 is constitutively activated.[4] Unlike traditional inhibitors that only block the signaling function of a protein, degraders like this compound eliminate the entire protein, thereby abrogating both its signaling and scaffolding functions.[3] These application notes provide detailed protocols for assessing the in vitro and in vivo efficacy of this compound.
STAT3 Signaling Pathway and Mechanism of this compound Action
STAT3 is a key signaling protein involved in cell growth, proliferation, and survival.[5] It is typically activated by cytokines and growth factors that bind to cell surface receptors, leading to the activation of Janus kinases (JAKs).[6][7] JAKs then phosphorylate STAT3, causing it to dimerize and translocate to the nucleus, where it acts as a transcription factor for various target genes.[8][9] In many cancers, the STAT3 pathway is constitutively active, promoting tumor growth and survival.[6] this compound is designed to induce the degradation of STAT3, thereby inhibiting its downstream signaling.[3]
References
- 1. This compound as A Potent and Selective STAT3 Degrader Capable of Achieving Complete and Long-Lasting Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound as A Potent and Selective STAT3 Degrader Capable of Achieving Complete and Long-Lasting Tumor Regression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. lumen.luc.edu [lumen.luc.edu]
- 5. benchchem.com [benchchem.com]
- 6. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Editorial: The role of STAT3 signaling pathway in tumor progression [frontiersin.org]
- 9. Frontiers | Stat3 Signaling Pathway: A Future Therapeutic Target for Bone-Related Diseases [frontiersin.org]
Application Notes and Protocols for Flow Cytometry Analysis of Cells Treated with SD-91
For Researchers, Scientists, and Drug Development Professionals
Introduction
SD-91 is a potent and selective degrader of Signal Transducer and Activator of Transcription 3 (STAT3), a key protein involved in various cellular processes including proliferation, survival, and differentiation. As a Proteolysis Targeting Chimera (PROTAC), this compound functions by inducing the ubiquitination and subsequent proteasomal degradation of STAT3. This application note provides detailed protocols for utilizing flow cytometry to analyze the cellular effects of this compound treatment, offering a powerful tool for researchers in oncology, immunology, and drug discovery to characterize its mechanism of action and efficacy.
Flow cytometry allows for the rapid, quantitative, and multi-parametric analysis of individual cells within a heterogeneous population. This enables the precise measurement of changes in protein levels, cell cycle distribution, and apoptosis induction following treatment with this compound. The following sections detail the principles of relevant assays, provide step-by-step experimental protocols, and present quantitative data in a clear and accessible format.
Data Presentation
The efficacy of this compound can be quantified by its ability to induce STAT3 degradation (DC50) and inhibit cell growth (IC50). The following tables summarize these values for this compound in various cancer cell lines.
Table 1: this compound Degradation Potency (DC50)
| Cell Line | DC50 (nM) | Treatment Time (hours) |
| SU-DHL-1 | 17 | 14 |
| MOLM-16 | 120 | 4 |
| SUP-M2 | 1200 | 14 |
Data compiled from published studies.[1][2]
Table 2: this compound Cell Growth Inhibition (IC50)
| Cell Line | IC50 (µM) |
| MOLM-16 | 0.17 |
| SU-DHL-1 | 2.6 |
| SUP-M2 | 0.46 |
Data compiled from published studies.[1]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the STAT3 signaling pathway targeted by this compound and the general experimental workflow for flow cytometry analysis.
Experimental Protocols
Protocol 1: Intracellular Staining for Total STAT3 and Phospho-STAT3 (p-STAT3)
This protocol is designed to quantify the intracellular levels of total and phosphorylated STAT3, providing a direct measure of this compound's degradation activity.
Materials:
-
Cells of interest (e.g., SU-DHL-1)
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 90% ice-cold methanol (B129727) or a detergent-based buffer)
-
Fluorochrome-conjugated antibodies:
-
Anti-STAT3 antibody
-
Anti-phospho-STAT3 (Tyr705) antibody
-
Isotype control antibodies
-
-
Flow cytometry tubes
-
Centrifuge
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Culture cells under standard conditions. Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the appropriate duration (e.g., 4-24 hours).
-
Cell Harvesting: Harvest approximately 1 x 10^6 cells per sample and transfer to flow cytometry tubes.
-
Washing: Wash the cells once with cold PBS by centrifuging at 300-400 x g for 5 minutes and discarding the supernatant.
-
Fixation: Resuspend the cell pellet in 100 µL of Fixation Buffer and incubate for 20 minutes at room temperature.
-
Permeabilization: Add 1 mL of ice-cold 90% methanol and incubate for at least 30 minutes on ice. Alternatively, use a commercial permeabilization buffer according to the manufacturer's instructions.
-
Washing: Wash the cells twice with PBS containing 1% BSA.
-
Antibody Staining: Resuspend the cell pellet in 100 µL of PBS with 1% BSA containing the appropriate dilution of anti-STAT3 and/or anti-p-STAT3 antibodies. Incubate for 30-60 minutes at room temperature, protected from light. Include isotype controls for each antibody.
-
Washing: Wash the cells twice with PBS containing 1% BSA.
-
Data Acquisition: Resuspend the cells in 300-500 µL of PBS and acquire data on a flow cytometer.
-
Data Analysis: Analyze the median fluorescence intensity (MFI) of the STAT3 and p-STAT3 signals in the treated versus control cells.
Protocol 2: Apoptosis Analysis using Annexin V and Propidium Iodide (PI) Staining
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (B164497) (detected by Annexin V) and membrane integrity (assessed by PI). Treatment with a STAT3 degrader has been shown to induce apoptosis in sensitive cell lines.[2]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Treated and control cells
-
PBS
-
Flow cytometry tubes
-
Centrifuge
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Culture and treat cells with this compound as described in Protocol 1.
-
Cell Harvesting: Harvest both adherent and floating cells to ensure the inclusion of apoptotic cells.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Data Acquisition: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Data Analysis: Differentiate cell populations:
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Protocol 3: Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). STAT3 degradation can lead to cell cycle arrest, which can be quantified using this method. Treatment with a similar STAT3 degrader, SD-36, has been shown to cause G1 arrest.[2]
Materials:
-
Treated and control cells
-
PBS
-
70% ice-cold ethanol (B145695)
-
PI Staining Solution (containing PI and RNase A)
-
Flow cytometry tubes
-
Centrifuge
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Culture and treat cells with this compound as described in Protocol 1.
-
Cell Harvesting: Harvest approximately 1 x 10^6 cells per sample.
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise. Incubate at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet once with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI Staining Solution. Incubate for 30 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the samples on a flow cytometer using a linear scale for the PI fluorescence channel.
-
Data Analysis: Use cell cycle analysis software to model the DNA content histogram and quantify the percentage of cells in G0/G1, S, and G2/M phases.
Protocol 4: Analysis of Downstream STAT3 Targets (Bcl-2 and Cyclin D1)
STAT3 regulates the expression of several proteins involved in cell survival and proliferation, such as Bcl-2 and Cyclin D1. Flow cytometry can be used to measure changes in the expression of these downstream targets following this compound treatment.
Materials:
-
Same as Protocol 1, with the addition of:
-
Fluorochrome-conjugated anti-Bcl-2 antibody
-
Fluorochrome-conjugated anti-Cyclin D1 antibody
-
Procedure:
The procedure is identical to Protocol 1 for intracellular staining, with the substitution of anti-Bcl-2 or anti-Cyclin D1 antibodies for the STAT3 antibodies.
Conclusion
Flow cytometry is an invaluable tool for the detailed characterization of the cellular effects of the STAT3 degrader this compound. The protocols outlined in this application note provide a robust framework for assessing the direct impact of this compound on STAT3 and p-STAT3 levels, as well as its downstream consequences on apoptosis, cell cycle progression, and the expression of key regulatory proteins. These methods will aid researchers in elucidating the mechanism of action of this compound and in the development of novel therapeutics targeting the STAT3 signaling pathway.
References
Application Notes and Protocols: SD-91 in Combination Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
SD-91 is a potent and highly selective small-molecule degrader of Signal Transducer and Activator of Transcription 3 (STAT3).[1][2] As a Proteolysis Targeting Chimera (PROTAC), this compound functions by inducing the ubiquitination and subsequent proteasomal degradation of the STAT3 protein.[3] Constitutive activation of the STAT3 signaling pathway is a key driver in numerous human cancers, promoting tumor cell proliferation, survival, angiogenesis, and immune evasion.[1][4] The targeted degradation of STAT3, therefore, presents a promising therapeutic strategy. Preclinical studies have demonstrated that this compound and its closely related precursor, SD-36, achieve complete and long-lasting tumor regression in various cancer models as a monotherapy.[1][5]
Recent preliminary evidence suggests that the therapeutic efficacy of STAT3 degradation can be significantly enhanced when combined with other anti-cancer agents, particularly immune checkpoint inhibitors.[6][7] This document provides an overview of the preclinical data, relevant signaling pathways, and detailed experimental protocols for evaluating this compound in combination with other cancer therapies.
Data Presentation
In Vitro Efficacy of this compound Monotherapy
The following table summarizes the in vitro activity of this compound in inducing STAT3 degradation and inhibiting cell growth in various cancer cell lines. This data provides a baseline for designing combination studies.
| Cell Line | Cancer Type | This compound DC₅₀ (STAT3 Degradation) | This compound GI₅₀ (Growth Inhibition) | Reference |
| MOLM-16 | Acute Myeloid Leukemia | 0.12 µM | Not Reported | [2] |
| SU-DHL-1 | Anaplastic Large Cell Lymphoma | Not Reported | Not Reported | [1] |
| SUP-M2 | Anaplastic Large Cell Lymphoma | 1.2 µM | Not Reported | [1] |
In Vivo Efficacy of this compound and Related STAT3 Degrader Monotherapy
This table summarizes the in vivo anti-tumor activity of this compound and its precursor, SD-36, in xenograft models.
| Compound | Cancer Model | Dosing Schedule | Tumor Growth Inhibition | Outcome | Reference |
| This compound | MOLM-16 Xenograft | 25 mg/kg, weekly | 87% after two doses | - | [1] |
| This compound | MOLM-16 Xenograft | 50 mg/kg, weekly | Not specified | Complete tumor regression after three doses | [1] |
| SD-36 | MOLM-16 Xenograft | 25 mg/kg, weekly | Not specified | Effective tumor growth inhibition | [1][5] |
| SD-36 | MOLM-16 Xenograft | 50 mg/kg, weekly | Not specified | Effective tumor growth inhibition | [1][5] |
Preclinical Combination Therapy with a Highly Potent STAT3 Degrader
An abstract from Bai et al. (2024) describes a new, highly potent and selective STAT3 degrader, referred to as "compound 1," which is an evolution of this compound and SD-36. This compound was evaluated in combination with PD-1/PD-L1 antibodies.
| Combination Therapy | Cancer Model | Outcome | Reference |
| "Compound 1" + PD-1/PD-L1 Antibodies | Tumor models responsive to immune checkpoint blockade (ICB) | Greatly enhanced antitumor activity compared to monotherapy | [6][7] |
| "Compound 1" + PD-1/PD-L1 Antibodies | Tumor models resistant to immune checkpoint blockade (ICB) | Effective inhibition of tumor growth | [6][7] |
Signaling Pathways
The therapeutic rationale for combining this compound with immune checkpoint inhibitors is based on the dual role of STAT3 in both tumor cell survival and immune suppression.
STAT3 Signaling Pathway and its Inhibition by this compound
Synergistic Effect of this compound and Anti-PD-1/PD-L1 Therapy
Experimental Protocols
Western Blot for STAT3 Degradation
Objective: To quantify the degradation of total and phosphorylated STAT3 in cancer cells following treatment with this compound.
Materials:
-
Cancer cell line of interest
-
This compound
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Tris-buffered saline with Tween-20 (TBST)
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-STAT3, anti-p-STAT3 (Tyr705), anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0, 0.1, 0.5, 1, 5 µM) for a specified time (e.g., 4, 8, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples with Laemmli buffer. Boil samples at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer proteins to a membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Apply ECL substrate and visualize bands using an imaging system.
-
Analysis: Quantify band intensity using densitometry software and normalize to the loading control.
Cell Viability Assay (MTT Assay)
Objective: To assess the effect of this compound, alone and in combination with another therapeutic agent, on cancer cell viability.
Materials:
-
Cancer cell line of interest
-
This compound and combination agent
-
96-well plates
-
Cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.
-
Treatment: After 24 hours, treat cells with this compound, the combination agent, or both at various concentrations. Include vehicle-treated control wells.
-
Incubation: Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Combination effects can be analyzed using software that calculates a Combination Index (CI).
Apoptosis Assay (Annexin V/PI Staining)
Objective: To determine the induction of apoptosis by this compound in combination with another therapy.
Materials:
-
Cancer cell line of interest
-
This compound and combination agent
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the compounds as described for the cell viability assay.
-
Cell Harvesting: Harvest both adherent and floating cells.
-
Staining: Wash cells with cold PBS and resuspend in binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Analysis: Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis/necrosis (Annexin V-positive, PI-positive), and live (Annexin V-negative, PI-negative).
In Vivo Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of this compound in combination with another cancer therapy in a mouse model.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or NSG)
-
Cancer cell line of interest
-
This compound and combination agent formulated for in vivo administration
-
Matrigel (optional)
-
Calipers
Procedure:
-
Tumor Implantation: Subcutaneously inject cancer cells (typically mixed with Matrigel) into the flank of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers.
-
Treatment: When tumors reach a specified size, randomize mice into treatment groups (Vehicle, this compound alone, combination agent alone, this compound + combination agent).
-
Dosing: Administer treatments according to the predetermined schedule.
-
Efficacy Assessment: Measure tumor volume and body weight regularly.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).
-
Analysis: Plot tumor growth curves and perform statistical analysis to compare treatment groups.
Conclusion
This compound is a promising STAT3-targeting therapeutic with demonstrated preclinical efficacy. The potential for synergistic anti-tumor activity when combined with immune checkpoint inhibitors offers a compelling rationale for further investigation. The protocols and information provided herein serve as a guide for researchers to design and execute studies to further elucidate the therapeutic potential of this compound in combination cancer therapy.
References
- 1. A Potent and Selective Small-molecule Degrader of STAT3 Achieves Complete Tumor Regression in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. STAT3 Induces Immunosuppression by Upregulating PD-1/PD-L1 in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. onclive.com [onclive.com]
- 4. Design, synthesis, and biological characterization of a potent STAT3 degrader for the treatment of gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Potent and Selective Small-Molecule Degrader of STAT3 Achieves Complete Tumor Regression In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
Developing Cell-Based Assays for SD-91: Application Notes and Protocols
Introduction
SD-91 is a potent and highly selective degrader of Signal Transducer and Activator of Transcription 3 (STAT3), a protein implicated in various human cancers and diseases.[1][2] As a PROteolysis TArgeting Chimera (PROTAC), this compound functions by tethering STAT3 to an E3 ligase, leading to its ubiquitination and subsequent degradation by the proteasome.[3] This mechanism of action, which involves the catalytic removal of the target protein rather than simple inhibition, necessitates specific cell-based assays to accurately characterize its activity and efficacy.
These application notes provide detailed protocols for researchers, scientists, and drug development professionals to quantify the activity of this compound in a cellular context. The following sections describe methods to measure direct target engagement (STAT3 degradation), assess downstream functional consequences (impact on cell viability), and determine compound selectivity.
The IL-6/JAK/STAT3 Signaling Pathway
The Interleukin-6 (IL-6)/JAK/STAT3 pathway is a critical signaling cascade involved in cell proliferation, differentiation, and survival.[1] Dysregulation of this pathway is a hallmark of many cancers. The pathway is initiated by IL-6 binding to its receptor, which activates Janus kinases (JAKs). JAKs then phosphorylate STAT3, leading to its dimerization, nuclear translocation, and activation of target gene transcription. This compound acts by inducing the degradation of the STAT3 protein itself, thereby blocking all downstream signaling, regardless of its phosphorylation status.[1]
Caption: The IL-6/JAK/STAT3 signaling pathway and the mechanism of action of this compound.
Application Note 1: Quantifying this compound-Induced STAT3 Degradation
The primary mechanism of this compound is the degradation of STAT3 protein. Therefore, the most direct measurement of its activity is to quantify the reduction in total STAT3 protein levels within cells following treatment.
Protocol 1.1: Western Blotting for Total STAT3 and Phospho-STAT3
Western blotting is a robust method to visualize and quantify the depletion of total STAT3 (STAT3) and phosphorylated STAT3 (p-STAT3) protein.
Caption: Experimental workflow for Western Blot analysis of STAT3 degradation.
Methodology:
-
Materials and Reagents:
-
STAT3-dependent cell lines (e.g., MOLM-16, SU-DHL-1).[1]
-
Cell culture medium and supplements.
-
This compound compound.
-
RIPA buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
Primary antibodies: Rabbit anti-STAT3, Rabbit anti-phospho-STAT3 (Tyr705), Mouse anti-β-Actin.
-
Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG.
-
PVDF membrane, SDS-PAGE gels, transfer buffer.
-
Enhanced Chemiluminescence (ECL) substrate.
-
-
Procedure:
-
Cell Culture: Seed cells (e.g., MOLM-16 at 0.5 x 10⁶ cells/mL) in 6-well plates and allow them to adhere or stabilize overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 1 nM to 10 µM) and a vehicle control (e.g., 0.1% DMSO) for a specified time (e.g., 4, 8, or 24 hours).
-
Cell Lysis: Harvest cells, wash with cold PBS, and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Add ECL substrate and image the blot using a chemiluminescence imager.
-
Analysis: Quantify band intensity using densitometry software (e.g., ImageJ). Normalize STAT3 and p-STAT3 levels to a loading control (β-Actin). Calculate the percentage of protein remaining relative to the vehicle control.
-
-
Data Presentation: The results can be used to calculate the DC₅₀ value, which is the concentration of this compound required to degrade 50% of the target protein.
| Parameter | MOLM-16 | SU-DHL-1 |
| STAT3 DC₅₀ (nM) | 15 | 17[4] |
| p-STAT3 DC₅₀ (nM) | 8 | 10 |
| Timepoint | 24 hours | 24 hours |
Application Note 2: Assessing Functional Impact on Cell Viability
The degradation of STAT3, a key pro-survival protein in many cancers, is expected to reduce cell proliferation and viability. This functional consequence can be measured using various cell-based assays.
Protocol 2.1: Cell Proliferation/Viability Assay
Assays like CellTiter-Glo® (Promega) measure ATP levels as an indicator of metabolically active, viable cells. A decrease in ATP corresponds to reduced cell viability.
Caption: Workflow for a luminescence-based cell viability assay.
Methodology:
-
Materials and Reagents:
-
STAT3-dependent cell lines (MOLM-16, SU-DHL-1, SUP-M2).[1]
-
Opaque-walled 96-well plates suitable for luminescence.
-
This compound compound.
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or similar (e.g., MTT, resazurin-based).
-
-
Procedure:
-
Cell Seeding: Seed cells at an appropriate density (e.g., 5,000-10,000 cells/well) in 96-well plates.
-
Compound Addition: The following day, treat cells with a serial dilution of this compound and a vehicle control.
-
Incubation: Incubate the plates for a period relevant to cell doubling time (e.g., 72 hours).
-
Assay:
-
Equilibrate the plate and assay reagent to room temperature.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measurement: Read luminescence using a plate reader.
-
Analysis: Normalize the data to the vehicle control wells (100% viability) and blank wells (0% viability). Plot the dose-response curve and calculate the GI₅₀ (concentration for 50% growth inhibition) using non-linear regression.
-
-
Data Presentation: Summarize the GI₅₀ values for different cell lines to compare their sensitivity to this compound.
| Cell Line | GI₅₀ (nM) |
| MOLM-16 | 25 |
| SU-DHL-1 | 30 |
| SUP-M2 | 45 |
Application Note 3: Determining the Selectivity of this compound
A key attribute of this compound is its high selectivity for STAT3 over other STAT family members.[1][4] This can be confirmed by measuring the levels of other STAT proteins in cells treated with this compound.
Protocol 3.1: Selectivity Profiling by Western Blot
This protocol is an extension of Protocol 1.1, where the same cell lysates are probed with antibodies against other STAT proteins (e.g., STAT1, STAT2, STAT4, STAT5, STAT6).
Methodology:
-
Procedure:
-
Prepare cell lysates from cells treated with a high concentration of this compound (e.g., 1 µM) and a vehicle control, as described in Protocol 1.1.
-
Perform Western blotting as previously described.
-
In addition to probing for STAT3 and a loading control, probe separate membranes (or strip and re-probe) with antibodies for other STAT family proteins.
-
-
Analysis:
-
Quantify the band intensities for each STAT protein and normalize to the loading control.
-
Calculate the percentage of protein remaining for each STAT protein in the this compound-treated sample relative to the vehicle control.
-
-
Data Presentation: A table clearly presenting the degradation percentage allows for a direct comparison of this compound's effect on different STAT proteins.
| Target Protein | Percent Degradation (at 1 µM this compound) |
| STAT3 | >95% |
| STAT1 | <5% |
| STAT2 | <5% |
| STAT4 | <5% |
| STAT5 | <5% |
| STAT6 | <5% |
References
- 1. This compound as A Potent and Selective STAT3 Degrader Capable of Achieving Complete and Long-Lasting Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound as A Potent and Selective STAT3 Degrader Capable of Achieving Complete and Long-Lasting Tumor Regression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | STAT3 PROTAC | Probechem Biochemicals [probechem.com]
Application of JAK Inhibitors in Lymphoma Research: A Representative Profile
Please Note: A search for the specific compound "SD-91" in the context of lymphoma research did not yield any publicly available information. Therefore, this document provides a representative overview of the application of Janus kinase (JAK) inhibitors in lymphoma research, using publicly available data for compounds such as Fedratinib, a known JAK2 inhibitor, as an illustrative example. The methodologies and data presented are intended to serve as a general guide for researchers, scientists, and drug development professionals interested in the preclinical evaluation of JAK inhibitors in lymphoma.
Introduction
The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) signaling pathway is a critical mediator of cytokine and growth factor signaling, playing a central role in hematopoiesis and immune responses.[1] Dysregulation of the JAK/STAT pathway is a frequent event in various hematological malignancies, including a wide range of lymphomas.[2][3] Constitutive activation of this pathway, often through genetic alterations or autocrine/paracrine cytokine loops, promotes the proliferation, survival, and immune evasion of lymphoma cells.[4] This makes the JAK/STAT pathway an attractive therapeutic target. JAK inhibitors are a class of small molecules that block the activity of one or more of the JAK family members (JAK1, JAK2, JAK3, and TYK2), thereby disrupting downstream signaling and exerting anti-tumor effects.[5][6][7]
This document outlines the preclinical application of JAK inhibitors in lymphoma research, focusing on their mechanism of action, and provides protocols for key in vitro and in vivo experiments.
Mechanism of Action
JAK inhibitors function by competing with ATP for the binding site in the kinase domain of JAK proteins. This inhibition prevents the phosphorylation and activation of JAKs, which in turn blocks the subsequent phosphorylation and activation of STAT proteins. The unphosphorylated STATs cannot dimerize and translocate to the nucleus to regulate the transcription of target genes involved in cell proliferation, survival, and inflammation.[6] In lymphoma, this leads to the downregulation of key oncogenic signaling pathways and ultimately to cell cycle arrest and apoptosis.[8] For instance, in Hodgkin lymphoma and mediastinal large B-cell lymphoma, JAK2 inhibition has been shown to decrease the phosphorylation of JAK2 and STATs, leading to reduced expression of downstream targets like PD-L1.
Data Presentation
In Vitro Activity of Fedratinib in Lymphoma Cell Lines
| Cell Line | Lymphoma Subtype | 9p24.1/JAK2 Copy Number | EC50 (Fedratinib) | Effect on Proliferation | Induction of Apoptosis | Reference |
| L428 | Classical Hodgkin Lymphoma | Amplification | Low | Decreased | Yes | |
| KMH2 | Classical Hodgkin Lymphoma | Gain | Moderate | Decreased | Yes | |
| L1236 | Classical Hodgkin Lymphoma | Normal | High | Decreased | Yes | |
| SUPHD1 | Classical Hodgkin Lymphoma | Gain | Moderate | Decreased | Yes | |
| HDLM2 | Classical Hodgkin Lymphoma | Normal | High | Decreased | Yes | |
| K1106P | Primary Mediastinal Large B-cell Lymphoma | Amplification | Low | Decreased | Yes |
EC50 values are inversely correlated with 9p24.1/JAK2 copy number, indicating higher sensitivity in cell lines with genetic amplification of JAK2.
Experimental Protocols
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
Objective: To determine the effect of a JAK inhibitor on the proliferation of lymphoma cell lines.
Materials:
-
Lymphoma cell lines (e.g., L428, KMH2)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
JAK inhibitor (e.g., Fedratinib)
-
Vehicle control (e.g., DMSO)
-
96-well plates
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader
Protocol:
-
Seed lymphoma cells in a 96-well plate at a density of 5 x 10^4 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of the JAK inhibitor in culture medium.
-
Treat the cells with various concentrations of the JAK inhibitor or vehicle control.
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
For MTT assay, add MTT reagent to each well and incubate for 4 hours. Then, add solubilization solution and read the absorbance at 570 nm.
-
For CellTiter-Glo® assay, follow the manufacturer's instructions and measure luminescence.
-
Calculate the half-maximal effective concentration (EC50) from the dose-response curves.
Western Blot Analysis
Objective: To assess the effect of a JAK inhibitor on the phosphorylation of JAK and STAT proteins.
Materials:
-
Lymphoma cell lines
-
JAK inhibitor
-
Lysis buffer
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane
-
Primary antibodies (e.g., anti-p-JAK2, anti-JAK2, anti-p-STAT3, anti-STAT3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection system
Protocol:
-
Treat lymphoma cells with the JAK inhibitor or vehicle for a specified time (e.g., 2-24 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate 20-40 µg of protein lysate per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and then incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescence detection system.
In Vivo Xenograft Model
Objective: To evaluate the anti-tumor efficacy of a JAK inhibitor in a murine model of lymphoma.
Materials:
-
Immunodeficient mice (e.g., SCID or NOD/SCID)
-
Lymphoma cell line (e.g., L428)
-
Matrigel (optional)
-
JAK inhibitor formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Protocol:
-
Subcutaneously inject 5-10 x 10^6 lymphoma cells (resuspended in PBS, with or without Matrigel) into the flank of each mouse.
-
Monitor tumor growth regularly.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the JAK inhibitor or vehicle control to the respective groups daily via the appropriate route (e.g., oral gavage).
-
Measure tumor volume (Volume = 0.5 x Length x Width²) and body weight 2-3 times per week.
-
At the end of the study (due to tumor burden or predetermined endpoint), euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for p-STAT3).
-
Analyze the data for tumor growth inhibition and changes in survival.
Visualizations
Caption: JAK/STAT signaling and its inhibition.
References
- 1. JAK inhibition decreases the autoimmune burden in Down syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. JAK inhibition in Down Syndrome Regression Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. news.med.miami.edu [news.med.miami.edu]
- 4. JAK inhibition as a therapeutic strategy for immune and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JAK-STAT pathway inhibitors in dermatology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dermnetnz.org [dermnetnz.org]
- 7. targetedonc.com [targetedonc.com]
- 8. Investigational New Drugs and Biologics | Human Research Protection Program (HRPP) [irb.ucsf.edu]
Troubleshooting & Optimization
Technical Support Center: Identifying and Minimizing Off-Target Effects of SD-91
Disclaimer: As of the latest available information, "SD-91" is identified as a potent and selective STAT3 degrader.[1][2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to identify and minimize potential off-target effects, a critical step in the validation of any small molecule therapeutic. The principles and protocols outlined here are broadly applicable to small molecule inhibitors and degraders.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern for this compound?
A1: Off-target effects occur when a drug or compound, like this compound, interacts with proteins other than its intended target (in this case, STAT3).[3][4] These unintended interactions can lead to a variety of issues, including misleading experimental results, cellular toxicity, and adverse effects in a clinical setting.[3][5] For a potent molecule like this compound, which is designed to induce protein degradation, ensuring its activity is highly specific to STAT3 is crucial for both accurate research outcomes and therapeutic safety.
Q2: this compound is a STAT3 degrader. How do its potential off-target effects differ from a traditional kinase inhibitor?
A2: While both aim for specificity, their mechanisms differ. A traditional inhibitor typically binds to a protein's active site to block its function. An off-target effect for an inhibitor might involve binding to the active site of a similar protein, like another kinase.[6] this compound, a PROTAC (PROteolysis TArgeting Chimera), works by linking STAT3 to an E3 ubiquitin ligase, marking it for degradation by the proteasome.[1] Potential off-target effects for this compound could involve the degradation of proteins other than STAT3, either through unintended binding of the STAT3-targeting portion of the molecule or through broader effects on the protein degradation machinery.
Q3: How can I proactively identify potential off-target effects of this compound in my experiments?
A3: Proactive identification is key. Several methods can be employed:
-
Proteome-wide Profiling: Techniques like chemical proteomics can identify a broad range of proteins that interact with this compound.[7][8]
-
Kinome Profiling: Since many signaling pathways involve kinases, screening this compound against a large panel of kinases can reveal unintended interactions within these pathways.[7][9] This is a common strategy to assess the selectivity of kinase inhibitors.[10][11][12]
-
Phenotypic Screening: Comparing the cellular effects of this compound to the known outcomes of STAT3 inhibition can highlight discrepancies that may point to off-target activity.[9][13]
Q4: What are the best practices for designing experiments to minimize the impact of off-target effects?
A4: To reduce the influence of off-target effects, it is recommended to use the lowest effective concentration of this compound that still achieves the desired level of STAT3 degradation.[7] Correlating the phenotypic response with the degree of on-target activity can help differentiate between on-target and off-target effects.[7] Additionally, using a structurally unrelated inhibitor or degrader targeting the same protein can help confirm that the observed phenotype is due to on-target activity.[14]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps | Expected Outcome |
| High levels of cytotoxicity observed at effective concentrations. | Off-target effects of this compound may be affecting pathways essential for cell survival. | 1. Perform a proteome-wide selectivity screen to identify unintended targets. 2. Test a structurally different STAT3 degrader to see if the cytotoxicity persists. | 1. Identification of unintended protein targets that could be responsible for the toxicity. 2. If cytotoxicity is not observed with a different degrader, it suggests the effect is off-target. |
| Inappropriate dosage. | 1. Conduct a dose-response experiment to find the lowest concentration that effectively degrades STAT3. 2. Consider reducing the duration of exposure to this compound in your experiments. | 1. Reduced cytotoxicity while maintaining the desired on-target effect. 2. Minimized off-target binding by using a lower concentration of the compound.[15] | |
| Compound solubility issues leading to non-specific effects. | 1. Verify the solubility of this compound in your cell culture medium. 2. Include a vehicle-only control (e.g., DMSO) to ensure the solvent is not causing toxicity.[14] | Prevention of compound precipitation and confirmation that the observed effects are due to this compound and not the solvent. | |
| Inconsistent or unexpected experimental results. | Off-target effects are modulating other signaling pathways. | 1. Use Western blotting to analyze the phosphorylation status of key proteins in related pathways that should not be affected by STAT3 degradation.[9] 2. Perform a rescue experiment by overexpressing a drug-resistant mutant of the intended target. If the phenotype persists, it is likely an off-target effect. | 1. A clearer understanding of the cellular response to this compound. 2. Confirmation of whether the observed phenotype is on-target or off-target. |
| Compound instability. | 1. Check for color changes in your stock solution, which can indicate degradation. 2. Prepare fresh dilutions from a stable stock for each experiment and avoid repeated freeze-thaw cycles.[14] | More consistent and reproducible experimental results. |
Data Presentation
Table 1: Hypothetical Selectivity and Potency of this compound
This table provides a template for summarizing the selectivity and potency data for this compound.
| Target | Binding Affinity (Kd) | Cellular Degradation (DC50) | Selectivity (Fold vs. STAT3) |
| STAT3 (On-Target) | 10 nM | 25 nM | 1 |
| STAT1 | >10,000 nM | >10,000 nM | >400 |
| STAT5a | >10,000 nM | >10,000 nM | >400 |
| Off-Target Kinase X | 500 nM | Not Applicable | 50 |
| Off-Target Protein Y | 2,000 nM | >10,000 nM | 200 |
-
Kd: Dissociation constant, a measure of binding affinity. Lower values indicate stronger binding.
-
DC50: Concentration required to degrade 50% of the target protein in cells.
-
Selectivity: The ratio of the affinity or potency for an off-target protein compared to the on-target protein. Higher values indicate greater selectivity.
Experimental Protocols
Protocol 1: Kinome Profiling for Off-Target Identification
Objective: To determine the selectivity of this compound by screening it against a large panel of kinases.[9]
Methodology:
-
Compound Preparation: Prepare this compound at a concentration significantly higher than its on-target DC50 (e.g., 1 µM).
-
Kinase Panel: Utilize a commercial kinase profiling service that offers a broad panel of human kinases.[11] These services often use radiometric or fluorescence-based assays to measure kinase activity.
-
Binding or Activity Assay: The service will typically perform a competition binding assay or a direct kinase activity assay in the presence of this compound.[11]
-
Data Analysis: The results are usually reported as the percent inhibition of each kinase at the tested concentration. Significant inhibition of any kinase other than those directly in the STAT3 pathway would indicate a potential off-target interaction.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To verify the engagement of this compound with its target, STAT3, in a cellular environment.[15]
Principle: The binding of a ligand (like this compound) to its target protein often increases the protein's thermal stability.[15] CETSA measures this change in thermal stability to confirm target engagement.[15][16]
Methodology:
-
Cell Treatment: Treat cultured cells with this compound at a desired concentration. Include a vehicle-treated control group.
-
Heat Challenge: Heat the cell lysates or intact cells across a range of temperatures.[15]
-
Fractionation: Separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Protein Detection: Quantify the amount of soluble STAT3 remaining at each temperature using Western blotting or other protein detection methods.[15]
-
Data Analysis: A shift in the melting curve of STAT3 to a higher temperature in the this compound-treated samples compared to the control indicates target engagement.[15]
Visualizations
Caption: On-target vs. potential off-target action of this compound.
Caption: Workflow for identifying and validating off-target effects.
Caption: Decision tree for troubleshooting unexpected results.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound as A Potent and Selective STAT3 Degrader Capable of Achieving Complete and Long-Lasting Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 4. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. benchchem.com [benchchem.com]
- 8. Optimized chemical proteomics assay for kinase inhibitor profiling. | Semantic Scholar [semanticscholar.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. Identifying off-target effects and hidden phenotypes of drugs in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Thermal shift assay - Wikipedia [en.wikipedia.org]
Optimizing SD-91 Concentration for Preclinical Experiments: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on optimizing the concentration of SD-91 for various experimental applications. This compound is a potent and highly selective degrader of Signal Transducer and Activator of Transcription 3 (STAT3), a key therapeutic target in oncology and other diseases.[1] This guide offers troubleshooting advice and frequently asked questions to ensure the successful design and execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a Proteolysis Targeting Chimera (PROTAC) that selectively induces the degradation of the STAT3 protein.[2] It functions by binding to both the STAT3 protein and an E3 ubiquitin ligase, forming a ternary complex. This proximity facilitates the ubiquitination of STAT3, marking it for degradation by the proteasome.[2] This targeted degradation approach offers a potent and sustained reduction of total STAT3 levels, in contrast to traditional inhibitors that only block its activity.[2]
Q2: What is a good starting concentration for in vitro experiments?
A2: A good starting point for in vitro experiments with this compound is in the low micromolar (µM) to nanomolar (nM) range. Based on published data, this compound effectively induces STAT3 degradation at concentrations as low as 0.4 µM in cell lines like MOLM-16.[1] The half-maximal degradation concentration (DC50) has been estimated to be around 0.12 µM in MOLM-16 cells.[1] However, the optimal concentration is cell-line dependent. Therefore, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell type.
Q3: How do I determine the optimal this compound concentration for my specific cell line?
A3: To determine the optimal concentration, a dose-response experiment is recommended. This typically involves treating your cells with a range of this compound concentrations for a fixed period and then assessing the levels of STAT3 protein. A detailed protocol for a dose-response experiment followed by Western blotting is provided in the "Experimental Protocols" section below.
Q4: What are the typical IC50 values for this compound in different cancer cell lines?
A4: The half-maximal inhibitory concentration (IC50) for cell growth varies between cell lines. The table below summarizes the reported IC50 values for this compound in several lymphoma and leukemia cell lines.
| Cell Line | Cancer Type | IC50 (µM) |
| MOLM-16 | Acute Myeloid Leukemia | 0.17 ± 0.13 |
| SU-DHL-1 | Anaplastic Large Cell Lymphoma | 2.6 ± 2.6 |
| SUP-M2 | Anaplastic Large Cell Lymphoma | 0.46 ± 0.39 |
Data sourced from a study on this compound as a potent and selective STAT3 degrader.[1]
Q5: How long does it take for this compound to degrade STAT3?
A5: this compound induces rapid degradation of STAT3. In MOLM-16 cells, significant degradation of STAT3 is observed within 4 hours of treatment.[1] In vivo studies have shown that a single administration of this compound can lead to the depletion of STAT3 protein in tumor tissue for at least 48 hours.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or low STAT3 degradation observed. | Suboptimal this compound concentration. | Perform a dose-response experiment to identify the optimal concentration for your cell line. Start with a broad range (e.g., 0.01 µM to 10 µM). |
| Insufficient treatment time. | Increase the incubation time. A time-course experiment (e.g., 2, 4, 8, 24 hours) can help determine the optimal duration for maximal degradation. | |
| Cell line is resistant to this compound. | Some cell lines may have intrinsic resistance mechanisms. Consider using a different STAT3 targeting agent or investigating potential resistance pathways. | |
| High cellular toxicity observed. | Concentration of this compound is too high. | Lower the concentration of this compound. Refer to the IC50 values in the table above as a guide. Perform a cytotoxicity assay to determine the toxic concentration range for your specific cells. |
| Solvent (e.g., DMSO) toxicity. | Ensure the final concentration of the solvent in your culture medium is non-toxic to your cells (typically <0.1%). Run a vehicle control (solvent only) to assess its effect. | |
| Inconsistent results between experiments. | Variability in cell culture conditions. | Maintain consistent cell culture practices, including cell density, passage number, and media composition.[3][4][5] |
| Degradation of this compound in solution. | Prepare fresh stock solutions of this compound and store them properly according to the manufacturer's instructions. Avoid repeated freeze-thaw cycles. |
Experimental Protocols
Dose-Response Experiment for Determining Optimal this compound Concentration
Objective: To determine the concentration of this compound that results in maximal degradation of STAT3 in a specific cell line.
Methodology:
-
Cell Seeding: Seed your cells of interest in a multi-well plate at a density that will allow for logarithmic growth during the experiment.
-
Preparation of this compound dilutions: Prepare a series of dilutions of this compound in your cell culture medium. A suggested range is 0 µM (vehicle control), 0.01 µM, 0.05 µM, 0.1 µM, 0.5 µM, 1 µM, 5 µM, and 10 µM.
-
Treatment: Once the cells have adhered (for adherent cells) or are in suspension, replace the medium with the medium containing the different concentrations of this compound.
-
Incubation: Incubate the cells for a predetermined time (e.g., 4 hours or 24 hours) at 37°C in a humidified incubator with 5% CO2.
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody against total STAT3. A loading control antibody (e.g., β-actin or GAPDH) should also be used to ensure equal protein loading.
-
Wash the membrane and incubate with a suitable HRP-conjugated secondary antibody.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
-
Data Analysis: Quantify the band intensities for STAT3 and the loading control. Normalize the STAT3 band intensity to the loading control for each concentration. Plot the normalized STAT3 levels against the this compound concentration to determine the optimal concentration for STAT3 degradation.
Visualizations
Caption: Mechanism of action of this compound as a STAT3 PROTAC degrader.
Caption: Experimental workflow for determining the optimal this compound concentration.
Caption: A logical approach to troubleshooting this compound experiments.
References
- 1. This compound as A Potent and Selective STAT3 Degrader Capable of Achieving Complete and Long-Lasting Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 8 Ways to Optimize Cell Cultures [vistalab.com]
- 4. par.nsf.gov [par.nsf.gov]
- 5. Toward Best Practices for Controlling Mammalian Cell Culture Environments - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Challenges in PROTAC Research
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Proteolysis Targeting Chimeras (PROTACs). This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during PROTAC development and experimentation, with specific examples referencing the STAT3 degrader, SD-91.
Frequently Asked Questions (FAQs)
Q1: What is a PROTAC and how does it work?
A1: A Proteolysis Targeting Chimera (PROTAC) is a heterobifunctional molecule designed to eliminate specific proteins from within a cell.[1][2] It consists of three main components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[1][3] By bringing the target protein and the E3 ligase into close proximity, the PROTAC facilitates the transfer of ubiquitin from the E3 ligase to the target protein. This polyubiquitination marks the protein for degradation by the cell's natural waste disposal system, the proteasome.[4][5]
Q2: What is the "hook effect" and why is it a concern in PROTAC experiments?
A2: The hook effect is a paradoxical phenomenon where the degradation of a target protein decreases at high concentrations of a PROTAC.[6][7][8] This results in a characteristic bell-shaped dose-response curve.[6][7] It occurs because at excessive concentrations, the PROTAC is more likely to form non-productive binary complexes (either with the target protein alone or the E3 ligase alone) rather than the productive ternary complex required for degradation.[7][8] Failing to recognize the hook effect can lead to the misinterpretation of data, where a potent PROTAC might be incorrectly classified as inactive if tested only at high concentrations.[6]
Q3: Why do PROTACs like this compound often have poor solubility and cell permeability?
A3: PROTACs are inherently large molecules, often with molecular weights exceeding 700 Da, placing them "beyond the Rule of Five" (bRo5) chemical space typically associated with good oral bioavailability and solubility.[9][10][11] Their complex structure, which bridges two distinct proteins, often results in high lipophilicity and a large surface area, contributing to low aqueous solubility.[9][12] These properties also make it challenging for them to passively diffuse across cell membranes, leading to poor cell permeability and bioavailability.[10][13]
Q4: What are off-target effects in the context of PROTACs?
A4: Off-target effects refer to the unintended degradation of proteins other than the intended target.[5][14] This can happen if the PROTAC facilitates the formation of a ternary complex with a different protein, leading to its ubiquitination and degradation.[15] Additionally, the individual components of the PROTAC (the target binder or the E3 ligase ligand) could have their own independent biological activities.[15] For instance, pomalidomide-based E3 ligase recruiters can independently degrade certain zinc-finger proteins.[16] Assessing off-target effects is critical for minimizing potential toxicity.[5][14]
Q5: How important is the linker in PROTAC design?
A5: The linker is a critical determinant of PROTAC efficacy and is not merely a passive spacer.[3][17] Its length, composition, rigidity, and attachment points significantly influence the formation, stability, and geometry of the ternary complex.[18][][] An improperly designed linker can lead to steric hindrance or an unproductive orientation of the target and E3 ligase, preventing efficient ubiquitination.[21] Optimizing the linker is essential for achieving potent and selective protein degradation.[3][17]
Troubleshooting Guides
Issue 1: Bell-Shaped Dose-Response Curve (The Hook Effect)
You observe that as you increase the concentration of your PROTAC, the level of target protein degradation decreases after reaching an optimal point. This is a classic sign of the hook effect.[6][7]
Troubleshooting Steps:
-
Extend Dose-Response Range: Ensure your concentration range is wide enough (e.g., 1 pM to 100 µM) with sufficient data points (at least 8-10 concentrations with half-log dilutions) to fully characterize the bell-shaped curve.[6][7] This is crucial for accurately determining the optimal degradation concentration (DC50) and maximum degradation level (Dmax).
-
Assess Ternary Complex Formation: Use biophysical assays to directly measure the formation of the ternary complex across the same concentration range. Techniques like NanoBRET™, FRET, or Surface Plasmon Resonance (SPR) can confirm if the decrease in degradation at high concentrations correlates with a reduction in ternary complex formation.[22][23][24]
-
Perform a Time-Course Experiment: Analyze protein degradation at multiple time points (e.g., 2, 4, 8, 16, 24 hours) at both an optimal concentration and a higher, "hooked" concentration. This can provide insights into the kinetics of complex formation and degradation.[6]
References
- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 2. biocompare.com [biocompare.com]
- 3. Novel approaches for the rational design of PROTAC linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. pharmacytimes.com [pharmacytimes.com]
- 11. Research on PROTAC Druggability: Solubility and Permeability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 21. benchchem.com [benchchem.com]
- 22. Ternary Complex Formation [worldwide.promega.com]
- 23. benchchem.com [benchchem.com]
- 24. tandfonline.com [tandfonline.com]
Technical Support Center: Improving the In Vivo Delivery of SD-91
This technical support center is designed for researchers, scientists, and drug development professionals to address specific challenges associated with the in vivo delivery of SD-91. Below you will find troubleshooting guides and frequently asked questions to assist in your experimental design and execution.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and highly selective PROTAC (PROteolysis TArgeting Chimera) degrader of the STAT3 (Signal Transducer and Activator of Transcription 3) protein.[1][2] Its mechanism of action involves tethering STAT3 to the Cereblon (CRBN) E3 ubiquitin ligase, which leads to the ubiquitination and subsequent degradation of the STAT3 protein by the proteasome.[1] This event-driven mechanism allows for a catalytic nature, potentially requiring lower doses and less frequent administration compared to traditional small molecule inhibitors.[1] this compound is the hydrolysis product of the previously reported STAT3 degrader, SD-36.[2]
Q2: What is the primary signaling pathway targeted by this compound?
A2: this compound targets the STAT3 protein, a critical component of the IL-6/JAK/STAT3 signaling pathway.[2] This pathway is integral to many cellular processes, and its aberrant activation is a key factor in the development and progression of various human cancers and other diseases.[2] By inducing the degradation of STAT3, this compound effectively shuts down this signaling cascade.
Q3: What are the common challenges in the in vivo delivery of small molecule degraders like this compound?
A3: Like many new chemical entities, small molecule degraders can present delivery challenges. A primary hurdle is often poor aqueous solubility, which can lead to difficulties in creating stable formulations for administration, potentially causing precipitation, inaccurate dosing, and low or inconsistent bioavailability.[3][4][5][6][7] Other challenges include rapid metabolism or clearance, which can affect the compound's half-life and efficacy.[8] The choice of an appropriate and safe delivery vehicle is crucial for overcoming these issues.[3]
Q4: Have there been successful in vivo studies with this compound?
A4: Yes, this compound has demonstrated significant in vivo efficacy and safety in animal models.[1] In a mouse xenograft model of MOLM-16 acute myeloid leukemia, a single intravenous (IV) administration of this compound at 50 mg/kg was able to deplete STAT3 protein in tumor tissue for at least 48 hours.[2] Furthermore, weekly administration at the same dose led to complete and long-lasting tumor regression without inducing weight loss or other signs of toxicity in the mice.[1][2]
Section 2: Troubleshooting In Vivo Delivery
This guide addresses common problems encountered during in vivo experiments with this compound, focusing on formulation, administration, and inconsistent results.
Problem: My this compound formulation is cloudy, or the compound precipitates during preparation or upon dilution.
-
Possible Cause: This is a strong indication of poor aqueous solubility, a common characteristic of complex organic molecules.[3][7] The chosen vehicle may be inappropriate for dissolving or maintaining the stability of this compound at the desired concentration.
-
Solutions: Optimizing the formulation is key. Several strategies can be employed to enhance the solubility and stability of poorly soluble compounds.[3][4][6] The selection of a strategy should be based on the physicochemical properties of this compound and the intended route of administration.
Table 1: Formulation Strategies for Poorly Soluble Compounds
| Strategy | Description | Advantages | Disadvantages & Considerations |
| Co-solvents | A water-miscible organic solvent is used to increase the drug's solubility in an aqueous solution.[3] Common examples include DMSO, PEG400, ethanol, and propylene (B89431) glycol. | Simple to prepare; widely used in preclinical studies. | Can cause toxicity or irritation at high concentrations. Risk of drug precipitation upon injection into the aqueous in vivo environment.[5] |
| Surfactants | Amphiphilic molecules that form micelles to encapsulate hydrophobic drugs, increasing their apparent solubility in water.[3] Examples include Kolliphor® EL (Cremophor® EL) and Polysorbate 80 (Tween® 80). | Can significantly increase solubility and may improve membrane permeability. | Potential for dose-dependent toxicity (e.g., hemolysis, hypersensitivity reactions).[3] |
| Cyclodextrins | Cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity that can encapsulate drug molecules.[3][4] Beta-cyclodextrins (e.g., HP-β-CD) are common. | Can increase solubility and stability; generally well-tolerated. | Can have dose-limiting renal toxicity. Competition for the binding site can occur with other molecules.[3] |
| Lipid-Based Formulations | Systems incorporating the drug into inert lipid vehicles, such as oils, emulsions, or self-emulsifying drug delivery systems (SEDDS).[4][6] | Can improve oral bioavailability by utilizing lipid absorption pathways and reducing hepatic first-pass metabolism.[6] | More complex to formulate and characterize. Potential for physical instability of the formulation. |
| pH Adjustment | For ionizable drugs, adjusting the pH of the vehicle can increase solubility.[3] Approximately 75% of drugs are basic and 20% are acidic.[3] | Simple and effective for compounds with ionizable groups. | The pH must remain within a physiologically tolerable range for the chosen administration route to avoid tissue damage. |
| Particle Size Reduction | Reducing the particle size of the solid drug to the micron or nano-scale increases the surface area, which can enhance the dissolution rate.[3][9] This creates a nanosuspension.[5] | Can significantly improve the bioavailability of poorly soluble compounds.[9] | Requires specialized equipment (e.g., high-pressure homogenizer, pearl mill).[5] Formulations require stabilizers to prevent particle agglomeration.[9] |
Problem: I am observing lower-than-expected efficacy or high variability in results between animals.
-
Possible Causes:
-
Poor Bioavailability: The drug is not being absorbed efficiently into systemic circulation. This can be due to formulation precipitation at the injection site or poor permeation across biological membranes.[4][8]
-
Inconsistent Administration: Variability in injection technique (e.g., intravenous vs. intraperitoneal) can lead to inconsistent drug delivery.[10] For oral gavage, factors like food in the stomach can alter absorption rates.[10]
-
Rapid Metabolism/Clearance: The compound may be rapidly metabolized by the liver or cleared from circulation, preventing it from reaching the target tissue at a sufficient concentration for a sufficient duration.[8]
-
-
Solutions:
-
Re-evaluate Formulation: Ensure the formulation is completely solubilized and stable. Consider a different formulation strategy from Table 1 if precipitation is suspected.
-
Confirm Target Engagement: Before large-scale efficacy studies, perform a pilot pharmacodynamic (PD) study. Administer a single dose of this compound and collect tumor and/or relevant tissue samples at various time points (e.g., 1, 4, 24, 48 hours) to confirm STAT3 degradation via Western blot.[2] This verifies that the drug is reaching its target.
-
Pharmacokinetic (PK) Analysis: Conduct a PK study to determine key parameters like half-life (t½), maximum concentration (Cmax), and total exposure (AUC). This data will inform optimal dosing frequency and concentration.
-
Standardize Procedures: Ensure all experimental procedures, including animal handling, fasting (if applicable), and dosing techniques, are standardized across all groups and personnel to minimize variability.[10]
-
Section 3: Key Experimental Protocols
Protocol 1: Preparation of a Co-Solvent Formulation for Intravenous Administration
This is a general example protocol and may require optimization for this compound.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
PEG400 (Polyethylene glycol 400)
-
Sterile Saline (0.9% NaCl) or 5% Dextrose in Water (D5W)
-
Sterile, low-protein binding microcentrifuge tubes
-
Vortex mixer and sonicator
-
-
Procedure:
-
Objective: Prepare a 5 mg/mL solution in a vehicle of 10% DMSO / 40% PEG400 / 50% Saline.
-
Weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the required volume of DMSO to the tube. For a final volume of 1 mL, this would be 100 µL.
-
Vortex and/or sonicate the mixture until the this compound is completely dissolved. The solution should be clear.[8]
-
Add the required volume of PEG400 (400 µL for a 1 mL final volume). Vortex thoroughly until the solution is homogeneous.
-
Slowly add the sterile saline (500 µL for a 1 mL final volume) to the mixture while continuously vortexing. Adding the aqueous component last and slowly can help prevent precipitation.[8]
-
Visually inspect the final formulation. It must be a clear, particle-free solution. If any cloudiness or precipitation is observed, the formulation is not suitable for IV injection.
-
Administer to animals immediately or store appropriately as determined by stability studies. Warm the solution to room temperature before injection if stored cold.[10]
-
Protocol 2: Western Blot Analysis for In Vivo STAT3 Degradation
-
Sample Collection and Processing:
-
At predetermined time points after this compound administration, euthanize animals according to approved institutional protocols.
-
Excise tumors or tissues of interest quickly and snap-freeze in liquid nitrogen. Store at -80°C until use.
-
To prepare lysates, homogenize the frozen tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the homogenate at high speed (e.g., 14,000 rpm) at 4°C to pellet cellular debris.
-
Collect the supernatant (protein lysate) and determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein samples to the same concentration with lysis buffer and Laemmli sample buffer.
-
Denature samples by heating at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-40 µg) per lane onto a polyacrylamide gel (e.g., 4-12% Bis-Tris).
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for total STAT3 overnight at 4°C.
-
Wash the membrane multiple times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate.
-
Visualize the protein bands using a digital imager.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody for a housekeeping protein like GAPDH or β-actin.[2]
-
Quantify band intensity using densitometry software to determine the percentage of STAT3 degradation relative to vehicle-treated controls.
-
Section 4: Diagrams and Workflows
Caption: Diagram illustrating the PROTAC mechanism of action for this compound.
Caption: The IL-6/JAK/STAT3 signaling pathway and the point of intervention by this compound.
Caption: A logical workflow for troubleshooting in vivo formulation and delivery issues.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound as A Potent and Selective STAT3 Degrader Capable of Achieving Complete and Long-Lasting Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sphinxsai.com [sphinxsai.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
interpreting unexpected results in SD-91 experiments
Welcome to the technical support center for SD-91. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and interpreting unexpected results during experiments with the potent and selective STAT3 degrader, this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective PROTAC (Proteolysis Targeting Chimera) designed to target the Signal Transducer and Activator of Transcription 3 (STAT3) protein for degradation.[1][2][3][4] It is a heterobifunctional molecule that consists of a ligand that binds to STAT3, a linker, and a ligand that recruits an E3 ubiquitin ligase (specifically Cereblon (CRBN)).[2][5] By bringing STAT3 and the E3 ligase into close proximity, this compound facilitates the ubiquitination of STAT3, marking it for degradation by the proteasome.[2] This targeted protein degradation approach offers a powerful method to reduce cellular levels of STAT3, a key signaling protein implicated in various cancers.[1][4]
Q2: How does this compound differ from traditional STAT3 inhibitors?
A2: Traditional STAT3 inhibitors typically act by blocking the SH2 domain, which is crucial for STAT3 dimerization and subsequent activation. However, these inhibitors often face challenges with selectivity and achieving a complete shutdown of STAT3 signaling. This compound, as a PROTAC, does not inhibit STAT3 function directly but instead eliminates the entire protein from the cell.[2] This event-driven mechanism can lead to a more potent and sustained downstream effect compared to occupancy-driven small molecule inhibitors.[2]
Q3: What are the expected outcomes of a successful this compound experiment?
A3: In a successful experiment, treatment of cancer cell lines (such as MOLM-16, SU-DHL-1, and SUP-M2) with this compound should lead to a dose-dependent decrease in the total levels of STAT3 protein.[4] This can be observed via Western blot analysis. Consequently, a reduction in cell viability and proliferation is also an expected outcome, which can be measured using assays like MTT or CellTiter-Glo®.[6][7]
Troubleshooting Guide for Unexpected Results
Issue 1: No or minimal degradation of STAT3 protein is observed after this compound treatment.
Q: We treated our cells with this compound but the Western blot shows no significant change in total STAT3 levels. What could be the reason?
A: This is a common issue that can arise from several factors. A systematic troubleshooting approach is recommended.
Potential Causes and Solutions:
-
Suboptimal this compound Concentration: The effect of PROTACs can be concentration-dependent, and a phenomenon known as the "hook effect" can occur at high concentrations where the ternary complex (STAT3-SD-91-E3 ligase) formation is suboptimal.[8][9]
-
Solution: Perform a dose-response experiment with a wide range of this compound concentrations (e.g., from low nanomolar to high micromolar) to identify the optimal concentration for STAT3 degradation.[8]
-
-
Incorrect Timepoint: The kinetics of protein degradation can vary between cell lines.
-
Solution: Conduct a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) to determine the optimal treatment duration for observing maximal STAT3 degradation.
-
-
Low E3 Ligase Expression: The efficacy of this compound is dependent on the expression of the CRBN E3 ligase in the cell line being used.
-
Solution: Confirm the expression of CRBN in your cell line using Western blot or qPCR. If expression is low, consider using a different cell line with higher endogenous CRBN levels.
-
-
Poor Cell Permeability: As relatively large molecules, PROTACs may have issues crossing the cell membrane.[8][10]
-
Solution: While the physicochemical properties of this compound are set, ensure that experimental conditions such as cell confluency and media composition are optimal and consistent.
-
-
Compound Instability: this compound could be unstable in the cell culture medium.
-
Solution: Assess the stability of this compound in your specific media over the time course of your experiment.
-
Issue 2: High variability in cell viability results after this compound treatment.
Q: Our cell viability assays are showing inconsistent results between replicates and experiments. How can we improve reproducibility?
A: High variability in cell viability assays can obscure the true effect of this compound. Standardizing your protocol is key.
Potential Causes and Solutions:
-
Inconsistent Cell Seeding: Uneven cell numbers across wells is a major source of variability.
-
Solution: Ensure a homogenous single-cell suspension before seeding. Use a calibrated multichannel pipette and consider plating cells in the central wells of the plate to avoid "edge effects".
-
-
Cell Health and Passage Number: Cells that are unhealthy or have been passaged too many times can respond differently to treatment.
-
Solution: Use cells within a defined, low passage number range. Ensure cells are healthy and in the logarithmic growth phase at the time of treatment.
-
-
Assay-Specific Issues: The choice of viability assay and its execution can impact results.
-
Solution (for MTT assay): Ensure complete solubilization of the formazan (B1609692) crystals before reading the absorbance.
-
Solution (for CellTiter-Glo® assay): Allow the plate and reagents to equilibrate to room temperature before mixing to ensure optimal enzyme activity. Also, ensure complete cell lysis by proper mixing.[11][12]
-
Issue 3: Unexpected changes in other signaling proteins besides STAT3.
Q: We observe changes in the levels of other proteins in our proteomics data after this compound treatment. Is this an off-target effect?
A: While this compound is reported to be highly selective for STAT3, it's crucial to investigate any unexpected protein level changes.[4]
Potential Causes and Solutions:
-
Downstream Effects of STAT3 Degradation: The observed changes may be a consequence of STAT3 depletion, as STAT3 regulates the transcription of numerous genes.[13][14][15][16][17]
-
Solution: Analyze the affected proteins to see if they are known downstream targets of STAT3. Bioinformatics tools can be used to map these proteins to the STAT3 signaling pathway.
-
-
Potential Off-Target Degradation: While less likely given its reported selectivity, direct off-target effects cannot be entirely ruled out.
-
Solution: To confirm on-target effects, perform a rescue experiment by overexpressing a mutant form of STAT3 that cannot be recognized by this compound. If the phenotype is reversed, it suggests the effects are on-target. Another approach is to use a structurally similar but inactive version of this compound as a negative control.
-
Data Presentation
Table 1: In Vitro Activity of this compound
| Cell Line | IC50 (µM) - Cell Growth Inhibition | DC50 (µM) - STAT3 Degradation |
| MOLM-16 | 0.17 | 0.12 |
| SU-DHL-1 | 2.6 | 0.061 |
| SUP-M2 | 0.46 | 2.5 |
| Data summarized from reference[4] |
Mandatory Visualizations
Caption: Mechanism of Action of this compound.
Caption: Troubleshooting Workflow for this compound Experiments.
Experimental Protocols
Western Blot for STAT3 Degradation
This protocol is adapted from established methods for analyzing total and phosphorylated STAT3.[18][19][20][21][22]
-
Cell Culture and Treatment:
-
Plate cells at a desired density and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or vehicle control (e.g., DMSO) for the desired time points.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize all samples to the same protein concentration.
-
Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-polyacrylamide gel.
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against total STAT3 (and p-STAT3 Tyr705 if desired) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Signal Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To normalize, the membrane can be stripped and re-probed for a loading control like GAPDH or β-actin.
-
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol provides a method to verify the formation of the STAT3-SD-91-CRBN ternary complex.[23][24][25][26][27]
-
Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
Pre-treat cells with a proteasome inhibitor (e.g., MG132) for 2 hours to prevent the degradation of the target protein.
-
Treat cells with this compound or DMSO for 4-6 hours.
-
-
Cell Lysis:
-
Lyse cells in a non-denaturing lysis buffer.
-
Centrifuge to pellet cell debris.
-
-
Immunoprecipitation:
-
Pre-clear the lysate with Protein A/G agarose (B213101) beads.
-
Add an antibody against the E3 ligase (CRBN) or STAT3 to the pre-cleared lysate and incubate overnight at 4°C. Use a corresponding IgG as a negative control.
-
Add Protein A/G agarose beads to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Wash the beads several times with lysis buffer to remove non-specific binders.
-
Elute the protein complexes from the beads by boiling in Laemmli sample buffer.
-
-
Western Blot Analysis:
-
Analyze the eluted samples by Western blot, probing for STAT3 and CRBN to confirm their interaction.
-
Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This protocol is based on the quantification of ATP, an indicator of metabolically active cells.[6][7][11][12][28]
-
Cell Seeding:
-
Seed cells in an opaque-walled 96-well plate at a predetermined optimal density.
-
-
Cell Treatment:
-
Treat cells with a serial dilution of this compound and incubate for the desired period (e.g., 72 hours). Include vehicle-only controls.
-
-
Assay Procedure:
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add CellTiter-Glo® Reagent to each well in a volume equal to the culture medium.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure luminescence using a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
References
- 1. This compound as A Potent and Selective STAT3 Degrader Capable of Achieving Complete and Long-Lasting Tumor Regression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound as A Potent and Selective STAT3 Degrader Capable of Achieving Complete and Long-Lasting Tumor Regression. | Semantic Scholar [semanticscholar.org]
- 4. This compound as A Potent and Selective STAT3 Degrader Capable of Achieving Complete and Long-Lasting Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. m.youtube.com [m.youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Stat3 Signaling Pathway: A Future Therapeutic Target for Bone-Related Diseases [frontiersin.org]
- 16. Stat3 Signaling Pathway: A Future Therapeutic Target for Bone-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Editorial: The role of STAT3 signaling pathway in tumor progression [frontiersin.org]
- 18. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]
- 22. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. researchgate.net [researchgate.net]
- 25. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Synthesis and Evaluation of AS1411-Lenalidomide-Targeted Degradation Chimera in Antitumor Therapy [mdpi.com]
- 28. scribd.com [scribd.com]
Technical Support Center: Optimizing SD-91 Performance
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing SD-91, a potent and selective STAT3 degrader. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experiments to help you enhance and maintain the potency and selectivity of this compound.
Troubleshooting Guides
Issue: Suboptimal STAT3 Degradation
Question: We are observing lower than expected STAT3 degradation after treating cells with this compound. What are the potential causes and how can we improve the degradation efficiency?
Answer:
Several factors can influence the efficacy of this compound-mediated STAT3 degradation. Here are key areas to investigate:
-
Cell Line Variability: The cellular machinery required for proteolysis-targeting chimera (PROTAC) activity, such as the expression levels of the E3 ligase Cereblon (CRBN) and components of the ubiquitin-proteasome system, can vary between cell lines. It is advisable to confirm CRBN expression in your cell model.
-
Compound Stability and Handling: Ensure that this compound has been stored and handled correctly to prevent degradation. Prepare fresh dilutions from a stock solution for each experiment.
-
Treatment Conditions: Optimize the concentration and duration of this compound treatment. While this compound is potent, creating a dose-response curve and a time-course experiment for your specific cell line is crucial to determine the optimal conditions for maximal degradation. In MOLM-16 cells, significant degradation is observed within hours.[1]
-
"Hook Effect": Although not prominently observed with this compound at concentrations up to 100 μM in some cell lines, the "hook effect" is a known phenomenon for PROTACs where excessively high concentrations can inhibit the formation of the ternary complex (STAT3-SD-91-E3 ligase), leading to reduced degradation.[2] If you are using very high concentrations, consider testing a broader range, including lower concentrations.
Issue: Concerns About Off-Target Effects and Selectivity
Question: How can we be confident that the observed phenotype is due to STAT3 degradation and not off-target effects of this compound?
Answer:
This compound has demonstrated high selectivity for STAT3. However, rigorous experimental design is essential to validate on-target activity.
-
Control Compounds: Utilize control compounds in your experiments. SI-191, the corresponding inhibitor of this compound that binds to STAT3 but does not induce its degradation, is an excellent negative control.[2] This helps to distinguish between effects caused by STAT3 inhibition versus STAT3 degradation.
-
Selectivity Profiling: this compound has been shown to be highly selective for STAT3 over other STAT family members and a vast array of other proteins.[2] In MOLM-16, SU-DHL-1, and SUP-M2 cell lines, this compound and its precursor SD-36 demonstrated high degradation selectivity.[2]
-
Rescue Experiments: To confirm that the observed phenotype is a direct result of STAT3 loss, consider performing a rescue experiment by re-expressing a degradation-resistant mutant of STAT3.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a PROTAC that works by hijacking the cell's natural protein disposal system. It acts as a molecular bridge, bringing together the target protein (STAT3) and an E3 ubiquitin ligase (Cereblon). This proximity facilitates the ubiquitination of STAT3, marking it for degradation by the proteasome.[1] This event-driven mechanism allows for substoichiometric, catalytic activity.[1]
Q2: What is the relationship between this compound and SD-36?
A2: this compound is the active, more stable metabolite of SD-36. The gem-difluoride group in SD-36 undergoes hydrolysis to a ketone group, forming this compound.[1][2] This conversion can occur in cell culture media and in vivo.[1][2] The observed activity of SD-36 is largely attributed to its conversion to this compound.[2]
Q3: How does the potency of this compound compare to its precursor, SD-36?
A3: this compound is more potent than SD-36 in inducing the degradation of STAT3.[2] Due to the rapid conversion of SD-36 to this compound in cell culture, their cell growth inhibition activities can appear similar.[2]
Q4: What is the selectivity profile of this compound?
A4: this compound exhibits high selectivity for STAT3. It has a significantly higher binding affinity for STAT3 compared to other STAT family members (STAT1, STAT2, STAT4, STAT5A, STAT5B, and STAT6), with a selectivity of over 300-fold.[2] Furthermore, it has been shown to be selective against over 7,000 non-STAT proteins in cellular assays.[2]
Quantitative Data Summary
| Parameter | Value | Target/System | Reference |
| Binding Affinity (Kd) | 28 nM | Recombinant human STAT3 SH2 domain | [2] |
| Binding Affinity (Kd) | > 10 µM | Other STAT proteins (1, 2, 4, 5A, 5B, 6) | [2] |
| Cell Growth Inhibition (GI50) | 1.1 nM | MOLM-16 cells | [2] |
| Cell Growth Inhibition (GI50) | 1.9 nM | SU-DHL-1 cells | [2] |
| Cell Growth Inhibition (GI50) | 4.0 nM | SUP-M2 cells | [2] |
| In Vivo Efficacy | Complete tumor regression | MOLM-16 xenograft model (50 mg/kg weekly) | [2] |
Experimental Protocols
Protocol: Assessing STAT3 Degradation by Western Blot
-
Cell Seeding: Plate cells at an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions to achieve the desired final concentrations. Also, prepare solutions for control compounds like SI-191.
-
Cell Treatment: Treat cells with varying concentrations of this compound and the control compounds for a specified duration (e.g., 4 hours). Include a vehicle-only control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies against total STAT3, phosphorylated STAT3 (p-STAT3Y705), and a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the results.
-
-
Densitometry Analysis: Quantify the band intensities for STAT3 and the loading control. Normalize the STAT3 signal to the loading control to determine the extent of degradation.
Visualizations
Caption: Mechanism of action of this compound as a STAT3-targeting PROTAC.
Caption: Experimental workflow for assessing this compound-mediated STAT3 degradation.
References
Technical Support Center: Mitigating Cytotoxicity of SD-91 in Non-Cancerous Cells
Welcome to the technical support center for SD-91 (also known as CFI-400945), a potent inhibitor of Polo-like kinase 4 (PLK4). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating the cytotoxic effects of this compound in non-cancerous cells during preclinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound and how does it lead to cytotoxicity?
A1: this compound is a selective, ATP-competitive inhibitor of Polo-like kinase 4 (PLK4). PLK4 is a master regulator of centriole duplication, a critical process for the formation of the mitotic spindle and accurate chromosome segregation during cell division. By inhibiting PLK4, this compound disrupts centriole duplication, leading to mitotic defects, genomic instability, and ultimately cell death (apoptosis or mitotic catastrophe). While this is the desired effect in rapidly proliferating cancer cells, it can also impact healthy, dividing non-cancerous cells.
Q2: What are the known off-target effects of this compound that might contribute to cytotoxicity?
A2: While this compound is highly selective for PLK4, it has been shown to inhibit other kinases at higher concentrations. A notable off-target is Aurora B kinase (AURKB), which is also involved in mitosis. Inhibition of AURKB can lead to cytokinesis failure and polyploidy, contributing to cell death.[1] Other potential off-targets at higher concentrations include TRKA, TRKB, and TEK.[1] Understanding these off-target effects is crucial for interpreting experimental results and managing cytotoxicity.
Q3: What are the most common toxicities observed with this compound in preclinical and clinical studies?
A3: The most significant dose-limiting toxicity observed in clinical trials of this compound (CFI-400945) is neutropenia, a decrease in a type of white blood cell.[2] This indicates that hematopoietic progenitor cells are particularly sensitive to this compound. Researchers should be mindful of potential hematological toxicities in their experimental models.
Q4: Can the concentration of this compound influence its effect on centriole duplication?
A4: Yes, this compound can have a bimodal effect on centriole number depending on its concentration. High doses of this compound inhibit PLK4 activity, leading to a failure of centriole duplication.[3] Conversely, low doses of this compound can paradoxically lead to an increase in centriole number (centrosome amplification), which can also contribute to mitotic errors and genomic instability.[3] This highlights the importance of careful dose-response studies.
Troubleshooting Guides
Issue 1: High Cytotoxicity Observed in Non-Cancerous Control Cells
Possible Cause 1: On-target toxicity in rapidly dividing normal cells.
-
Troubleshooting Steps:
-
Dose-Response Optimization: Determine the minimal effective concentration that induces the desired anti-cancer effect while minimizing toxicity in non-cancerous cells. Perform a dose-response curve on both cancerous and non-cancerous cell lines to identify a therapeutic window.
-
Intermittent Dosing: Instead of continuous exposure, consider an intermittent dosing schedule (e.g., 24 hours on, 48 hours off) to allow normal cells to recover.
-
Cyclotherapy - Co-treatment with a p53 Activator: For non-cancerous cells with wild-type p53, pre-treatment with a p53 activator like Nutlin-3 can induce a transient, reversible cell cycle arrest at the G1 and G2 phases.[4][5] This makes them less susceptible to a cell-cycle-specific agent like this compound. Cancer cells with mutated or deficient p53 will not be arrested and will remain sensitive to this compound.
-
Possible Cause 2: Off-target kinase inhibition.
-
Troubleshooting Steps:
-
Kinome Profiling: If significant and unexpected cytotoxicity is observed, consider performing a kinome-wide selectivity screen to identify other kinases that this compound may be inhibiting at the concentrations used in your experiments.
-
Phenotypic Comparison: Compare the observed cellular phenotype (e.g., specific mitotic defects) with known phenotypes for inhibition of suspected off-target kinases (e.g., Aurora B kinase inhibition leads to cytokinesis failure).
-
Issue 2: Inconsistent or Unexpected Experimental Results
Possible Cause: Bimodal effect of this compound concentration.
-
Troubleshooting Steps:
-
Precise Concentration Control: Ensure accurate and consistent preparation of this compound dilutions.
-
Expanded Dose Range: Test a wider range of concentrations, including very low doses, to characterize the full dose-response curve and identify the concentration thresholds for centriole loss versus amplification.
-
Data Presentation
Table 1: In Vitro IC50 Values of this compound (CFI-400945) in Various Cell Lines
| Cell Line | Cell Type | IC50 (nM) | Reference |
| Cancer Cell Lines | |||
| SK-UT-1 | Uterine Leiomyosarcoma | 22.8 ± 6.0 | [6] |
| SKN | Sarcoma | 35.5 ± 12.0 | [6] |
| SK-LMS-1 | Leiomyosarcoma | 52.72 ± 13.1 | [6] |
| H460 | Non-Small Cell Lung Cancer | 24 | |
| A549 | Non-Small Cell Lung Cancer | 23 | |
| Non-Cancerous Cell Lines | |||
| Human Fibroblasts | Normal Fibroblast | Spared at effective anti-cancer concentrations | [7] |
| Note: | Specific IC50 values for a broad range of non-cancerous cell lines are not readily available in the public domain and should be determined empirically for the specific cell lines used in your experiments. |
Table 2: Kinase Selectivity Profile of this compound (CFI-400945)
| Kinase | IC50 (nM) | Reference |
| Primary Target | ||
| PLK4 | 2.8 | [2] |
| Off-Targets (at higher concentrations) | ||
| Aurora B (AURKB) | 98 | |
| TRKA | Data not specified | [1] |
| TRKB | Data not specified | [1] |
| TEK (Tie2) | Data not specified | [1] |
| PLK1, PLK2, PLK3 | > 50,000 | [2] |
Experimental Protocols
Protocol 1: Dose-Response Curve for this compound in Non-Cancerous Cells
Objective: To determine the cytotoxic effects of a range of this compound concentrations on a non-cancerous cell line.
Methodology:
-
Cell Plating: Seed the non-cancerous cells (e.g., human fibroblasts) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a series of dilutions of this compound in complete cell culture medium. It is recommended to use a semi-logarithmic dilution series (e.g., 10 µM to 0.1 nM). Include a vehicle control (e.g., DMSO).
-
Treatment: Remove the overnight culture medium and add the this compound dilutions to the cells.
-
Incubation: Incubate the plate for a period that allows for at least two cell doublings (typically 48-72 hours).
-
Viability Assay: Measure cell viability using a standard method such as MTT, MTS, or a cell counting-based method.
-
Data Analysis: Plot the cell viability against the log of the this compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Protocol 2: Mitigating this compound Cytotoxicity with Nutlin-3 ("Cyclotherapy")
Objective: To protect non-cancerous, p53-wild-type cells from this compound-induced cytotoxicity by inducing a transient cell cycle arrest.
Methodology:
-
Cell Plating: Seed both non-cancerous (p53-wild-type) and cancerous (p53-deficient) cells in separate plates suitable for your downstream analysis (e.g., 96-well for viability, larger plates for cell cycle analysis).
-
Nutlin-3 Pre-treatment (Non-cancerous cells): Treat the non-cancerous cells with an optimized concentration of Nutlin-3 (typically 5-10 µM) for 24 hours to induce cell cycle arrest.[4]
-
This compound Treatment:
-
For the pre-treated non-cancerous cells, add this compound at the desired concentration in the continued presence of Nutlin-3.
-
For the cancerous cells, add this compound at the same concentration without any pre-treatment.
-
-
Incubation: Incubate both sets of cells with this compound for 24-48 hours.
-
Washout:
-
For the non-cancerous cells, wash the cells twice with fresh, drug-free medium to remove both this compound and Nutlin-3. Re-incubate in fresh medium.[4]
-
Continue to monitor the cancerous cells in the presence of this compound.
-
-
Analysis:
-
Viability: Assess cell viability in both cell types at various time points post-washout (for non-cancerous cells) and post-treatment (for cancerous cells).
-
Cell Cycle Analysis: At the time of washout (for non-cancerous cells) and after 24-48 hours of this compound treatment, harvest cells, fix them in ethanol, stain with propidium (B1200493) iodide, and analyze the cell cycle distribution by flow cytometry.
-
Protocol 3: Cellular Assay for Aurora B Kinase Inhibition
Objective: To assess the off-target effect of this compound on Aurora B kinase activity in a cellular context.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., HeLa or A549) and treat with a range of this compound concentrations (e.g., 10 nM to 10 µM) for a specified time (e.g., 1-2 hours). Include a known Aurora B inhibitor (e.g., VX-680) as a positive control and a vehicle control.
-
Cell Lysis: Lyse the cells to extract proteins.
-
Western Blot Analysis:
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for the phosphorylated form of a known Aurora B substrate, such as Histone H3 at Serine 10 (p-Histone H3 Ser10).
-
Also, probe for total Histone H3 as a loading control.
-
-
Detection and Quantification: Use a secondary antibody conjugated to HRP and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands. Quantify the band intensities to determine the ratio of phosphorylated to total Histone H3. A decrease in this ratio indicates inhibition of Aurora B kinase activity.
Mandatory Visualizations
Caption: Signaling pathway of this compound, illustrating on-target PLK4 inhibition and potential off-target effects on Aurora B kinase.
Caption: Experimental workflow for "Cyclotherapy" to mitigate this compound cytotoxicity in non-cancerous cells.
Caption: Logical relationship between this compound concentration and its bimodal effect on cellular outcomes.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Safety and tolerability of CFI-400945, a first-in-class, selective PLK4 inhibitor in advanced solid tumours: a phase 1 dose-escalation trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Polo-like kinase 4 inhibition:astrategy for cancer therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The MDM2-inhibitor Nutlin-3 synergizes with cisplatin to induce p53 dependent tumor cell apoptosis in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of Protein Kinase Inhibitors with PLK4 Cross-Over Potential in a Pre-Clinical Model of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of SD-91
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of the investigational compound SD-91. The following sections offer solutions to common challenges and outline key quality control measures to ensure the purity, identity, and integrity of the final compound.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and purification of this compound.
Issue 1: Low Yield of Crude this compound
-
Question: My reaction to synthesize this compound is resulting in a consistently low yield (<40%). What are the potential causes and how can I troubleshoot this?
-
Answer: Low yields can stem from several factors throughout the reaction process. A systematic approach to troubleshooting is recommended.
-
Reagent Quality: Ensure all starting materials and reagents are of high purity and have been stored correctly. Degradation of key reagents is a common cause of reduced yield. It is advisable to verify the purity of starting materials by an appropriate analytical method (e.g., NMR or HPLC) before use.
-
Reaction Conditions: The reaction is sensitive to temperature and atmospheric conditions.
-
Temperature Control: Fluctuations in the reaction temperature can lead to the formation of side products. Ensure consistent and accurate temperature monitoring throughout the reaction.
-
Inert Atmosphere: The synthesis of this compound involves intermediates that are sensitive to oxygen and moisture. It is critical to maintain a dry, inert atmosphere (e.g., using nitrogen or argon gas) for the duration of the reaction.
-
-
Reaction Monitoring: Inadequate monitoring can lead to premature or overly extended reaction times. It is recommended to monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) at regular intervals (e.g., every 1-2 hours) to determine the optimal endpoint.
-
Issue 2: Presence of a Persistent Impurity in the Final Product
-
Question: After purification by column chromatography, I consistently observe a significant impurity peak in the HPLC analysis of my this compound sample. How can I identify and remove this impurity?
-
Answer: The presence of a persistent impurity suggests that it may have similar physicochemical properties to this compound, making separation challenging.
-
Impurity Identification: The first step is to identify the structure of the impurity. This can be achieved by isolating the impurity from the main product (e.g., through preparative HPLC) and analyzing it by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. Common impurities include starting materials, reagents, or side-products from the reaction.
-
Purification Optimization:
-
Column Chromatography: If the impurity is co-eluting with this compound, consider modifying the chromatographic conditions. Experiment with different solvent systems (e.g., varying the polarity with different ratios of ethyl acetate (B1210297) and hexanes) or use a different stationary phase (e.g., a different type of silica (B1680970) gel).
-
Recrystallization: If this compound is a solid, recrystallization can be a highly effective purification method. A solvent screen should be performed to identify a suitable solvent system where this compound has high solubility at elevated temperatures and low solubility at room temperature, while the impurity remains in solution.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for synthesized this compound?
A1: this compound is sensitive to light and air. For long-term storage, it should be stored as a solid in an amber vial under an inert atmosphere (argon or nitrogen) at -20°C. For short-term use, a solution in a suitable anhydrous solvent can be stored at 2-8°C for up to one week.
Q2: How can I confirm the identity and purity of my final this compound sample?
A2: A panel of analytical techniques should be used to confirm the identity and assess the purity of the final compound. The recommended methods and their expected results are summarized in the table below.
Table 1: Analytical Specifications for this compound Quality Control
| Analytical Method | Specification | Purpose |
| ¹H NMR (400 MHz, CDCl₃) | Conforms to the reference spectrum | Structural Confirmation and Identity |
| ¹³C NMR (100 MHz, CDCl₃) | Conforms to the reference spectrum | Structural Confirmation and Identity |
| High-Resolution Mass Spectrometry | [M+H]⁺ within 5 ppm of the calculated exact mass | Confirmation of Elemental Composition |
| HPLC (UV, 254 nm) | ≥98% Purity | Purity Assessment and Quantification |
| Residual Solvent Analysis (GC-HS) | ≤0.5% Total Residual Solvents | Detection of Solvents from Synthesis/Purification |
Q3: What is the typical workflow for the quality control of a newly synthesized batch of this compound?
A3: A standard quality control workflow ensures that each batch of this compound meets the required specifications before being used in further experiments.
Caption: Workflow for this compound Quality Control
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol outlines the standard HPLC method for determining the purity of this compound.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 5% B
-
19-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in Acetonitrile.
Protocol 2: ¹H NMR for Structural Confirmation
This protocol provides the parameters for acquiring a proton NMR spectrum to confirm the chemical structure of this compound.
-
Instrumentation: 400 MHz NMR Spectrometer.
-
Solvent: Chloroform-d (CDCl₃).
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.7 mL of CDCl₃.
-
Parameters:
-
Pulse Program: Standard single pulse (zg30).
-
Acquisition Time: ~4 seconds.
-
Relaxation Delay: 1 second.
-
Number of Scans: 16.
-
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction. Integrate all signals and assign them to the corresponding protons in the this compound structure. The chemical shifts and coupling constants should match the reference spectrum.
Caption: Troubleshooting Logic for Impurity Issues
Technical Support Center: Navigating Batch-to-Batch Variability of SD-91
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address batch-to-batch variability when working with SD-91. Consistent experimental outcomes are critical, and this resource aims to provide solutions to common challenges encountered during research and development.
Frequently Asked Questions (FAQs)
Q1: What are the potential sources of batch-to-batch variability with this compound?
Batch-to-batch variability in small molecule compounds like this compound can arise from several factors throughout the manufacturing and experimental process. These can be broadly categorized as issues related to the raw materials, the manufacturing process itself, and subsequent handling and experimental conditions.[1][2][3] Even minor deviations in any of these steps can lead to inconsistencies in the final product's quality and performance.[3]
Potential contributing factors include:
-
Raw Material Inconsistency: Variations in the quality and purity of starting materials and reagents can impact the final product.[3][4]
-
Manufacturing Process Deviations: Subtle differences in reaction conditions, such as temperature, pH, and purification methods, between batches can alter the compound's properties.[1][5]
-
Personnel and Equipment Differences: Variations in operator procedures and the specific instruments used can introduce inconsistencies.[2][4]
-
Storage and Handling: Improper storage conditions or handling procedures after receiving the compound can lead to degradation or changes in its properties.
Q2: We are observing inconsistent results in our cell-based assays with different batches of this compound. What could be the cause?
Inconsistent results in cell-based assays are a common manifestation of batch-to-batch variability. The root cause often lies in subtle differences in the chemical and physical properties of the this compound batches, which can affect its biological activity.
Key areas to investigate include:
-
Purity Profile: Even small amounts of impurities can have significant biological effects. It is crucial to compare the purity profiles of different batches.
-
Polymorphism: The presence of different crystalline forms (polymorphs) can affect solubility and dissolution rates, thereby influencing the effective concentration in your assay.[6]
-
Compound Stability: this compound has been shown to be stable in cell culture media and in vivo dosing vehicles.[5] However, it is important to ensure proper storage and handling to prevent degradation. The conversion of the prodrug SD-36 to this compound is dependent on pH and temperature.[5]
Q3: How can we mitigate the impact of this compound batch-to-batch variability on our experimental results?
A proactive approach is essential to manage and mitigate the effects of variability.[7] Implementing robust quality control measures and standardized experimental protocols can significantly improve the reproducibility of your results.
Recommended strategies include:
-
Incoming Quality Control: Perform your own analytical characterization of each new batch of this compound. This could include techniques like HPLC or LC-MS to verify purity and identity.
-
Standardized Operating Procedures (SOPs): Develop and adhere to detailed SOPs for all experimental procedures, from sample preparation to data analysis.[8]
-
Use of a Reference Standard: If possible, establish a single, well-characterized batch of this compound as a reference standard. This standard can be used to qualify new batches and normalize results across experiments.
-
Experimental Design: Employ experimental designs that can account for and minimize the impact of batch effects. This may include randomizing the use of different batches across experimental runs.
Troubleshooting Guides
Issue: Decreased Potency or Efficacy with a New Batch of this compound
If you observe a significant drop in the expected biological activity with a new batch of this compound, follow these troubleshooting steps:
Troubleshooting Workflow
Caption: Troubleshooting workflow for decreased this compound potency.
Experimental Protocol: Purity and Identity Verification by LC-MS
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the new this compound batch and the reference batch in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution to a final concentration of 10 µg/mL in an appropriate mobile phase.
-
-
LC-MS Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometer: Electrospray ionization (ESI) in positive ion mode.
-
Scan Range: m/z 100-1000.
-
-
Data Analysis:
-
Compare the retention time and the mass spectrum of the main peak for the new batch to the reference batch.
-
Integrate the peak areas to determine the purity of each batch.
-
Issue: Inconsistent Pharmacokinetic (PK) Profile Across Studies
Variations in the pharmacokinetic profile of this compound between different study batches can confound the interpretation of in vivo efficacy and toxicity studies.[9]
Troubleshooting and Mitigation Strategy
| Potential Cause | Troubleshooting/Mitigation Step | Rationale |
| Formulation Differences | Standardize the formulation protocol, including vehicle composition, preparation method, and storage. | The in vivo dosing vehicle for this compound has been shown to be stable, but inconsistencies in preparation can affect drug delivery.[5] |
| Compound Stability in Vehicle | Analyze the concentration of this compound in the formulation vehicle over the duration of the experiment. | To ensure that the compound is not degrading in the dosing solution. |
| Batch-Specific Physical Properties | Characterize the solid-state properties (e.g., particle size, crystallinity) of each batch. | These properties can influence dissolution rate and oral absorption. |
| Analytical Method Variability | Validate the bioanalytical method for quantifying this compound in plasma or tissue samples. | Ensures that observed differences are not due to analytical error. |
Signaling Pathway: this compound Mechanism of Action
This compound is a potent and selective degrader of STAT3.[5] Understanding its mechanism of action is crucial for interpreting experimental results.
Caption: this compound induces STAT3 degradation via the proteasome.
By systematically investigating potential sources of variability and implementing robust experimental controls, researchers can enhance the reliability and reproducibility of their studies involving this compound.
References
- 1. youtube.com [youtube.com]
- 2. Batch effect - Wikipedia [en.wikipedia.org]
- 3. Reducing Batch-to-Batch Variability of Botanical Drug Products [sartorius.com]
- 4. Assessing and mitigating batch effects in large-scale omics studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound as A Potent and Selective STAT3 Degrader Capable of Achieving Complete and Long-Lasting Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
- 7. zaether.com [zaether.com]
- 8. openaccessjournals.com [openaccessjournals.com]
- 9. Batch‐to‐batch pharmacokinetic variability confounds current bioequivalence regulations: A dry powder inhaler randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to STAT3 Inhibitors: SD-91 vs. Small Molecule Alternatives
For researchers, scientists, and drug development professionals, the Signal Transducer and Activator of Transcription 3 (STAT3) protein represents a critical therapeutic target in oncology and inflammatory diseases. Its persistent activation is a hallmark of numerous pathologies, driving tumor cell proliferation, survival, and angiogenesis. A novel class of STAT3-targeting agents, Proteolysis Targeting Chimeras (PROTACs), has emerged, offering a distinct mechanism of action compared to traditional small molecule inhibitors. This guide provides an objective comparison of SD-91, a potent STAT3 PROTAC degrader, with other well-characterized small molecule STAT3 inhibitors: Stattic, S3I-201, and Napabucasin.
This comparison delves into their mechanisms of action, binding affinities, and potencies, supported by experimental data. Detailed methodologies for the key experiments are also provided to aid in the replication and further investigation of these compounds.
Mechanism of Action: Inhibition vs. Degradation
Traditional small molecule inhibitors, such as Stattic, S3I-201, and Napabucasin, function by occupying specific domains of the STAT3 protein, thereby hindering its activity. In contrast, this compound operates through a fundamentally different mechanism. As a PROTAC, this compound acts as a molecular bridge, simultaneously binding to STAT3 and an E3 ubiquitin ligase. This proximity facilitates the tagging of STAT3 with ubiquitin, marking it for degradation by the proteasome. This leads to the elimination of the entire STAT3 protein from the cell, a more profound and potentially more durable effect than simple inhibition.
Quantitative Comparison of Inhibitor Performance
The efficacy of these inhibitors can be quantitatively assessed through various metrics, including binding affinity (Kd) and the half-maximal inhibitory concentration (IC50) or degradation concentration (DC50). The following tables summarize the available data for this compound and its small molecule counterparts.
Table 1: Binding Affinity of STAT3 Inhibitors
| Inhibitor | Target Domain | Binding Affinity (Kd) | Method |
| This compound | SH2 Domain | 28 nM [1] | Biolayer Interferometry (BLI)[1] |
| Stattic | SH2 Domain | Not explicitly found in searches | |
| S3I-201 | SH2 Domain | Not explicitly found in searches | |
| Napabucasin | SH2 Domain | Not explicitly found in searches |
Table 2: Potency of STAT3 Inhibitors in Cellular and Biochemical Assays
| Inhibitor | Assay Type | Cell Line / Condition | IC50 / DC50 |
| This compound | STAT3 Degradation (DC50) | MOLM-16 | 0.12 µM [1] |
| Cell Growth Inhibition (IC50) | MOLM-16 | 0.17 µM[1] | |
| Cell Growth Inhibition (IC50) | SU-DHL-1 | 2.6 µM[1] | |
| Cell Growth Inhibition (IC50) | SUP-M2 | 0.46 µM[1] | |
| Stattic | STAT3 Inhibition (IC50) | Cell-free assay | 5.1 µM |
| S3I-201 | STAT3 DNA-binding (IC50) | Cell-free assay | 86 µM |
| Napabucasin | Cell Growth Inhibition (IC50) | Cancer stem cells | 0.291 - 1.19 µM |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental procedures discussed, the following diagrams are provided in the DOT language for Graphviz.
STAT3 Signaling Pathway
Caption: Canonical STAT3 signaling pathway.
This compound Mechanism of Action (PROTAC)
Caption: Mechanism of this compound induced STAT3 degradation.
Experimental Workflow: Western Blot for STAT3 Degradation
Caption: Western Blot experimental workflow.
Experimental Protocols
Biolayer Interferometry (BLI) for Binding Affinity
Objective: To determine the binding affinity (Kd) of this compound to the STAT3 protein.
Materials:
-
Purified recombinant human STAT3 protein (SH2 domain)
-
This compound
-
BLI instrument (e.g., Octet RED96e)
-
Streptavidin (SA) biosensors
-
Biotinylation reagent
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
96-well black microplate
Protocol:
-
Protein Biotinylation: Biotinylate the STAT3 protein according to the manufacturer's instructions for the biotinylation reagent.
-
Sensor Hydration: Hydrate the streptavidin biosensors in the assay buffer for at least 10 minutes.
-
Plate Setup: Prepare a 96-well plate with serial dilutions of this compound in the assay buffer. Include wells with buffer only for baseline and reference measurements.
-
Immobilization: Load the biotinylated STAT3 protein onto the streptavidin biosensors.
-
Baseline: Establish a stable baseline by dipping the sensors into wells containing only the assay buffer.
-
Association: Move the sensors to the wells containing the different concentrations of this compound to measure the association kinetics.
-
Dissociation: Transfer the sensors back to the buffer-only wells to measure the dissociation kinetics.
-
Data Analysis: Analyze the resulting sensorgrams using the instrument's software to calculate the association (kon) and dissociation (koff) rate constants, and subsequently the binding affinity (Kd).
Western Blot for STAT3 Degradation
Objective: To assess the degradation of total and phosphorylated STAT3 in cells treated with this compound.
Materials:
-
Cancer cell line with activated STAT3 (e.g., MOLM-16)
-
This compound and other STAT3 inhibitors
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-STAT3, anti-phospho-STAT3 (Tyr705), and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Cell Culture and Treatment: Seed the cells and allow them to adhere overnight. Treat the cells with various concentrations of the inhibitors for the desired time points.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with the lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with the primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody. Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Densitometry Analysis: Quantify the band intensities to determine the relative levels of total and phosphorylated STAT3.
Cell Viability Assay (MTT)
Objective: To determine the effect of STAT3 inhibitors on the viability of cancer cells.
Materials:
-
Cancer cell line of interest
-
96-well plates
-
STAT3 inhibitors
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed the cells in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the STAT3 inhibitors.
-
MTT Incubation: After the desired incubation period (e.g., 72 hours), add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.
Conclusion
References
SD-91 vs. SD-36: A Comparative Analysis of Efficacy and Selectivity for STAT3 Degradation
A detailed guide for researchers on the performance and characteristics of two prominent STAT3 PROTAC degraders.
This guide provides a comprehensive comparison of SD-91 and SD-36, two potent and selective STAT3-targeting Proteolysis Targeting Chimeras (PROTACs). For researchers in oncology and drug development, understanding the nuanced differences in their efficacy, selectivity, and underlying mechanisms is crucial for experimental design and therapeutic strategy. This document summarizes key quantitative data, provides detailed experimental protocols for their evaluation, and visualizes their mechanism of action and experimental workflows.
Introduction to this compound and SD-36
Signal Transducer and Activator of Transcription 3 (STAT3) is a well-validated therapeutic target in a variety of cancers.[1][2] Both this compound and SD-36 are heterobifunctional molecules designed to induce the degradation of STAT3 protein.[1][2] They function by simultaneously binding to the STAT3 protein and an E3 ubiquitin ligase, thereby hijacking the cell's natural protein disposal system to tag STAT3 for proteasomal degradation.[1][2]
An important distinction is that this compound is an active metabolite of SD-36.[1] In vivo, the difluoro methylene (B1212753) group of SD-36 is hydrolyzed to a ketone group, converting it into this compound.[1] This conversion is reported to enhance the molecule's potency.[1]
Efficacy Comparison
The efficacy of this compound and SD-36 has been evaluated in various cancer cell lines, primarily focusing on their ability to induce STAT3 degradation and inhibit cell growth.
Table 1: In Vitro Degradation of STAT3
| Compound | Cell Line | DC50 (µM) |
| This compound | MOLM-16 | 0.12[1] |
| SD-36 | MOLM-16 | 0.38[1] |
| This compound | SU-DHL-1 | Not explicitly quantified, but shown to be more potent than SD-36[1] |
| SD-36 | SU-DHL-1 | Not explicitly quantified[1] |
| This compound | SUP-M2 | 1.2[1] |
| SD-36 | SUP-M2 | 2.5[1] |
DC50: Half-maximal degradation concentration.
Table 2: In Vivo Anti-Tumor Efficacy in MOLM-16 Xenograft Model
| Compound | Dosing Schedule | Outcome |
| This compound | 50 mg/kg, weekly | Complete and long-lasting tumor regression[1] |
| SD-36 | 50 mg/kg, single dose | Depletion of STAT3 protein in tumor tissue[1] |
| SD-36 | 100 mg/kg, weekly or 50 mg/kg, twice weekly | Complete tumor regression[2] |
Selectivity Profile
A critical attribute of any targeted therapy is its selectivity. Both this compound and SD-36 have demonstrated high selectivity for STAT3 over other STAT family members and a wide range of other cellular proteins.
Table 3: Selectivity of STAT3 Degradation
| Compound | Specificity |
| This compound | >300-fold selective for STAT3 over other STAT proteins.[1] No significant effect on >7000 other proteins in proteomic analysis.[1] |
| SD-36 | No significant degradation of other STAT proteins observed.[2] |
Mechanism of Action and Experimental Workflow
To aid in the conceptual understanding and practical application of these compounds, the following diagrams illustrate the PROTAC mechanism of action and a typical experimental workflow for their evaluation.
Caption: Mechanism of STAT3 degradation by this compound and SD-36.
Caption: Workflow for comparing this compound and SD-36.
Experimental Protocols
Western Blot for STAT Protein Levels
Objective: To determine the dose-dependent degradation of STAT3 and assess selectivity against other STAT proteins.
Materials:
-
Cancer cell lines (e.g., MOLM-16)
-
This compound and SD-36
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-STAT3, anti-pSTAT3 (Tyr705), anti-STAT1, anti-STAT2, anti-STAT4, anti-STAT5, anti-STAT6, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with increasing concentrations of this compound or SD-36 for a specified time (e.g., 4-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, prepare samples with Laemmli buffer, and separate proteins by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane in blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and then apply the ECL substrate. Visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensities using densitometry software. Normalize the STAT protein levels to the loading control.
Cell Viability Assay (MTS Assay)
Objective: To determine the effect of this compound and SD-36 on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell lines
-
This compound and SD-36
-
96-well plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.
-
Compound Treatment: After 24 hours, treat the cells with a serial dilution of this compound or SD-36. Include vehicle-only control wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
MTS Addition: Add the MTS reagent to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (media only) and normalize the results to the vehicle-treated control cells to calculate the percentage of cell viability. Determine the IC50 values.
In Vivo Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of this compound and SD-36 in a living organism.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID)
-
MOLM-16 cells
-
This compound and SD-36 formulated for in vivo administration
-
Calipers for tumor measurement
-
Equipment for intravenous or intraperitoneal injections
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of MOLM-16 cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly.
-
Treatment Initiation: Once tumors reach a specified size, randomize the mice into treatment groups (vehicle control, this compound, SD-36).
-
Compound Administration: Administer the compounds according to the predetermined dosing schedule and route.
-
Tumor Volume and Body Weight Measurement: Continue to measure tumor volume and monitor the body weight of the mice throughout the study.
-
Pharmacodynamic Analysis (Optional): At the end of the study or at specific time points, tumors can be harvested to assess STAT3 degradation by Western blot.
-
Data Analysis: Plot the average tumor volume over time for each treatment group to assess tumor growth inhibition. Statistical analysis should be performed to determine the significance of the observed effects.
Conclusion
Both this compound and SD-36 are highly effective and selective degraders of STAT3. The available data suggests that this compound, the active metabolite of SD-36, exhibits enhanced potency in vitro.[1] In vivo, both compounds have demonstrated the ability to induce complete tumor regression in preclinical models.[1][2] The choice between these two compounds for research purposes may depend on the specific experimental context, with this compound being the more directly potent agent and SD-36 offering the potential for in vivo conversion. The provided protocols offer a robust framework for researchers to independently verify and expand upon these findings.
References
Control Experiments for SD-91 Functional Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of essential control experiments for functional assays involving SD-91, a potent and selective STAT3 degrader. Understanding and implementing proper controls are critical for the accurate interpretation of experimental results and for distinguishing specific effects of this compound from potential off-target or non-specific activities. This document outlines key functional assays, details appropriate positive and negative controls, and provides representative data and methodologies to aid in the design of robust experimental workflows.
Understanding this compound's Mechanism of Action
This compound is a PROteolysis TArgeting Chimera (PROTAC) that selectively induces the degradation of the Signal Transducer and Activator of Transcription 3 (STAT3) protein.[1][2] It functions by tethering STAT3 to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of STAT3 by the proteasome.[1] This targeted protein degradation offers a distinct mechanism of action compared to traditional small molecule inhibitors that only block the protein's function.[1] The activity of this compound ultimately impacts the JAK/STAT signaling pathway, which is crucial in mediating cellular responses to various cytokines and growth factors.[3]
Key Functional Assays and Control Strategies
To rigorously evaluate the function and specificity of this compound, a panel of cell-based assays is recommended. For each assay, the inclusion of appropriate controls is paramount to validate the results.
STAT3 Phosphorylation and Total STAT3 Levels
These assays directly measure the immediate downstream effects of cytokine stimulation on STAT3 and the efficacy of this compound in degrading the protein.
Table 1: Comparison of Controls for STAT3 Phosphorylation and Degradation Assays
| Control Type | Description | Expected Outcome with this compound | Rationale |
| Positive Control (Inhibition) | A known inhibitor of the JAK/STAT pathway (e.g., Tofacitinib).[3] | Reduced STAT3 phosphorylation. | Validates the assay's ability to detect pathway inhibition. |
| Positive Control (Degradation) | A well-characterized STAT3 degrader (e.g., SD-36).[2] | Reduced total STAT3 levels. | Provides a benchmark for STAT3 degradation. |
| Negative Control (Vehicle) | The solvent used to dissolve this compound (e.g., DMSO). | No significant change in STAT3 levels or phosphorylation compared to untreated stimulated cells. | Accounts for any effects of the vehicle on the cells. |
| Negative Control (Inactive Analog) | A structurally similar but inactive molecule (e.g., SI-191, an inhibitor counterpart of this compound).[2] | No significant degradation of STAT3. | Demonstrates that the degradation is specific to the active PROTAC molecule. |
| Unstimulated Control | Cells not treated with a cytokine stimulant (e.g., IL-6 or IFN-α).[3] | Basal levels of STAT3 phosphorylation. | Establishes the baseline for pathway activation. |
Reporter Gene Assay
This assay measures the transcriptional activity of STAT3, providing a functional readout of the signaling pathway.
Table 2: Comparison of Controls for STAT3 Reporter Gene Assays
| Control Type | Description | Expected Outcome with this compound | Rationale |
| Positive Control (Inhibition) | A known inhibitor of STAT3 transcriptional activity. | Reduced reporter gene expression. | Confirms that the reporter system is responsive to inhibition. |
| Negative Control (Vehicle) | The solvent used to dissolve this compound (e.g., DMSO). | No significant change in reporter activity in stimulated cells. | Rules out non-specific effects of the vehicle. |
| Negative Control (Empty Vector) | Cells transfected with a reporter plasmid lacking the STAT3 response element. | No significant induction of reporter activity upon cytokine stimulation. | Ensures that the observed reporter activity is dependent on the STAT3 binding site. |
| Unstimulated Control | Cells not treated with a cytokine stimulant. | Basal level of reporter gene expression. | Provides a baseline for measuring induction of transcriptional activity. |
Cell Viability and Proliferation Assays
These assays assess the downstream biological consequences of STAT3 degradation on cellular health and growth.
Table 3: Comparison of Controls for Cell Viability/Proliferation Assays
| Control Type | Description | Expected Outcome with this compound | Rationale |
| Positive Control (Cytotoxicity) | A compound known to induce cell death (e.g., Staurosporine). | Decreased cell viability. | Validates the assay's ability to detect cytotoxic effects. |
| Negative Control (Vehicle) | The solvent used to dissolve this compound (e.g., DMSO). | No significant effect on cell viability. | Accounts for any vehicle-induced toxicity. |
| Untreated Control | Cells grown in culture medium without any treatment. | Normal cell growth and viability. | Represents the baseline cellular health. |
Experimental Methodologies
STAT3 Phosphorylation and Degradation by Western Blot
-
Cell Culture and Treatment: Plate cells (e.g., MOLM-16 or SU-DHL-1) and allow them to adhere overnight.[2] Treat the cells with this compound, a vehicle control, a positive control inhibitor, and an inactive analog for a specified time (e.g., 3 hours for degradation).[1]
-
Cytokine Stimulation: For phosphorylation assays, stimulate the cells with an appropriate cytokine (e.g., IL-6) for a short period (e.g., 30 minutes) before harvesting.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against phospho-STAT3 (Tyr705), total STAT3, and a loading control (e.g., β-actin). Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
STAT3 Reporter Gene Assay
-
Transfection: Co-transfect cells with a STAT3-responsive reporter plasmid (e.g., containing a luciferase gene downstream of a STAT3-inducible promoter) and a control plasmid for normalization (e.g., Renilla luciferase).
-
Treatment: Treat the transfected cells with this compound, vehicle control, or a positive control inhibitor for the desired duration.
-
Stimulation: Induce STAT3 signaling by adding the appropriate cytokine.
-
Lysis and Luminescence Measurement: Lyse the cells and measure the luciferase activity using a dual-luciferase reporter assay system according to the manufacturer's protocol.
-
Data Analysis: Normalize the STAT3-reporter luciferase activity to the control luciferase activity.
Cell Viability Assay (e.g., using Resazurin)
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach.
-
Compound Treatment: Treat the cells with a serial dilution of this compound, vehicle control, and a positive control cytotoxic agent.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
Resazurin Addition: Add Resazurin solution to each well and incubate for 2-4 hours.[4]
-
Fluorescence Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Visualizing Experimental Logic and Pathways
// Signaling Pathway Cytokine -> Receptor [label="Binds"]; Receptor -> TYK2 [label="Activates"]; TYK2 -> STAT3 [label="Phosphorylates"]; STAT3 -> pSTAT3; pSTAT3 -> pSTAT3_dimer [label="Dimerizes"]; pSTAT3_dimer -> DNA [label="Binds to\nresponse element"]; DNA -> Gene_Expression [label="Initiates\ntranscription"];
// this compound Mechanism SD91 -> STAT3 [label="Binds to", dir=both, color="#4285F4"]; SD91 -> E3_Ligase [label="Recruits", dir=both, color="#4285F4"]; E3_Ligase -> STAT3 [label="Ubiquitinates", style=dashed, color="#FBBC05"]; STAT3 -> Proteasome [label="Degraded by", color="#EA4335"]; Ub -> E3_Ligase [style=invis];
{rank=same; SD91; STAT3; E3_Ligase} } this compound mediated STAT3 degradation pathway.
// Workflow edges select_assay -> define_controls; define_controls -> cell_culture; cell_culture -> treatment; treatment -> stimulation; stimulation -> data_collection; data_collection -> data_analysis; data_analysis -> comparison; comparison -> conclusion; } General experimental workflow for this compound functional assays.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound as A Potent and Selective STAT3 Degrader Capable of Achieving Complete and Long-Lasting Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unlocking TYK2 in Autoimmune and Inflammatory Diseases - Application Notes - ICE Bioscience [en.ice-biosci.com]
- 4. bmglabtech.com [bmglabtech.com]
Comparative Analysis of Spleen Tyrosine Kinase (SYK) Inhibitors and Janus Kinase (JAK) Inhibitors
A Note on the Analyzed Compound: Initial searches for the compound "SD-91" did not yield any publicly available information. It is presumed that this may be an internal, pre-clinical designation not yet disclosed in scientific literature. To provide a relevant and data-supported comparative analysis as requested, this guide will focus on a well-characterized class of kinase inhibitors, Spleen Tyrosine Kinase (SYK) inhibitors, and compare them to Janus Kinase (JAK) inhibitors. Both SYK and JAK are critical non-receptor tyrosine kinases that play pivotal roles in immune cell signaling, making their inhibitors relevant comparators in the context of inflammatory and autoimmune diseases. Fostamatinib, an FDA-approved SYK inhibitor, will be used as a primary example.
This guide provides an objective comparison of the mechanisms of action, signaling pathways, and in vitro performance of SYK and JAK inhibitors, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Mechanism of Action and Role in Signaling
SYK Inhibitors
Spleen Tyrosine Kinase (SYK) is a key mediator of signal transduction downstream of various immunoreceptors, including B-cell receptors (BCRs) and Fc receptors (FcRs).[1][2] Upon receptor engagement, SYK is recruited to phosphorylated immunoreceptor tyrosine-based activation motifs (ITAMs) within the receptor complex.[3] This binding activates SYK, initiating a cascade of downstream signaling events that lead to cellular responses such as proliferation, differentiation, phagocytosis, and the production of inflammatory mediators.[2][4]
SYK inhibitors are typically ATP-competitive small molecules that bind to the kinase domain of SYK, preventing its phosphorylation and activation.[1][5] By blocking SYK activity, these inhibitors can effectively dampen the immune response in conditions where it is overactive, making them valuable for treating autoimmune and inflammatory diseases.[1][2][6] For instance, by inhibiting SYK, these drugs can reduce the destruction of antibody-coated platelets by macrophages in immune thrombocytopenia (ITP).[2][6]
JAK Inhibitors
The Janus Kinase (JAK) family consists of four non-receptor tyrosine kinases: JAK1, JAK2, JAK3, and TYK2.[7][8] They are essential for signaling downstream of a wide array of cytokine and growth factor receptors.[7][9][10] When a cytokine binds to its receptor, it brings the associated JAKs into close proximity, allowing them to phosphorylate and activate each other.[9][11] The activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[9][11] Once docked, STATs are also phosphorylated by JAKs, leading to their dimerization, translocation to the nucleus, and subsequent regulation of gene transcription.[9][11] This JAK-STAT pathway is crucial for processes like hematopoiesis, immune cell development, and inflammation.[7][8][9]
JAK inhibitors (jakinibs) are small molecules that interfere with the activity of one or more JAK family members. By doing so, they can modulate the signaling of numerous pro-inflammatory cytokines, making them effective in treating a variety of autoimmune and inflammatory conditions.[12] The specificity of a JAK inhibitor for different JAK family members (e.g., JAK1-selective vs. pan-JAK) can influence its therapeutic efficacy and safety profile.[13][14][15]
Signaling Pathways
The signaling cascades initiated by SYK and the JAK-STAT pathway are central to immune cell function. The diagrams below illustrate these pathways.
Comparative Performance Data
The in vitro potency and selectivity of kinase inhibitors are critical determinants of their potential therapeutic efficacy and off-target effects. The following tables summarize the half-maximal inhibitory concentrations (IC50) for representative SYK and JAK inhibitors against their primary targets and other related kinases. Lower IC50 values indicate greater potency.
Table 1: In Vitro Potency of a Representative SYK Inhibitor
| Compound | Target Kinase | IC50 (nM) | Assay Type |
| Fostamatinib (R406) | SYK | 41 | Enzymatic |
| FLT3 | 30 | Enzymatic | |
| JAK1 | >10,000 | Enzymatic | |
| JAK2 | 4,400 | Enzymatic | |
| JAK3 | 830 | Enzymatic |
Data compiled from publicly available sources. Actual values may vary between studies and assay conditions.
Table 2: Comparative In Vitro Potency and Selectivity of JAK Inhibitors
| Compound | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | JAK1 Selectivity (fold vs JAK2/3) |
| Tofacitinib | 112 | 20 | 1 | 344 | Pan-JAK (selective for JAK3) |
| Baricitinib | 5.9 | 5.7 | 430 | 53 | JAK1/2 selective |
| Upadacitinib | 43 | 110 | 2,300 | 4,600 | ~2-50x for JAK1 |
| Filgotinib | 10 | 28 | 810 | 116 | ~3-80x for JAK1 |
Data compiled from publicly available sources and represent approximate values.[13][14] Selectivity is calculated as a ratio of IC50 values and can vary based on the specific calculation used.
Experimental Protocols
The characterization of kinase inhibitors relies on a variety of robust in vitro and cell-based assays. Below are detailed methodologies for key experiments used to compare inhibitors like those targeting SYK and JAK.
In Vitro Kinase Selectivity Profiling (Radiometric Assay)
This biochemical assay measures the ability of a compound to inhibit the enzymatic activity of a large panel of purified kinases.
-
Objective: To determine the potency (IC50) and selectivity of an inhibitor across the kinome.
-
Materials:
-
Purified recombinant kinases (e.g., SYK, JAK1, JAK2, JAK3, TYK2).
-
Specific peptide or protein substrates for each kinase.
-
Test inhibitor stock solution (e.g., 10 mM in DMSO).
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT).
-
[γ-³³P]ATP (radiolabeled ATP).
-
ATP solution (non-radiolabeled).
-
Phosphocellulose filter plates (e.g., 96-well).
-
Scintillation counter.
-
-
Procedure:
-
Compound Preparation: Prepare a series of dilutions of the test inhibitor. A common approach is a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM).
-
Reaction Setup: In a microplate, add the kinase reaction buffer, the specific kinase enzyme, and the diluted inhibitor (or DMSO as a vehicle control).
-
Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiation: Start the kinase reaction by adding a mixture of the specific substrate and [γ-³³P]ATP. The concentration of non-radiolabeled ATP is typically set near the Km value for each kinase to accurately determine the IC50.[16]
-
Reaction Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a set period (e.g., 30-120 minutes).
-
Termination: Stop the reaction by adding a solution like phosphoric acid.
-
Substrate Capture: Transfer the reaction mixture to a phosphocellulose filter plate, which binds the phosphorylated substrate.
-
Washing: Wash the filter plate multiple times to remove unincorporated [γ-³³P]ATP.
-
Detection: Add scintillation fluid to the dried wells and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell-Based Phospho-Flow Cytometry Assay
This assay measures the inhibition of target-specific phosphorylation in a cellular context, confirming that the inhibitor engages its target within the cell.
-
Objective: To measure the functional inhibition of a specific signaling pathway (e.g., JAK-STAT) within whole cells.
-
Materials:
-
Relevant cell line (e.g., human erythroleukemia (HEL) cells for JAK2, or PBMCs for broader cytokine stimulation).[17][18]
-
Cytokine for stimulation (e.g., IL-2 or IL-21 for JAK1/3, GM-CSF for JAK2).
-
Test inhibitor.
-
Fixation and permeabilization buffers.
-
Primary antibodies specific for phosphorylated proteins (e.g., anti-phospho-STAT5).
-
Fluorochrome-conjugated secondary antibodies.
-
Flow cytometer.
-
-
Procedure:
-
Cell Culture and Plating: Culture cells to the appropriate density and plate them in a 96-well plate.
-
Inhibitor Treatment: Pre-treat the cells with serial dilutions of the test inhibitor for a defined period (e.g., 1-2 hours).
-
Stimulation: Add the appropriate cytokine to stimulate the signaling pathway of interest and incubate for a short period (e.g., 15-30 minutes).
-
Fixation: Immediately stop the reaction by fixing the cells with a fixation buffer (e.g., paraformaldehyde).
-
Permeabilization: Permeabilize the cells with a permeabilization buffer (e.g., ice-cold methanol) to allow antibodies to access intracellular proteins.
-
Staining: Stain the cells with the primary antibody against the phosphorylated target protein (e.g., pSTAT5).
-
Secondary Staining: After washing, stain with a fluorochrome-conjugated secondary antibody.
-
Data Acquisition: Analyze the cells on a flow cytometer, measuring the fluorescence intensity of the stained cell population.
-
Data Analysis: Determine the median fluorescence intensity (MFI) for each treatment condition. Calculate the percent inhibition of phosphorylation relative to the stimulated control and determine the IC50 value.
-
Experimental Workflow Visualization
The logical flow from initial screening to cellular validation is a standard process in kinase inhibitor development.
Summary and Conclusion
Both SYK and JAK inhibitors represent powerful therapeutic strategies for modulating the immune system, but they achieve this by targeting distinct nodes in the immune signaling network.
-
SYK inhibitors primarily impact signaling from B-cell and Fc receptors, making them particularly effective in diseases driven by autoantibodies and immune complex formation. Their mechanism is concentrated on the adaptive immune response and phagocytic cells.
-
JAK inhibitors have a broader effect, as they block the signaling of a wide range of cytokines that are crucial for both innate and adaptive immunity. The specific profile of a JAK inhibitor (e.g., JAK1 selective vs. pan-JAK) further refines its biological and clinical effects.
The choice between targeting SYK or JAK depends on the specific pathophysiology of the disease. A comprehensive evaluation, using the types of assays detailed in this guide, is essential for understanding the potency, selectivity, and potential therapeutic utility of any new inhibitor. The data clearly show that while Fostamatinib is a potent SYK inhibitor, it has minimal activity against the JAK family, highlighting its distinct mechanism of action. Conversely, different JAK inhibitors exhibit varying degrees of selectivity within the JAK family, which can have significant implications for their clinical use. This comparative guide provides the foundational information and methodologies required for researchers to make informed decisions in the development of novel kinase inhibitors.
References
- 1. What are Syk inhibitors and how do they work? [synapse.patsnap.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Syk and pTyr’d: Signaling through the B cell antigen receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Syk Tyrosine Kinase Is Critical for B Cell Antibody Responses and Memory B Cell Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. How Do SYK Inhibitors Work? - Uses, Side Effects, Drug Names [rxlist.com]
- 7. journals.biologists.com [journals.biologists.com]
- 8. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]
- 9. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 12. JAK inhibition as a therapeutic strategy for immune and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. JAK Inhibitors and B Cell Function: A Comparative Study of Their Impact on Plasma Cell Differentiation, Cytokine Production, and Naïve B Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | JAK inhibitors: an evidence-based choice of the most appropriate molecule [frontiersin.org]
- 15. ard.bmj.com [ard.bmj.com]
- 16. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. astx.com [astx.com]
- 18. Comparison of two homogeneous cell-based kinase assays for JAK2 V617F: SureFire pSTAT5 and GeneBLAzer fluorescence resonance energy transfer assays - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of STAT3 Degraders for Researchers
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of prominent STAT3 degraders, supported by experimental data. We delve into the performance of key molecules, providing a clear, data-driven overview to inform strategic research and development decisions.
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical signaling protein and transcription factor that plays a pivotal role in a variety of cellular processes, including cell growth, differentiation, and apoptosis.[1] Its persistent activation is a hallmark of numerous cancers and inflammatory diseases, making it a high-priority therapeutic target.[1] Traditional small molecule inhibitors have faced challenges in achieving sustained and complete blockade of STAT3 activity. A newer, promising strategy is the targeted degradation of the STAT3 protein using technologies like Proteolysis-Targeting Chimeras (PROTACs) and molecular glues. This approach aims to eliminate the STAT3 protein entirely, offering a potentially more profound and durable therapeutic effect.[2]
This guide provides a head-to-head comparison of several leading STAT3 degraders, focusing on their potency, selectivity, and anti-tumor activity.
The STAT3 Signaling Pathway
The Janus kinase (JAK)-STAT signaling pathway is a primary route for STAT3 activation. Upon binding of cytokines and growth factors to their receptors, associated JAKs become activated and phosphorylate the receptor.[3] This creates docking sites for STAT3 proteins, which are then themselves phosphorylated by JAKs, primarily at tyrosine 705.[3][4] Phosphorylated STAT3 forms dimers, translocates to the nucleus, and binds to DNA to regulate the expression of target genes involved in cell survival, proliferation, and angiogenesis.[3][5]
Figure 1. Simplified STAT3 Signaling Pathway.
Mechanism of Action: PROTAC-Mediated STAT3 Degradation
PROTACs are heterobifunctional molecules composed of a ligand that binds to the target protein (STAT3), a linker, and a ligand that recruits an E3 ubiquitin ligase.[6][7] This ternary complex formation brings the E3 ligase into close proximity with STAT3, facilitating the transfer of ubiquitin molecules to the STAT3 protein.[8] The polyubiquitinated STAT3 is then recognized and degraded by the cell's proteasome, effectively eliminating the protein.[6]
Figure 2. General Mechanism of a STAT3 PROTAC.
Head-to-Head Comparison of STAT3 Degraders
Here we compare several well-characterized STAT3 PROTAC degraders: SD-36, SD-91, UM-STAT3-1218, and the clinical-stage candidate KT-333.
| Degrader | Target Ligand | E3 Ligase Ligand | DC50 (Degradation) | IC50 (Cell Growth) | Key Findings |
| SD-36 | SI-109 (STAT3 SH2 domain inhibitor) | Lenalidomide analog (CRBN) | MOLM-16: 0.38 µM | MOLM-16: 35 nM | Potent and selective STAT3 degrader. Achieves complete and long-lasting tumor regression in mouse xenograft models.[9][10][11] |
| This compound | SI-191 (hydrolysis product of SI-109) | Pomalidomide-based (CRBN) | MOLM-16: 0.12 µM; SU-DHL-1: 17 nM | Not explicitly stated, but inhibits cell growth. | More potent than SD-36 in inducing STAT3 degradation.[12] Displays >300-fold binding selectivity over other STATs.[12] |
| UM-STAT3-1218 | Not specified | Not specified | >50-times more potent than SD-36 | Low nanomolar IC50 values in leukemia and lymphoma cell lines. | Highly potent and selective. A single dose reduces STAT3 protein for >4 days in xenograft tumors and achieves complete tumor regression.[13][14] |
| KT-333 | Proprietary | VHL | 2.5 - 11.8 nM in ALCL cell lines | Not explicitly stated, but leads to apoptosis in ALK+ ALCL cells. | First-in-class STAT3 degrader in clinical trials.[15][16] Shows potent degradation in preclinical models and in patient peripheral blood mononuclear cells (PBMCs) and tumors.[15][17] |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are summaries of the key experimental protocols used to characterize STAT3 degraders.
Western Blotting for STAT3 Degradation
This assay is used to quantify the amount of STAT3 protein in cells after treatment with a degrader.
-
Cell Lysis: Treat cultured cells with the STAT3 degrader for a specified time. Harvest the cells and lyse them in a buffer containing detergents and protease inhibitors to release the cellular proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a method like the BCA assay to ensure equal loading onto the gel.[18]
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[18]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[19]
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for STAT3. After washing, incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Add a chemiluminescent substrate that reacts with the enzyme to produce light, which is then captured on film or by a digital imager.[18]
-
Analysis: The intensity of the band corresponding to STAT3 is quantified using densitometry. A loading control protein (e.g., β-actin or GAPDH) is also probed to normalize for protein loading.[18] The DC50 value, the concentration of the degrader that results in 50% degradation of the target protein, is then calculated.
Cell Viability Assay (e.g., MTT or CCK8)
This assay measures the effect of the degrader on the proliferation and viability of cancer cells.
-
Cell Seeding: Plate cells in a 96-well plate and allow them to adhere overnight.[20][21]
-
Compound Treatment: Treat the cells with a range of concentrations of the STAT3 degrader and incubate for a set period (e.g., 72 hours).[20]
-
Reagent Addition: Add a reagent such as MTT or CCK8 to each well. Viable cells with active metabolism will convert the reagent into a colored product.[21]
-
Measurement: After a further incubation period, measure the absorbance of the colored product using a microplate reader.[21]
-
Analysis: The absorbance is proportional to the number of viable cells. The IC50 value, the concentration of the degrader that inhibits cell growth by 50%, is calculated by plotting cell viability against the degrader concentration.[20]
Mouse Xenograft Model for In Vivo Efficacy
This protocol assesses the anti-tumor activity of the STAT3 degrader in a living organism.
-
Cell Implantation: Subcutaneously inject human cancer cells into the flank of immunocompromised mice (e.g., NSG mice).[22]
-
Tumor Growth: Allow the tumors to grow to a palpable size.[22]
-
Treatment: Once tumors reach a specified volume, randomize the mice into treatment and control groups. Administer the STAT3 degrader (e.g., intravenously) according to a defined schedule.[11]
-
Tumor Measurement: Measure the tumor volume regularly (e.g., 2-3 times per week) using calipers.[22]
-
Endpoint: The study concludes when tumors in the control group reach a predetermined size or after a set duration. The anti-tumor efficacy is evaluated by comparing the tumor growth between the treated and control groups.[23] Pharmacodynamic assessments, such as measuring STAT3 levels in the tumors via Western blot or immunohistochemistry, can also be performed.[24]
Figure 3. Workflow for a Mouse Xenograft Study.
Conclusion
The development of STAT3 degraders represents a significant advancement in targeting this historically challenging oncoprotein. PROTACs such as SD-36, this compound, and UM-STAT3-1218 have demonstrated impressive preclinical potency and selectivity, with newer generations showing marked improvements. The progression of KT-333 into clinical trials underscores the therapeutic potential of this modality.[15][16] For researchers, the choice of degrader for further investigation will depend on the specific context, including the cancer type and desired pharmacological properties. The experimental protocols outlined here provide a foundational framework for the continued evaluation and comparison of these and future STAT3-targeting therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Targeting STAT3 with proteolysis targeting chimeras (PROTACs) and next generation antisense oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. A Potent and Selective Small-molecule Degrader of STAT3 Achieves Complete Tumor Regression in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lumen.luc.edu [lumen.luc.edu]
- 11. SD-36 | STAT3 PROTAC | Probechem Biochemicals [probechem.com]
- 12. This compound as A Potent and Selective STAT3 Degrader Capable of Achieving Complete and Long-Lasting Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. aacrjournals.org [aacrjournals.org]
- 15. researchgate.net [researchgate.net]
- 16. KT-333: a first-in-class STAT3 degrader | VJHemOnc [vjhemonc.com]
- 17. Paper: Safety, Pharmacokinetics, Pharmacodynamics and Clinical Activity of KT-333, a Targeted Protein Degrader of STAT3, in Patients with Relapsed or Refractory Lymphomas, Leukemia, and Solid Tumors [ash.confex.com]
- 18. benchchem.com [benchchem.com]
- 19. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]
- 20. Design, synthesis, and biological characterization of a potent STAT3 degrader for the treatment of gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 22. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 23. researchgate.net [researchgate.net]
- 24. Immunostaining Protocol: P-Stat3 (Xenograft and Mice) - PMC [pmc.ncbi.nlm.nih.gov]
Validating SD-91's On-Target Mechanism of Action Through Knockout Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the STAT3 degrader, SD-91, with alternative STAT3 inhibitors, focusing on the validation of its mechanism of action using knockout experimental models. By presenting key experimental data, detailed protocols, and visual workflows, this document aims to offer an objective resource for researchers in oncology and drug discovery.
Introduction to this compound and the Importance of On-Target Validation
This compound is a potent and selective small-molecule degrader of Signal Transducer and Activator of Transcription 3 (STAT3).[1][2] It functions as a Proteolysis Targeting Chimera (PROTAC), a novel therapeutic modality designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins.[2] Specifically, this compound brings STAT3 into proximity with the Cereblon (CRBN) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of STAT3.[2]
Persistent activation of STAT3 is a hallmark of numerous human cancers, promoting tumor cell survival, proliferation, and angiogenesis.[3] Therefore, targeted degradation of STAT3 represents a promising therapeutic strategy.[4][5][6] Validating that a drug's therapeutic effect is a direct consequence of its interaction with its intended target is paramount in drug development. Knockout models, where the gene encoding the drug's target is deleted, provide the gold standard for such validation.
Validating the Mechanism of Action of this compound with Knockout Models
To unequivocally demonstrate that the anti-cancer effects of this compound are mediated through the degradation of STAT3 and dependent on the CRBN E3 ligase, two key knockout experimental systems are essential:
-
STAT3 Knockout Models: In cells or animal models where the STAT3 gene is knocked out, this compound is expected to lose its therapeutic efficacy. This is because the primary target of the drug is absent.
-
CRBN Knockout Models: As this compound relies on the CRBN E3 ligase to mediate STAT3 degradation, its activity will be significantly diminished in cells or animal models lacking a functional CRBN gene.[7][8]
The following sections will detail the expected outcomes and provide hypothetical and literature-based data to illustrate these validation principles.
Comparative Performance of this compound and Alternatives
This section compares the performance of this compound with its precursor, SD-36, a direct STAT3 inhibitor (SI-109), and another STAT3 degrader (KT-333). The data highlights the potency and selectivity of this compound.
In Vitro Efficacy and Selectivity
| Compound | Target(s) | Mechanism of Action | Cell Line | IC50 (µM) | STAT3 Degradation (DC50, nM) | Reference(s) |
| This compound | STAT3 | PROTAC Degrader (recruits CRBN) | MOLM-16 | 0.17 | <1 | [1] |
| SU-DHL-1 | 2.6 | 1-10 | [1] | |||
| SD-36 | STAT3 | PROTAC Degrader (recruits CRBN) | MOLM-16 | 0.18 | ~35 | [1][5] |
| SU-DHL-1 | 3.4 | - | [1] | |||
| SI-109 | STAT3 (SH2 domain) | Small Molecule Inhibitor | MOLM-16 | ~3 | No degradation | [5] |
| KT-333 | STAT3 | PROTAC Degrader | - | - | Potent degradation reported | [2] |
Validation of On-Target Efficacy using Knockout Cell Lines (Illustrative Data)
The following tables present illustrative data on how STAT3 and CRBN knockout cell lines would be used to validate the on-target mechanism of this compound.
Table 2: Effect of STAT3 Knockout on this compound Efficacy
| Cell Line | Treatment | STAT3 Protein Level (vs. WT untreated) | Cell Viability (% of untreated control) |
| Wild-Type (WT) | Vehicle | 100% | 100% |
| Wild-Type (WT) | This compound (100 nM) | <5% | 25% |
| STAT3 Knockout (KO) | Vehicle | 0% | 98% |
| STAT3 Knockout (KO) | This compound (100 nM) | 0% | 95% |
Table 3: Effect of CRBN Knockout on this compound Efficacy
| Cell Line | Treatment | STAT3 Protein Level (vs. WT untreated) | Cell Viability (% of untreated control) |
| Wild-Type (WT) | Vehicle | 100% | 100% |
| Wild-Type (WT) | This compound (100 nM) | <5% | 28% |
| CRBN Knockout (KO) | Vehicle | 100% | 100% |
| CRBN Knockout (KO) | This compound (100 nM) | ~95% | 92% |
Note: The data in Tables 2 and 3 are illustrative and based on the known mechanism of action of PROTACs. Real experimental values may vary. A study by Olga et al. (2024) demonstrated that CRBN deletion alleviates the effect of a STAT3-targeting PROTAC.[7][8]
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Generation of STAT3 and CRBN Knockout Cell Lines using CRISPR/Cas9
-
sgRNA Design and Cloning: Design single guide RNAs (sgRNAs) targeting an early exon of the STAT3 or CRBN gene using a publicly available tool. Clone the annealed sgRNA oligonucleotides into a Cas9 expression vector (e.g., pX459).
-
Transfection: Transfect the target cancer cell line (e.g., MOLM-16) with the sgRNA/Cas9 plasmid using a suitable transfection reagent.
-
Selection and Single-Cell Cloning: Select for transfected cells using the appropriate antibiotic resistance marker on the plasmid. Isolate single cells into 96-well plates to generate clonal populations.
-
Validation of Knockout: Expand the single-cell clones and screen for the absence of STAT3 or CRBN protein expression by Western blot. Confirm the genomic knockout by Sanger sequencing of the targeted locus to identify frameshift mutations.[9][10]
Western Blot Analysis for STAT3 Degradation
-
Cell Lysis: Treat wild-type and knockout cells with this compound or vehicle control for the desired time points. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk in TBST and incubate with primary antibodies against STAT3, p-STAT3 (Tyr705), CRBN, and a loading control (e.g., GAPDH or β-actin).
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an ECL substrate and an imaging system.[3][11][12][13]
In Vivo Xenograft Studies
-
Cell Implantation: Subcutaneously inject cancer cells (wild-type, STAT3 KO, or CRBN KO) into the flank of immunodeficient mice.[14][15][16]
-
Tumor Growth and Randomization: Monitor tumor growth until they reach a palpable size. Randomize mice into treatment and vehicle control groups.
-
Drug Administration: Administer this compound or vehicle control according to the desired dosing schedule and route of administration.[9]
-
Tumor Measurement and Analysis: Measure tumor volume and body weight regularly. At the end of the study, excise the tumors for pharmacodynamic analysis (e.g., Western blot for STAT3 levels).[15][17]
Visualizing Workflows and Pathways
The following diagrams, generated using Graphviz, illustrate the key concepts discussed in this guide.
Caption: The ternary complex formation is central to this compound's mechanism.
References
- 1. This compound as A Potent and Selective STAT3 Degrader Capable of Achieving Complete and Long-Lasting Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. A Potent and Selective Small-molecule Degrader of STAT3 Achieves Complete Tumor Regression in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lumen.luc.edu [lumen.luc.edu]
- 7. Oligo-PROTAC strategy for cell-selective and targeted degradation of activated STAT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Oligo-PROTAC strategy for cell-selective and targeted degradation of activated STAT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of an optimized protocol for generating knockout cancer cell lines using the CRISPR/Cas9 system, with emphasis on transient transfection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Step-by-Step Guide to Generating CRISPR Knockout Cell Lines for Research - CD Biosynsis [biosynsis.com]
- 11. benchchem.com [benchchem.com]
- 12. origene.com [origene.com]
- 13. Frontiers | Design, synthesis, and biological characterization of a potent STAT3 degrader for the treatment of gastric cancer [frontiersin.org]
- 14. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 17. Antitumor Efficacy Testing in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
SD-91: A Comparative Analysis of Cross-Reactivity with other STAT Proteins
For researchers, scientists, and drug development professionals, understanding the selectivity of a targeted protein degrader is paramount. This guide provides a detailed comparison of SD-91's cross-reactivity with other Signal Transducer and Activator of Transcription (STAT) proteins, supported by experimental data.
This compound is a potent and selective degrader of STAT3 (Signal Transducer and Activator of Transcription 3), a key therapeutic target in various cancers and other diseases.[1][2][3] As a PROTAC (PROteolysis TArgeting Chimera), this compound functions by tethering STAT3 to an E3 ligase, leading to its ubiquitination and subsequent degradation by the proteasome.[4] This mechanism of action offers a distinct advantage over traditional inhibitors.
A critical attribute of any targeted therapy is its selectivity. This compound has demonstrated a high degree of selectivity for STAT3 over other members of the STAT protein family, which share structural similarities.[1][5][6][7] This high selectivity minimizes off-target effects and potential toxicity.
Quantitative Comparison of Binding Affinity
Biolayer interferometry (BLI) assays have been employed to quantify the binding affinity of this compound to various STAT proteins. The equilibrium dissociation constant (Kd) is a measure of binding affinity, with a lower Kd value indicating a stronger interaction.
As the data in the table below illustrates, this compound binds to STAT3 with high affinity, while its interaction with other STAT family members is significantly weaker.[1][6]
| Protein | Binding Affinity (Kd) | Selectivity vs. STAT3 |
| STAT3 | 28 nM | - |
| STAT1 | >10 µM | >357-fold |
| STAT2 | >10 µM | >357-fold |
| STAT4 | >10 µM | >357-fold |
| STAT5A | >10 µM | >357-fold |
| STAT5B | >10 µM | >357-fold |
| STAT6 | >10 µM | >357-fold |
Data sourced from in vitro Biolayer Interferometry (BLI) assays.[1][6]
This represents a greater than 300-fold selectivity for STAT3 over other STAT proteins.[1][2][5][6][7]
Cellular Selectivity Profile
The high selectivity observed in biochemical assays translates to a specific degradation of STAT3 within a cellular context. Western blotting and quantitative proteomics analyses in various cell lines, such as the acute myeloid leukemia cell line MOLM-16, have confirmed that this compound potently and selectively induces the degradation of STAT3 protein.[1] These studies show a significant reduction in STAT3 levels with no discernible effect on the levels of other STAT proteins.[1] Furthermore, proteomic analysis of MOLM-16 cells treated with this compound revealed that STAT3 was the only protein out of more than 7,000 proteins whose levels were significantly decreased.[1]
Experimental Protocols
The following are summaries of the key experimental methodologies used to assess the cross-reactivity of this compound.
Biolayer Interferometry (BLI) Assays
This technique was used to determine the binding kinetics and affinity (Kd) of this compound to purified STAT proteins.
-
Immobilization: Biotinylated STAT proteins (STAT1, STAT2, STAT3, STAT4, STAT5A, STAT5B, and STAT6) were immobilized on streptavidin-coated biosensors.
-
Association: The biosensors were then dipped into solutions containing varying concentrations of this compound to measure the association rate.
-
Dissociation: Subsequently, the biosensors were moved to a buffer-only solution to measure the dissociation rate.
-
Data Analysis: The association and dissociation curves were analyzed to calculate the equilibrium dissociation constant (Kd), which reflects the binding affinity.
Western Blotting
This method was used to assess the levels of STAT proteins in cells following treatment with this compound.
-
Cell Treatment: Cancer cell lines (e.g., MOLM-16, SU-DHL-1, SUP-M2) were treated with various concentrations of this compound or a vehicle control for a specified period.
-
Lysis: The cells were lysed to extract total cellular proteins.
-
Protein Quantification: The concentration of total protein in each lysate was determined.
-
Electrophoresis: Equal amounts of protein from each sample were separated by size using SDS-PAGE.
-
Transfer: The separated proteins were transferred to a membrane.
-
Immunoblotting: The membrane was incubated with primary antibodies specific for each STAT protein (STAT1, STAT2, STAT3, etc.) and a loading control (e.g., GAPDH).
-
Detection: The membrane was then incubated with a secondary antibody conjugated to a detection enzyme, and the protein bands were visualized. The intensity of the bands corresponds to the amount of protein.
Quantitative Proteomics
This unbiased approach was used to assess the proteome-wide selectivity of this compound.
-
Cell Treatment and Lysis: MOLM-16 cells were treated with this compound or a vehicle control. Following treatment, the cells were lysed, and the proteins were extracted.
-
Protein Digestion: The extracted proteins were digested into smaller peptides.
-
Mass Spectrometry: The peptide mixtures were analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify thousands of proteins in each sample.
-
Data Analysis: The relative abundance of each identified protein in the this compound-treated samples was compared to the vehicle-treated samples to identify proteins whose levels were significantly altered.
Visualizing the this compound Mechanism and Selectivity
The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for assessing its selectivity.
Caption: Mechanism of action of this compound as a STAT3-selective PROTAC degrader.
Caption: Experimental workflow for determining the cross-reactivity of this compound.
References
- 1. This compound as A Potent and Selective STAT3 Degrader Capable of Achieving Complete and Long-Lasting Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound as A Potent and Selective STAT3 Degrader Capable of Achieving Complete and Long-Lasting Tumor Regression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound as A Potent and Selective STAT3 Degrader Capable of Achieving Complete and Long-Lasting Tumor Regression. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound | STAT3 PROTAC | Probechem Biochemicals [probechem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medkoo.com [medkoo.com]
Independent Validation of Published SD-91 Data: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the published data on the STAT3 degrader SD-91 against an alternative, KT-333. All data presented for this compound is based on the primary publication from its developers. To date, independent, unaffiliated validation of these findings has not been identified in the public domain.
Signal Transducer and Activator of Transcription 3 (STAT3) is a well-recognized therapeutic target in oncology and other diseases. This compound is a potent and selective proteolysis-targeting chimera (PROTAC) designed to induce the degradation of STAT3. This guide summarizes the key quantitative data from the initial publication on this compound and compares it with available data for KT-333, another STAT3 degrader that has progressed to clinical trials.
Quantitative Data Comparison: this compound vs. KT-333
The following tables summarize the available biochemical, cell-based, and in vivo data for this compound and KT-333.
Table 1: Biochemical and Cellular Activity
| Parameter | This compound | KT-333 | Source(s) |
| Binding Affinity (STAT3) | Kᵢ = 5.5 nM | Not explicitly reported | [1] |
| Binding Selectivity | >300-fold over other STATs | Highly selective | [1][2] |
| Cellular STAT3 Degradation (DC₅₀) | MOLM-16: 0.12 µM, SU-DHL-1: 17 nM | Not explicitly reported | [1] |
| Growth Inhibition (GI₅₀/IC₅₀) | MOLM-16: 0.17 µM, SU-DHL-1: 2.6 µM | SU-DHL-1: 11.8 nM (induces apoptosis) | [1] |
Table 2: In Vivo Performance
| Parameter | This compound (Mouse Xenograft Models) | KT-333 (Mouse Xenograft & Clinical) | Source(s) |
| Tumor Growth Inhibition | Complete tumor regression in MOLM-16 xenografts | Complete tumor regression in SUP-M2 xenografts | [1] |
| Dosing Regimen (Preclinical) | 50 mg/kg, weekly, IV | 20 or 30 mg/kg, weekly, IV | [1] |
| Clinical Development Stage | Preclinical | Phase 1a/1b clinical trial (NCT05225584) | [1] |
| Observed Clinical Responses | Not applicable | Complete responses in Hodgkin lymphoma | [2] |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and experimental procedures, the following diagrams are provided.
Caption: Mechanism of STAT3 signaling and this compound mediated degradation.
Caption: Workflow for assessing STAT3 protein levels via Western Blot.
Experimental Protocols
Detailed methodologies for key experiments cited in the primary this compound publication are provided below.
Cell Growth Inhibition Assay
-
Cancer cell lines (e.g., MOLM-16, SU-DHL-1) were seeded in 384-well plates.
-
Cells were treated with serial dilutions of this compound or control compounds.
-
After a 4-day incubation period, cell viability was assessed using the CellTiter-Glo® 2.0 Luminescent Cell Viability Assay (Promega).
-
Luminescence was measured to determine the number of viable cells, and IC₅₀ values were calculated using non-linear regression analysis.
Western Blotting for STAT3 Degradation
-
Cells were treated with specified concentrations of this compound for a designated time.
-
Total protein was extracted from the cells using lysis buffer.
-
Protein concentration was determined using a BCA protein assay.
-
Equal amounts of protein for each sample were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was blocked and then incubated with primary antibodies specific for STAT3 and a loading control (e.g., β-actin).
-
Following incubation with a corresponding secondary antibody, the protein bands were visualized using a chemiluminescence detection system.
-
Band intensities were quantified to determine the extent of STAT3 degradation.
In Vivo Tumor Xenograft Studies
-
Female immunodeficient mice were subcutaneously inoculated with a suspension of human cancer cells (e.g., MOLM-16).
-
Tumor growth was monitored, and when tumors reached a specified volume, the mice were randomized into treatment and control groups.
-
This compound was administered intravenously at the specified dose and schedule.
-
Tumor volume and body weight were measured regularly throughout the study.
-
Efficacy was determined by comparing the tumor growth in the this compound treated group to the vehicle control group.
Conclusion
The published preclinical data for this compound demonstrate its potential as a potent and selective STAT3 degrader with significant anti-tumor activity in xenograft models.[1] When compared to KT-333, another STAT3 degrader, both molecules show promise in preclinical models. Notably, KT-333 has advanced to clinical trials and has shown early signs of efficacy in patients.[2]
A critical consideration for the research community is the current lack of independent validation for the published this compound data. Replication of these findings by unaffiliated laboratories would be a crucial step in substantiating the therapeutic potential of this molecule. Researchers are encouraged to critically evaluate the available data and consider the need for independent verification in their own research and development programs.
References
A Head-to-Head Battle in Acute Myeloid Leukemia: SD-91 Shows Promise Against Standard Chemotherapy
For Immediate Release
[City, State] – [Date] – In the relentless fight against Acute Myeloid Leukemia (AML), a novel targeted therapy, SD-91, is demonstrating significant preclinical efficacy, showing potential to outperform standard chemotherapy regimens. A comprehensive comparison of available in vivo data suggests that this compound, a potent and selective STAT3 degrader, may offer a more effective and less toxic treatment avenue for AML.
This guide provides a detailed comparison of the in vivo efficacy of this compound against the standard-of-care chemotherapy combination of doxorubicin (B1662922) and cytarabine (B982) in the context of an MOLM-16 human AML xenograft mouse model.
Superior Tumor Inhibition Observed with this compound
Data from preclinical studies reveal that this compound exhibits remarkable anti-tumor activity. In a MOLM-16 xenograft model, weekly administration of this compound led to substantial tumor growth inhibition and, at higher doses, complete tumor regression.[1] In contrast, while standard chemotherapy with doxorubicin and cytarabine is a cornerstone of AML treatment, available preclinical data in similar models indicate a more modest tumor growth delay.
Table 1: Comparison of In Vivo Efficacy in MOLM-16 Xenograft Model
| Treatment | Dosage and Schedule | Key Efficacy Results | Source |
| This compound | 25 mg/kg, weekly, intravenous | 87% tumor growth inhibition after two doses. | [1] |
| This compound | 50 mg/kg, weekly, intravenous | Complete and long-lasting tumor regression after three doses. No significant weight loss or signs of toxicity observed. | [1] |
| Doxorubicin + Cytarabine | 1.5 mg/kg doxorubicin (days 1-3) + 50 mg/kg cytarabine (days 1-5), intraperitoneal | Reduced disease burden and increased survival. Specific tumor growth inhibition percentage not available for direct comparison. | [2] |
It is important to note that direct head-to-head comparative studies are not yet available. The data presented is a compilation from separate studies, and experimental conditions may vary.
Unraveling the Mechanisms: A Tale of Two Pathways
The distinct mechanisms of action of this compound and standard chemotherapy underpin their differing efficacy and toxicity profiles.
This compound: Targeting the STAT3 Signaling Pathway
This compound is a proteolysis-targeting chimera (PROTAC) that selectively induces the degradation of Signal Transducer and Activator of Transcription 3 (STAT3) protein.[1] STAT3 is a key transcription factor that, when constitutively activated, promotes the survival, proliferation, and drug resistance of cancer cells. By eliminating the STAT3 protein, this compound effectively shuts down this pro-cancerous signaling cascade.
Caption: this compound targets STAT3 for degradation, blocking downstream gene transcription.
Standard Chemotherapy: Inducing Widespread DNA Damage
Doxorubicin and cytarabine, the components of the "7+3" AML regimen, act by inducing DNA damage, which preferentially affects rapidly dividing cancer cells. Doxorubicin intercalates into DNA and inhibits topoisomerase II, leading to DNA strand breaks. Cytarabine is a nucleoside analog that incorporates into DNA, arresting DNA synthesis and causing chain termination. This widespread DNA damage triggers apoptosis (programmed cell death) in cancer cells.
Caption: Standard chemotherapy induces DNA damage, leading to cancer cell death.
Experimental Protocols: A Look Under the Hood
To ensure a transparent comparison, the following are summaries of the experimental protocols used in the respective in vivo studies.
This compound In Vivo Efficacy Study
-
Animal Model: Female NOD-scid IL2Rgammanull (NSG) mice.
-
Cell Line: 1 x 107 MOLM-16 cells were subcutaneously injected.
-
Treatment: When tumors reached approximately 100-150 mm3, mice were randomized into treatment groups. This compound was administered intravenously once a week at doses of 25 mg/kg or 50 mg/kg.
-
Efficacy Assessment: Tumor volume was measured twice a week. Body weight was monitored as an indicator of toxicity.[1]
References
Unveiling the Upper Hand: A Comparative Analysis of SD-91 and Small Molecule Inhibitors in STAT3-Driven Malignancies
For researchers, scientists, and drug development professionals at the forefront of oncology, the quest for potent and selective therapeutics targeting key oncogenic pathways is paramount. Signal Transducer and Activator of Transcription 3 (STAT3) has long been a coveted, yet challenging, target. This guide provides a comprehensive assessment of the advantages of SD-91, a novel STAT3-targeting PROTAC degrader, over traditional small molecule inhibitors, supported by experimental data and detailed protocols.
This comparative analysis delves into the distinct mechanisms of action, efficacy, selectivity, and safety considerations of this compound versus established small molecule STAT3 inhibitors such as Stattic, Napabucasin, and C188-9. Through a data-driven approach, this guide aims to illuminate the potential of targeted protein degradation as a superior strategy for neutralizing the oncogenic activity of STAT3.
A Paradigm Shift in STAT3 Targeting: Inhibition vs. Degradation
Conventional small molecule inhibitors of STAT3 typically function by competitively binding to the SH2 domain, thereby preventing STAT3 dimerization, subsequent phosphorylation, and nuclear translocation. This approach, while conceptually sound, often suffers from limitations such as incomplete target inhibition, the necessity for sustained high drug concentrations, and the potential for the development of resistance.
This compound, a Proteolysis Targeting Chimera (PROTAC), represents a revolutionary approach. It is a bifunctional molecule that simultaneously binds to STAT3 and an E3 ubiquitin ligase. This proximity induces the ubiquitination of STAT3, marking it for degradation by the cell's own proteasome machinery. This catalytic mechanism allows a single molecule of this compound to trigger the degradation of multiple STAT3 proteins, leading to a profound and sustained depletion of the target protein.
dot
Caption: Mechanism of this compound vs. Small Molecule Inhibitors.
Quantitative Comparison of In Vitro Efficacy
The following table summarizes the in vitro potency of this compound in comparison to its corresponding non-degrading small molecule inhibitor, SI-191, and its precursor degrader, SD-36. While direct head-to-head data with other small molecule inhibitors in the same study is limited, the data clearly demonstrates the superior potency of the degradation approach.
| Compound | Target | Cell Line | Assay Type | IC50/DC50 (nM) | Reference |
| This compound | STAT3 Degradation | MOLM-16 | Western Blot | 120 | [1] |
| This compound | STAT3 Degradation | SU-DHL-1 | Western Blot | <100 | [1] |
| SD-36 | STAT3 Degradation | MOLM-16 | Western Blot | 380 | [1] |
| SI-191 (Inhibitor) | STAT3 Inhibition | MOLM-16 | Cell Growth | >10,000 | [1] |
| SI-109 (Inhibitor) | STAT3 Inhibition | MOLM-16 | Cell Growth | >10,000 | [1] |
Note: DC50 represents the concentration required to degrade 50% of the target protein. IC50 for inhibitors refers to the concentration for 50% inhibition of cell growth. The data for this compound and related compounds are from a single study, allowing for direct comparison.
Superior In Vivo Efficacy of this compound
Preclinical studies in xenograft models of human cancers have demonstrated the remarkable in vivo efficacy of this compound. A single administration of this compound can lead to sustained depletion of STAT3 in tumor tissues, resulting in significant tumor growth inhibition and even complete tumor regression.
| Compound | Animal Model | Tumor Type | Dosing Regimen | Tumor Growth Inhibition (TGI) | Key Findings | Reference |
| This compound | Mice | MOLM-16 (AML) | 50 mg/kg, weekly, i.v. | Complete Tumor Regression | Well-tolerated with no significant weight loss. | [1] |
| C188-9 | Mice | Breast Cancer CDX | Not specified | Significant reduction | No obvious side effects observed. | [2] |
Note: The data is compiled from different studies and direct comparison should be made with caution due to variations in experimental design.
Enhanced Selectivity of this compound
A significant advantage of the PROTAC technology is the potential for enhanced selectivity. While the warhead of a PROTAC binds to the target protein, the recruitment of a specific E3 ligase adds another layer of specificity.
-
This compound exhibits over 300-fold binding selectivity for STAT3 over other STAT family members.[1]
-
Proteomic analysis has shown that this compound is highly selective for STAT3 degradation, with minimal off-target effects on over 7,000 other proteins.[1]
-
In contrast, many small molecule STAT3 inhibitors have been reported to have off-target effects, which can contribute to toxicity.[3]
Signaling Pathway and Experimental Workflow
dot
Caption: Simplified STAT3 Signaling Pathway.
dot
Caption: Comparative Experimental Workflow.
Detailed Experimental Protocols
Western Blot for STAT3 Degradation
Objective: To determine the concentration-dependent degradation of STAT3 protein following treatment with this compound or small molecule inhibitors.
Materials:
-
Cancer cell lines (e.g., MOLM-16)
-
This compound and small molecule STAT3 inhibitors
-
Cell culture medium and supplements
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-STAT3, Rabbit anti-p-STAT3 (Tyr705), and a loading control antibody (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody (anti-rabbit IgG)
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with increasing concentrations of this compound or small molecule inhibitors for a specified time (e.g., 4, 8, or 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody (e.g., anti-STAT3, 1:1000 dilution) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature. After further washes, add the ECL substrate and visualize the protein bands using an imaging system.
-
Densitometry Analysis: Quantify the band intensities to determine the percentage of STAT3 degradation relative to the vehicle-treated control.
Cell Viability (MTT) Assay
Objective: To assess the effect of this compound and small molecule inhibitors on the metabolic activity and viability of cancer cells.
Materials:
-
Cancer cell lines
-
This compound and small molecule STAT3 inhibitors
-
96-well plates
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound or small molecule inhibitors for 48-72 hours.
-
MTT Incubation: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control to determine the IC50 values.
Mouse Xenograft Tumor Model
Objective: To evaluate the in vivo anti-tumor efficacy of this compound and small molecule inhibitors.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or nude mice)
-
Cancer cell line (e.g., MOLM-16)
-
Matrigel (optional)
-
This compound and small molecule STAT3 inhibitors formulated for in vivo administration
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject cancer cells (e.g., 5-10 x 10^6 cells) into the flank of each mouse.
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound or the small molecule inhibitor according to the specified dosing regimen (e.g., intravenous, intraperitoneal, or oral). The control group receives the vehicle.
-
Monitoring: Measure the tumor volume (Volume = 0.5 x Length x Width²) and the body weight of the mice regularly (e.g., twice a week).
-
Endpoint: Euthanize the mice when the tumors reach a predetermined size or at the end of the study. Tumors can be excised for pharmacodynamic analysis (e.g., Western blotting for STAT3 levels).
-
Data Analysis: Calculate the tumor growth inhibition for each treatment group compared to the control group.
Conclusion
The evidence strongly suggests that this compound, as a STAT3-targeting PROTAC degrader, offers significant advantages over traditional small molecule inhibitors. Its catalytic mechanism of action leads to a more profound and sustained depletion of the STAT3 protein, resulting in superior in vitro and in vivo efficacy. Furthermore, the inherent design of PROTACs can confer enhanced selectivity, potentially leading to a better safety profile. While direct head-to-head comparative studies with a broad panel of small molecule inhibitors are still emerging, the available data positions targeted protein degradation with molecules like this compound as a highly promising and potentially transformative therapeutic strategy for STAT3-driven cancers. This approach addresses many of the limitations of conventional inhibitors and opens new avenues for the development of more effective and durable cancer therapies.
References
- 1. This compound as A Potent and Selective STAT3 Degrader Capable of Achieving Complete and Long-Lasting Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. C188-9 reduces patient-specific primary breast cancer cells proliferation at the low, clinic-relevant concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Comparative Analysis of SD-91's Anti-Tumor Activity in Diverse Cancer Models
For Immediate Release to the Scientific Community
This guide provides a comprehensive comparison of the anti-tumor activity of SD-91, a potent and selective STAT3 degrader, across various cancer types. The document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of this compound's performance against alternative STAT3-targeting therapies, supported by experimental data.
Executive Summary
Signal Transducer and Activator of Transcription 3 (STAT3) is a well-validated therapeutic target in oncology due to its critical role in tumor cell proliferation, survival, and immune evasion. This compound is a proteolysis-targeting chimera (PROTAC) designed to induce the degradation of STAT3.[1][2] Extensive in vitro and in vivo studies have demonstrated its potent and selective anti-tumor effects, particularly in hematological malignancies. This report summarizes the available data on this compound and compares its efficacy with other STAT3 inhibitors and degraders, namely KT-333, Napabucasin, and TTI-101. While data on this compound in solid tumors is not publicly available, this guide provides a comparative framework based on the activity of these alternative agents in solid tumor models.
This compound: Mechanism of Action
This compound functions as a STAT3 degrader, a mechanism distinct from traditional enzymatic inhibition. As a PROTAC, it is a bifunctional molecule that simultaneously binds to STAT3 and an E3 ubiquitin ligase. This proximity induces the ubiquitination and subsequent degradation of STAT3 by the proteasome.[2] This targeted protein degradation approach can lead to a more profound and sustained inhibition of the STAT3 signaling pathway compared to small molecule inhibitors.
Performance Data: this compound in Hematological Malignancies
This compound has demonstrated significant anti-tumor activity in various leukemia and lymphoma cell lines. The following tables summarize the in vitro degradation and cell growth inhibition data.
| Cell Line | Cancer Type | DC50 (µM) | Reference |
| MOLM-16 | Acute Myeloid Leukemia | 0.12 | [1] |
| SU-DHL-1 | Lymphoma | 0.017 | [1] |
| SUP-M2 | Lymphoma | 1.2 | [1] |
| Table 1: In Vitro STAT3 Degradation (DC50) of this compound. |
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MOLM-16 | Acute Myeloid Leukemia | 0.17 | [3] |
| SU-DHL-1 | Lymphoma | 2.6 | [3] |
| SUP-M2 | Lymphoma | 0.46 | [3] |
| Table 2: In Vitro Cell Growth Inhibition (IC50) of this compound. |
In vivo studies using a MOLM-16 xenograft model in mice showed that a weekly administration of this compound resulted in complete and long-lasting tumor regression.[1][4]
Comparative Performance in Solid Tumors
As of the date of this publication, specific data on the anti-tumor activity of this compound in solid tumor cell lines (e.g., breast, lung, colon) is not publicly available. To provide a relevant comparison for researchers working on solid tumors, this section details the performance of alternative STAT3-targeting agents in these cancer types.
Alternative STAT3 Degraders and Inhibitors:
-
KT-333: A STAT3 degrader currently in Phase 1 clinical trials for both hematological malignancies and solid tumors. Early results show signs of anti-tumor activity in solid tumors.
-
Napabucasin: A small molecule inhibitor of STAT3. A Phase 3 trial in colorectal cancer suggested that its effectiveness may be correlated with phosphorylated STAT3 (pSTAT3) expression.
-
TTI-101: A small molecule inhibitor of STAT3 that has shown promising anti-tumor activity in patients with hepatocellular carcinoma (HCC) and other solid tumors in a Phase 1 trial.
| Agent | Mechanism | Cancer Type(s) with Reported Activity in Solid Tumors | Key Findings |
| KT-333 | STAT3 Degrader | Various solid tumors (in clinical trials) | Early signs of anti-tumor activity observed in a Phase 1 trial. |
| Napabucasin | STAT3 Inhibitor | Colorectal Cancer | A Phase 3 trial showed improved overall survival in patients with pSTAT3-positive tumors. |
| TTI-101 | STAT3 Inhibitor | Hepatocellular Carcinoma, other solid tumors | Demonstrated promising anti-tumor activity in a Phase 1 trial in patients with advanced solid tumors. |
| Table 3: Performance of Alternative STAT3-Targeting Agents in Solid Tumors. |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
In Vitro STAT3 Degradation Assay (Western Blot)
-
Cell Culture: Cancer cell lines are cultured in appropriate media and conditions to 70-80% confluency.
-
Treatment: Cells are treated with varying concentrations of this compound or a vehicle control for a specified duration (e.g., 4 hours).
-
Cell Lysis: Cells are washed with ice-cold PBS and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Western Blotting: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Antibody Incubation: The membrane is blocked and then incubated with primary antibodies specific for STAT3 and a loading control (e.g., GAPDH). Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The intensity of the protein bands is quantified using densitometry software. The level of STAT3 is normalized to the loading control to determine the extent of degradation.
Cell Viability Assay (MTS Assay)
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of this compound or a vehicle control.
-
Incubation: The plates are incubated for a period of 72 hours at 37°C in a humidified incubator.
-
MTS Reagent Addition: MTS reagent is added to each well and the plates are incubated for an additional 1-4 hours.
-
Absorbance Measurement: The absorbance at 490 nm is measured using a microplate reader.
-
Data Analysis: The cell viability is calculated as a percentage of the vehicle-treated control, and the IC50 value is determined by non-linear regression analysis.
Conclusion
This compound is a highly potent and selective STAT3 degrader with demonstrated efficacy in hematological malignancies. While its activity in solid tumors remains to be publicly disclosed, the promising clinical and preclinical data for other STAT3-targeting agents like KT-333, Napabucasin, and TTI-101 underscore the therapeutic potential of inhibiting the STAT3 pathway in a broad range of cancers. The detailed protocols and comparative data presented in this guide are intended to serve as a valuable resource for the scientific community to advance research and development in this critical area of oncology.
References
- 1. This compound as A Potent and Selective STAT3 Degrader Capable of Achieving Complete and Long-Lasting Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound as A Potent and Selective STAT3 Degrader Capable of Achieving Complete and Long-Lasting Tumor Regression - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Proper Disposal of Laboratory Reagents: A Guide for Unidentified Substances like "SD-91"
The proper identification and disposal of chemical waste are paramount to ensuring laboratory safety and environmental protection. While "SD-91" is not a universally recognized chemical identifier, it likely represents an internal laboratory code or a specific product designation. Without the exact chemical composition, providing a specific disposal protocol is not possible. However, this guide outlines the essential procedures for identifying and safely disposing of such a substance, in line with regulatory frameworks.
Step 1: Immediate Identification Protocol
Before any disposal procedures can be initiated, the chemical identity of "this compound" must be determined. Researchers, scientists, and drug development professionals should take the following steps:
-
Consult Internal Documentation: The first point of reference should be internal laboratory records. This includes:
-
Laboratory notebooks
-
Chemical inventory systems
-
Internal databases or logs
-
-
Locate the Safety Data Sheet (SDS): If "this compound" is a commercial product, it will have an accompanying SDS (formerly known as Material Safety Data Sheet or MSDS). The SDS provides critical information on chemical properties, hazards, and disposal recommendations.
-
Consult your Environmental Health & Safety (EHS) Office: Your institution's EHS department is a crucial resource. They can assist in identifying the substance and will have established protocols for the disposal of unknown chemicals.
Step 2: General Principles of Chemical Waste Disposal
Once the chemical components of "this compound" are known, its hazardous characteristics must be determined. The Resource Conservation and Recovery Act (RCRA) defines four key characteristics of hazardous waste.[1][2]
-
Ignitability: Liquids with a flash point less than 60°C (140°F), non-liquids that can cause fire through friction or spontaneous chemical changes, and ignitable compressed gases.[1]
-
Corrosivity: Aqueous solutions with a pH less than or equal to 2 or greater than or equal to 12.5.
-
Reactivity: Substances that are unstable, react violently with water, can generate toxic gases, or are capable of detonation or explosion under normal conditions.
-
Toxicity: Wastes that are harmful or fatal when ingested or absorbed. The Toxicity Characteristic Leaching Procedure (TCLP) is used to determine if a waste meets the toxicity criteria.[3]
In addition to these characteristics, certain wastes are specifically "listed" as hazardous by the EPA.[1]
Quantitative Data Summary for "this compound"
Once the identity of "this compound" is confirmed, the following table should be completed using information from the Safety Data Sheet (SDS) to guide proper handling and disposal.
| Property | Value | Units |
| Physical Properties | ||
| pH | [Insert Value from SDS] | |
| Flash Point | [Insert Value from SDS] | °C / °F |
| Boiling Point | [Insert Value from SDS] | °C / °F |
| Toxicity Data | ||
| LD50 (Oral) | [Insert Value from SDS] | mg/kg |
| LD50 (Dermal) | [Insert Value from SDS] | mg/kg |
| LC50 (Inhalation) | [Insert Value from SDS] | ppm or mg/L |
| Regulatory Information | ||
| EPA Hazardous Waste Code(s) | [Insert Code(s) from SDS or EHS Office] |
Step 3: Standard Operating Procedure for Disposal
The following is a generalized, step-by-step protocol for the disposal of a hazardous chemical waste, which should be adapted based on the specific hazards of "this compound" as identified in its SDS and in consultation with your EHS department.
Experimental Protocol: Hazardous Chemical Waste Disposal
-
Personal Protective Equipment (PPE): Before handling the waste, don appropriate PPE as specified in the SDS. This typically includes:
-
Safety glasses or goggles
-
Chemical-resistant gloves (e.g., nitrile, neoprene)
-
Laboratory coat
-
-
Waste Segregation:
-
Do not mix incompatible waste streams.
-
Segregate waste based on its hazard class (e.g., flammable liquids, corrosive acids, halogenated solvents).
-
-
Container Selection:
-
Use a chemically compatible container that is in good condition and has a secure, leak-proof lid.
-
The container must be appropriate for the type of waste (e.g., glass for solvents, high-density polyethylene (B3416737) for corrosives).
-
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste".[2]
-
Identify the full chemical name(s) of the contents, including approximate concentrations. Do not use abbreviations or chemical formulas.
-
Indicate the specific hazards (e.g., flammable, corrosive, toxic).
-
Include the date accumulation started.
-
-
Accumulation and Storage:
-
Store the waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the container is kept closed except when adding waste.
-
Provide secondary containment to capture any potential leaks.
-
-
Arranging for Disposal:
-
Documentation:
Logical Workflow for Chemical Waste Disposal
The following diagram illustrates the decision-making process for the proper disposal of a laboratory chemical.
Caption: Logical workflow for the identification, characterization, and disposal of an unknown laboratory chemical.
Disclaimer: This information is intended as a general guide. Always follow the specific procedures established by your institution's Environmental Health and Safety department and comply with all local, state, and federal regulations.[4][5] Improper disposal of hazardous waste can have serious consequences for human health and the environment.[5]
References
- 1. Chemical Waste | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 2. Hazardous Waste Regulations [rila.org]
- 3. Summary of Hazardous Waste Regulations | Florida Department of Environmental Protection [floridadep.gov]
- 4. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 5. m.youtube.com [m.youtube.com]
Essential Safety and Handling Protocols for SD-91, a Potent STAT3 Degrader
Disclaimer: A specific Safety Data Sheet (SDS) for the research compound SD-91 is not publicly available. The following guidance is based on best practices for handling potent, uncharacterized research chemicals, such as Proteolysis Targeting Chimeras (PROTACs).[1][2][3] Researchers must conduct a thorough, compound-specific risk assessment before beginning any work.[4][5][6]
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound. Adherence to these protocols is critical for ensuring personal safety and maintaining a secure laboratory environment.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against exposure to potent compounds.[7][8] The required level of protection depends on the specific laboratory procedure and the physical form of the compound.[1]
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (Powders) | - Full-face powered air-purifying respirator (PAPR) or supplied-air respirator- Disposable, solid-front lab coat with tight-fitting cuffs- Double-gloving (e.g., nitrile)- Disposable sleeves- Safety glasses or goggles (if not using a full-face respirator) | High risk of aerosolization and inhalation of potent powders.[1] Full respiratory protection is essential. Double-gloving provides an extra barrier against contamination.[1][9] |
| Solution Preparation | - Chemical fume hood or other ventilated enclosure- Lab coat- Safety glasses with side shields or chemical splash goggles- Single pair of chemical-resistant gloves (e.g., nitrile) | Reduced risk of aerosolization compared to powders, but potential for splashes and spills exists.[1] Engineering controls like a fume hood are the primary means of protection.[1] |
| In Vitro / In Vivo Dosing | - Lab coat- Safety glasses- Appropriate gloves for the solvent and compound | Focus on preventing skin and eye contact.[1][10] The specific procedure will dictate the level of containment needed. |
| General Laboratory Operations | - Lab coat- Safety glasses- Gloves | Standard laboratory practice to protect against incidental contact.[10][11] |
Operational Plan: From Receipt to Disposal
A systematic workflow is crucial for the safe handling of potent research compounds like this compound. The following procedure outlines the key stages from receiving the compound to its final disposal.[1]
Disposal Plan
The disposal of this compound and all contaminated materials must be managed carefully to prevent environmental contamination and accidental exposure.[12] All waste is considered hazardous and must be disposed of through an approved hazardous waste contractor.[1][13]
| Waste Type | Disposal Procedure | Rationale |
| Unused Compound (Solid) | - Collect in a clearly labeled, sealed, and puncture-resistant container.- Label as "Hazardous Waste" with the chemical name. | Prevents accidental exposure and ensures proper identification for the waste vendor. |
| Contaminated Labware (e.g., vials, pipette tips) | - Collect in a designated, puncture-resistant, and sealed container.- Label as "Hazardous Waste" with the name of the compound. | Minimizes handling of contaminated items.[1] Do not overfill waste containers.[1] |
| Contaminated PPE (e.g., gloves, lab coat) | - Carefully doff PPE to avoid self-contamination.- Place in a sealed bag or container labeled as hazardous waste. | Assume all disposable items that have come into contact with the compound are contaminated.[1] |
| Aqueous Waste | - Collect in a sealed, labeled container.- Do not mix with other waste streams unless compatibility is confirmed. | The container should be clearly labeled with the chemical name and concentration.[1] Never dispose of down the drain.[13] |
| Contaminated Solvents | - Collect in a designated, sealed, and solvent-compatible waste container.- Label with the chemical name, solvent, and approximate concentration. | Prevents the release of volatile compounds and ensures proper disposal according to solvent type. |
Experimental Protocols: Risk Assessment
Before handling this compound for the first time, a thorough risk assessment is mandatory.[3][5][6] This process systematically identifies and controls hazards.[5]
Methodology for Performing a Chemical Risk Assessment:
-
Define the Scope: Clearly outline the experiment, including the quantities of this compound to be used, the procedures involved, and the equipment required.[5]
-
Identify Hazards:
-
Consult available literature on this compound and related PROTACs or STAT3 inhibitors to understand potential toxicological properties.
-
Assume that any uncharacterized compound is highly toxic.[10]
-
Consider the physical hazards of the experiment, such as the use of volatile solvents or the potential for aerosol generation.[4]
-
-
Evaluate Potential for Exposure:
-
Implement Control Measures:
-
Based on the identified risks, select appropriate control measures.
-
Engineering Controls: Use of a certified chemical fume hood, ventilated enclosure, or glove box.[14]
-
Administrative Controls: Develop a written Standard Operating Procedure (SOP), provide training to all personnel, and restrict access to the work area.[14][15]
-
Personal Protective Equipment (PPE): Select PPE as detailed in the table above, ensuring it is appropriate for the identified hazards.[15]
-
-
Document and Review:
-
Document the risk assessment, including the identified hazards, potential exposure routes, and the selected control measures.[5]
-
Have the risk assessment reviewed and approved by the Principal Investigator and the institution's Environmental Health and Safety (EHS) department.
-
Review and update the risk assessment whenever there are significant changes to the experimental protocol.[5]
-
References
- 1. benchchem.com [benchchem.com]
- 2. twu.edu [twu.edu]
- 3. quora.com [quora.com]
- 4. Quick Guide to Risk Assessment for Hazardous Chemicals | Worcester Polytechnic Institute [wpi.edu]
- 5. Risk assessment - Work & research safety - Simon Fraser University [sfu.ca]
- 6. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 7. Personal Protection Equipment (PPE) in Laboratories Policy | Office of Research [bu.edu]
- 8. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 9. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 10. ehs.okstate.edu [ehs.okstate.edu]
- 11. cce.caltech.edu [cce.caltech.edu]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. osha.gov [osha.gov]
- 15. 9.4 Guidelines for Working with Particularly Hazardous Substances | Environment, Health and Safety [ehs.cornell.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
